molecular formula C10H13NO4 B1639858 3-(Hydroxymethyl)-L-tyrosine

3-(Hydroxymethyl)-L-tyrosine

Cat. No.: B1639858
M. Wt: 211.21 g/mol
InChI Key: RDBXZNZJKNWRCZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-L-tyrosine is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15)/t8-/m0/s1

InChI Key

RDBXZNZJKNWRCZ-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CO)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CO)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CO)O

sequence

X

Origin of Product

United States

Foundational & Exploratory

Structure and molecular weight of m-Hydroxymethyltyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: L-3-Hydroxymethyltyrosine (3-HMT) Structural Characterization, Molecular Weight, and Analytical Detection [1]

Executive Summary

L-3-Hydroxymethyltyrosine (3-HMT), often referred to as m-hydroxymethyltyrosine, is a non-protein amino acid (NPAA) structurally analogous to L-tyrosine. While historically obscure, 3-HMT gained critical prominence in 2022-2023 as a primary chemical marker identified in Tara flour (Caesalpinia spinosa), an ingredient linked to a widespread outbreak of acute liver injury and gastrointestinal illness in the United States (associated with the Daily Harvest recall).

This guide provides a definitive technical analysis of 3-HMT, detailing its chemical structure, molecular weight, and the specific LC-MS/NMR protocols required for its detection in complex biological matrices.

Part 1: Chemical Identity & Structural Analysis

Structural Composition

3-HMT is a tyrosine derivative.[1][2][3][4][5] The defining structural feature is the addition of a hydroxymethyl group (


)  at the meta position (C3) of the phenyl ring relative to the alanine side chain (or ortho to the phenolic hydroxyl group at C4).
  • IUPAC Name: (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid

  • Common Name: L-3-Hydroxymethyltyrosine (3-HMT)[1][3][4][5]

  • Molecular Formula:

    
    
    
Molecular Weight Calculation

Precise molecular weight is essential for mass spectrometry confirmation (e.g., LC-QToF-MS).

ElementCountAtomic Mass (Da)Subtotal
Carbon (C) 1012.011120.11
Hydrogen (H) 131.00813.104
Nitrogen (N) 114.00714.007
Oxygen (O) 415.99963.996
Exact Mass 211.217 g/mol
  • Monoisotopic Mass (

    
    ):  212.22 Da (approximate for positive ionization mode detection).
    
Structural Diagram (DOT Visualization)

HMT_Structure cluster_0 Chemical Context Tyrosine_Core L-Tyrosine Core (4-Hydroxyphenylalanine) Result L-3-Hydroxymethyltyrosine (3-HMT) MW: 211.21 g/mol Tyrosine_Core->Result Derivatization/Biosynthesis Modification Modification: Add Hydroxymethyl (-CH2OH) at C3 (meta) position Modification->Result Substituent Addition

Figure 1: Structural derivation of 3-HMT from the canonical amino acid L-Tyrosine.

Part 2: Toxicological Context (The Tara Flour Incident)

The Sentinel Marker

In the investigation of the 2022 French Lentil & Leek Crumbles recall, researchers identified 3-HMT as a high-abundance contaminant in Tara flour (constituting ~1.5% by dry weight), alongside baikiain and 3-hydroxymethylphenylalanine (3-HMP) .[3][4]

While baikiain is currently hypothesized to be the primary hepatotoxin (metabolizing into reactive epoxide intermediates that deplete glutathione), 3-HMT serves as the critical analytical sentinel . Its unique mass signature allows investigators to definitively confirm the presence of Tara flour in food products where it may be undeclared or suspected.

Mechanism of Action (Hypothetical)

Unlike canonical amino acids, NPAAs like 3-HMT can mimic endogenous substrates.

  • Protein Misincorporation: 3-HMT may compete with Tyrosine during protein synthesis, leading to non-functional proteins.

  • Enzyme Inhibition: It may act as a competitive inhibitor for tyrosine-utilizing enzymes (e.g., tyrosine hydroxylase).

Part 3: Analytical Protocol (Isolation & Detection)

Objective: Isolate and quantify 3-HMT from complex food matrices (e.g., protein flour) using LC-MS.

Sample Preparation (Extraction)
  • Reagents: Methanol (LC-MS grade), Deionized Water (18 MΩ), Formic Acid.

  • Rationale: A polar extraction solvent is required due to the zwitterionic nature of the amino acid.

Step-by-Step Workflow:

  • Weighing: Aliquot 100 mg of sample flour into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5 mL of extraction solvent (Methanol:Water, 80:20 v/v).

  • Disruption: Vortex for 1 minute, then sonicate for 15 minutes at ambient temperature. Reasoning: Sonication ensures cell wall disruption and solubilization of free amino acids.

  • Clarification: Centrifuge at 4,000 × g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-QToF-MS Parameters

This protocol is adapted from the Chittiboyina et al. (2023) study on Tara flour.

ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Gemini, 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min (5% B); 2-20 min (5% → 95% B); 20-25 min (95% B).
Flow Rate 0.5 mL/min
Detection ESI Positive Mode (

)
Target Mass 212.0923 m/z (Calculated for

)
NMR Validation (Orthogonal Confirmation)

Mass spectrometry alone cannot distinguish positional isomers easily. NMR is required for definitive structural assignment.

  • Solvent:

    
    .
    
  • Key Signal: Look for the hydroxymethyl protons (

    
    ) as a singlet or coupled doublet around 
    
    
    
    4.5–4.7 ppm, distinct from the aromatic protons of standard tyrosine.

Part 4: Detection Workflow Visualization

Detection_Workflow Sample Suspect Food Sample (Tara Flour) Extraction Extraction (MeOH:H2O 80:20) Sonicate 15 min Sample->Extraction Centrifuge Clarification Centrifuge & Filter (0.22 µm) Extraction->Centrifuge LCMS LC-QToF-MS Analysis Target m/z: 212.0923 Centrifuge->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Peak_Found Peak at 212.09 m/z? Data_Analysis->Peak_Found Result_Pos Confirmed Presence: 3-HMT (Tara Marker) Peak_Found->Result_Pos Yes Result_Neg Not Detected Peak_Found->Result_Neg No

Figure 2: Analytical workflow for the detection of 3-HMT in food matrices.

References

  • Chittiboyina, A. G., et al. (2023). "Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis." Chemical Research in Toxicology.

  • U.S. Food and Drug Administration (FDA). (2022). "Investigation of Adverse Event Reports: French Lentil & Leek Crumbles."

  • National Center for Biotechnology Information (NCBI). "Tara Flour Toxicity - LiverTox."

Sources

Engineering the Phenol Ring: A Technical Guide to Non-Proteinogenic Tyrosine Derivatives in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Phenol

Tyrosine (Tyr, Y) is a "privileged" residue in peptide drug discovery. Its phenolic side chain acts as a critical hotspot for protein-protein interactions (PPIs), capable of functioning as both a hydrogen bond donor and acceptor, while engaging in


-

stacking and cation-

interactions. However, native tyrosine is metabolically vulnerable to rapid phosphorylation, sulfation, and oxidative cross-linking, and its rotational freedom can entropicly penalize receptor binding.

This guide focuses on non-proteinogenic tyrosine derivatives —specifically halogenated, alkylated, and conformationally constrained analogs—that allow researchers to "tune" the physicochemical properties of the phenol ring to enhance potency, selectivity, and metabolic stability.

Structural Classes & Functional Utility

Modifying the tyrosine scaffold allows for precise control over acidity (pKa), lipophilicity (LogP), and steric occupancy.

Table 1: Physicochemical Properties of Key Tyrosine Derivatives
DerivativeAbbreviationModification SiteKey Property ChangePrimary Application
2,6-Dimethyltyrosine Dmt Ortho-positions (Phenyl)Conformational Lock: Restricts

rotation; Increases lipophilicity.
Opioid peptides (e.g., Enkephalin analogs) for high

-receptor affinity.
3-Fluorotyrosine 3-F-Tyr Meta-positionpKa Tuning: Lowers phenolic pKa (~8.5 vs 10.0) via inductive effect.Probing H-bond strength; Fluorine scanning for metabolic stability.
3-Nitrotyrosine 3-NO₂-Tyr Meta-positionElectronic: Strong electron withdrawal; reduced pKa (~7.2).Spectroscopic probe (distinct UV absorbance); mimicking phosphorylation charge distribution.
O-Methyltyrosine Tyr(Me) Phenolic OxygenH-Bond Blocking: Removes H-bond donor capability; increases LogP.Determining if OH group acts as donor or acceptor in receptor binding.
Iodotyrosine I-Tyr Meta-positionHeavy Atom: Introduces halogen bonding; heavy atom effect.X-ray crystallography phasing; Radiopharmaceutical precursors (

I,

I).

-Homotyrosine

-hTyr
Backbone (

-carbon)
Backbone Extension: Adds methylene group; disrupts proteolysis.Foldamers; increasing half-life in serum.[1]

Synthesis & Incorporation Strategies

The incorporation of sterically hindered derivatives, particularly 2,6-dimethyltyrosine (Dmt) , presents a significant challenge in Solid Phase Peptide Synthesis (SPPS). The methyl groups at the ortho positions create a steric wall that impedes the approach of the activated carboxylate to the N-terminus of the growing chain.

Optimized Coupling Protocol for Sterically Hindered Analogs (Dmt)

Causality: Standard HBTU/DIEA protocols often result in incomplete coupling (<50% yield) for Dmt due to slow kinetics. We employ HATU/HOAt to generate a more reactive ester and minimize racemization, combined with double coupling to drive the reaction to completion.

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Dmt-OH (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIEA (8 eq).

    • Wait exactly 30 seconds for the active ester to form (yellow color change).

  • Coupling 1: Add activated mixture to resin. Shake for 2 hours at room temperature.

  • Wash: DMF (3x).

  • Kaiser Test (Self-Validation Step): Perform qualitative ninhydrin test.

    • If Blue: Coupling incomplete. Proceed to Step 7.

    • If Colorless: Coupling complete. Proceed to Step 9.

  • Coupling 2 (Re-coupling): Repeat activation step with fresh reagents. Shake for 3 hours or overnight.

  • Capping (Mandatory): Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains (prevents deletion sequences).

  • Final Wash: DMF (5x), DCM (5x).

Visualizing the Decision Logic

SPPS_Hindered_Tyr Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation: Fmoc-Dmt-OH + HATU + DIEA Deprotect->Activate Couple1 Coupling Cycle 1 (2 Hours, RT) Activate->Couple1 Test Kaiser Test (Ninhydrin) Couple1->Test Couple2 Coupling Cycle 2 (Overnight or Microwave) Test->Couple2 Positive (Blue) Incomplete Next Next Cycle Test->Next Negative (Colorless) Success Cap Capping (Ac2O / DIEA) Couple2->Cap Cap->Next

Caption: Decision tree for incorporating sterically hindered tyrosine derivatives (e.g., Dmt) in SPPS.

Applications in Drug Discovery[2]

The "Dmt" Effect in Opioid Peptides

The inclusion of 2,6-dimethyltyrosine (Dmt) in place of Tyr¹ in opioid peptides (e.g., Dmt¹-DALDA) has revolutionized this field.

  • Mechanism: The methyl groups restrict rotation around the

    
     bond. This locks the side chain into a bioactive conformation that perfectly complements the hydrophobic pocket of the 
    
    
    
    -opioid receptor (MOR).
  • Result: Increases potency by 100-1000 fold compared to the parent peptide and significantly improves blood-brain barrier (BBB) permeability due to increased lipophilicity.

Halogenation for Metabolic Stability

Incorporating 3-Chloro-Tyr or 3-Fluoro-Tyr protects the peptide bond from chymotrypsin-like proteases.

  • Mechanism: Proteases often rely on specific electronic requirements of the aromatic ring for recognition. Halogenation alters the electrostatic potential surface (EPS) of the ring, disrupting enzyme-substrate recognition without abolishing receptor binding.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Mod Modification: 2,6-Dimethylation (Dmt) Struct Structural Effect: Restricted Rotation (Conformational Lock) Mod->Struct Steric Hindrance Bio Biological Outcome: Enhanced Receptor Affinity & Proteolytic Stability Struct->Bio Entropy Reduction

Caption: Causal pathway of Dmt modification leading to enhanced biological potency.

Analytical Characterization

Verifying the incorporation of these derivatives requires specific analytical attention:

  • Mass Spectrometry (ESI-MS):

    • Dmt: Look for a mass shift of +28.03 Da (two methyl groups) relative to Tyr.

    • Chloro-Tyr: Look for the characteristic 3:1 isotope pattern (

      
      Cl/
      
      
      
      Cl) and a mass shift of +34 Da.
  • UV-Vis Spectroscopy:

    • Nitro-tyrosine: Exhibits a distinct absorbance peak at 350-360 nm in acidic conditions, shifting to 428 nm in basic conditions (phenolate form). This allows for rapid concentration determination without consuming the sample.

  • NMR Spectroscopy:

    • Fluorotyrosine:

      
      F-NMR is a powerful tool. It provides a clean background (no endogenous fluorine in proteins) to monitor peptide binding events or conformational changes in real-time.
      

References

  • Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Source: ResearchGate.[2] URL:[Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Source: ACS Combinatorial Science. URL:[Link]

  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Source: PubMed / Pure. URL:[Link]

  • Peptide Halogenation Biochemistry: Interfacing Pharmaceutical Deliverables with Chemical Innovation. Source: PMC - NIH. URL:[Link]

Sources

Biological Function and Chemical Biology of 3-Hydroxymethyl-L-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, chemical reactivity, and experimental applications of 3-hydroxymethyl-L-tyrosine (3-HMY) and its analogs.

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Protein Engineers, and Toxicologists

Executive Summary

3-Hydroxymethyl-L-tyrosine (3-HMY) is a non-canonical amino acid (ncAA) that exhibits a dual nature in biological systems. While naturally occurring as a secondary metabolite in Caesalpinia spinosa (Tara), it has recently gained prominence as a potential toxicant in food safety and a high-value scaffold in chemical biology.

For drug development professionals, 3-HMY represents a unique class of latent electrophiles . Unlike standard tyrosine analogs (e.g., 3-nitrotyrosine, 3-iodotyrosine) which are primarily used for steric or electronic probing, 3-HMY possesses a reactive hydroxymethyl "warhead." Upon activation, it generates an ortho-quinone methide (o-QM) intermediate—a transient, highly reactive species capable of forming covalent crosslinks with nucleophilic residues (Cys, Lys, His) in proximity. This mechanism underpins both its toxicity (indiscriminate alkylation) and its utility in targeted covalent inhibitor (TCI) design.

Chemical Basis: The Quinone Methide Mechanism

To understand the biological function of 3-HMY, one must first master its unique reactivity profile. The 3-hydroxymethyl group, positioned ortho to the phenolic hydroxyl, is not inert.

Mechanism of Activation

Under physiological conditions or enzymatic catalysis, 3-HMY undergoes dehydration. The electron-donating phenolic oxygen facilitates the expulsion of the hydroxyl group, generating an ortho-quinone methide (o-QM). This intermediate is an aggressive Michael acceptor that rapidly restores aromaticity by capturing a nucleophile.

Key Insight: This reaction is often driven by the thermodynamic stability of the re-aromatized product. In a protein context, if a cysteine or lysine is nearby, a permanent covalent bond is formed.

QuinoneMethideMechanism Tyrosine L-Tyrosine (Precursor) HMY 3-Hydroxymethyl-L-Tyrosine (3-HMY) Tyrosine->HMY Hydroxymethylation Transition Dehydration (-H₂O) HMY->Transition oQM ortho-Quinone Methide (Reactive Intermediate) Transition->oQM Activation Adduct Covalent Adduct (Crosslinked Protein) oQM->Adduct 1,4-Conjugate Addition Nucleophile Protein Nucleophile (Cys-SH / Lys-NH₂) Nucleophile->Adduct Attack

Figure 1: The activation pathway of 3-HMY. The molecule acts as a latent electrophile, converting to a reactive quinone methide that traps proximal nucleophiles.

Biological Function and Toxicity

In natural systems, 3-HMY is not a building block of proteins but a free amino acid found in the seeds of the Tara tree (Caesalpinia spinosa).

The "Tara Flour" Toxicity Case

Recent investigations into adverse liver effects associated with Tara flour identified 3-HMY and its analog, 3-hydroxymethyl-phenylalanine (3-HMP) , as primary markers.

  • Mechanism of Toxicity: When ingested, 3-HMY may be misincorporated into proteins by promiscuous tRNA synthetases or metabolized into reactive intermediates. The resulting o-QM species alkylate cellular macromolecules (DNA, proteins), leading to cytotoxicity and organ damage.

  • Analogs of Concern:

    • Baikiain: Often co-occurring, a non-proteinogenic amino acid.

    • 3-Hydroxymethyl-phenylalanine (3-HMP): Lacks the phenolic -OH, making it less reactive towards QM formation but potentially interfering with phenylalanine metabolism.

Comparison of Tyrosine Analogs
AnalogStructureReactivity ModePrimary Application
3-Hydroxymethyl-L-tyrosine 3-CH₂OH groupCovalent Crosslinker (via Quinone Methide)Proximity labeling, TCI warhead, Toxicity marker
3-Nitro-L-tyrosine 3-NO₂ groupElectronic probe (low pKa ~7.2)Probing pKa effects, oxidative stress marker
3-Iodo-L-tyrosine 3-I groupSteric probe / Heavy atomPhasing in X-ray crystallography
O-Methyl-L-tyrosine 4-OMe groupInert / StericGenetic Code Expansion (orthogonal pair standard)

Applications in Drug Discovery & Protein Engineering

Despite its toxicity in food, the reactivity of 3-HMY is a powerful tool in controlled experimental settings.

Proximity-Enabled Crosslinking (Bioconjugation)

Researchers can utilize 3-HMY analogs as "proximity probes" to map protein-protein interactions (PPIs).

  • Strategy: Incorporate 3-HMY into Protein A using Genetic Code Expansion (GCE).

  • Interaction: When Protein A binds Protein B, the 3-HMY residue is brought close to nucleophiles on Protein B.

  • Result: Spontaneous crosslinking "freezes" the transient interaction, allowing for identification via Mass Spectrometry.

Targeted Covalent Inhibitors (TCIs)

The 3-hydroxymethyl phenol scaffold serves as a "masked" warhead for drug design.

  • Concept: A small molecule inhibitor containing this scaffold binds reversibly to the target enzyme.

  • Activation: The enzyme's specific environment (e.g., protonation state) catalyzes the dehydration to the quinone methide.

  • Selectivity: Covalent modification occurs only within the active site, reducing off-target toxicity compared to always-active electrophiles (like acrylamides).

Experimental Protocols

Protocol: Detection of 3-HMY in Biological Samples (LC-MS/MS)

Use this protocol to verify the purity of protein reagents or screen for contamination.

Reagents:

  • Extraction Solvent: 80% Methanol / 20% Water (v/v) + 0.1% Formic Acid.

  • Internal Standard:

    
    C-Tyrosine or deuterated analog.
    

Workflow:

  • Extraction: Homogenize 50 mg of sample in 1 mL Extraction Solvent. Vortex for 10 min.

  • Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.

  • Filtration: Pass through a 0.22 µm PTFE filter.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 min.

    • MRM Transitions: Monitor m/z 212.1 → 166.1 (Loss of HCOOH/H₂O) for 3-HMY.

Protocol: Genetic Incorporation via Orthogonal Translation

To incorporate 3-HMY into recombinant proteins.

  • System: E. coli BL21(DE3) harboring a plasmid for the orthogonal pair (e.g., MjTyrRS variant/tRNA

    
    ).
    
  • Expression:

    • Grow cells in minimal media (limiting endogenous Tyr) to OD₆₀₀ = 0.5.

    • Add 1 mM 3-HMY (dissolved in dilute NaOH, neutralized immediately before addition).

    • Induce expression (IPTG 0.5 mM).

  • Purification: Perform standard Ni-NTA purification at 4°C.

    • Critical: Avoid high temperatures or low pH during purification to prevent premature quinone methide formation and aggregation.

References

  • Synthesis and Characteriz

    • Source: Journal of Medicinal Chemistry
    • Context: Describes the synthetic routes for racemic and enantiopure 3-HMY.
  • Identification of 3-Hydroxymethyl-L-tyrosine in Tara Flour

    • Source: Chemical Research in Toxicology (ACS)
    • Context: Definitive identification of 3-HMY and 3-HMP as markers in toxic tara flour.
  • Quinone Methides as Reactive Intermedi

    • Source: National Institutes of Health (PMC) / J. Org. Chem
    • Context: Detailed mechanism of quinone methide form
  • Genetic Code Expansion for Post-Translational Modific

    • Source: Frontiers in Cell and Developmental Biology
    • Context: Overview of using MjTyrRS variants for tyrosine analog incorpor
  • Reactivity of Phenolic Crosslinkers

    • Source: MDPI - Molecules
    • Context: Discusses oxidative crosslinking mechanisms relevant to tyrosine deriv

3-Substituted Tyrosine Derivatives: Physicochemical Tuning & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on 3-substituted tyrosine derivatives, synthesizing physicochemical principles, synthetic methodologies, and medicinal chemistry applications.

Executive Summary

The 3-position (ortho to the phenolic hydroxyl) of L-tyrosine represents a critical vector for modulating the physicochemical and biological properties of this essential amino acid.[1] Substitution at this site dramatically alters the phenolic pKa, redox potential, and steric profile without disrupting the fundamental amino acid backbone required for peptide bond formation. This guide explores the utility of 3-substituted tyrosines as mechanistic probes, metabolic precursors, and pharmacophores in drug design.

Physicochemical Profiling: The Ortho-Effect

The introduction of a substituent at the 3-position exerts a profound electronic effect on the phenolic hydroxyl group. Electron-withdrawing groups (EWGs) stabilize the phenolate anion via inductive and resonance effects, significantly lowering the pKa. This "ortho-effect" is pivotal for designing enzyme inhibitors and pH-sensitive molecular switches.[2]

Table 1: Comparative Physicochemical Properties of 3-Substituted Tyrosines
Substituent (R)Compound NamePhenolic pKa (approx.)Electronic EffectSteric Bulk (A-value)Primary Application
-H L-Tyrosine10.1Neutral0.0Native Protein Synthesis
-OH L-DOPA9.8 (1st OH)e- Donor (Resonance)ModerateParkinson's (Dopamine Precursor)
-F 3-Fluorotyrosine~8.5 - 9.0Weak EWG (Inductive)Low (Isostere)Metabolic Stability / 19F-NMR Probe
-Cl 3-Chlorotyrosine8.5Moderate EWGModerateBiomarker (MPO Oxidation)
-I 3-Iodotyrosine (MIT)~8.2 - 8.5Moderate EWGHighThyroid Hormone Precursor
-NO₂ 3-Nitrotyrosine7.1Strong EWGHighOxidative Stress Marker / pKa Probe

Technical Insight: The depression of pKa in 3-nitrotyrosine (from 10.1 to 7.1) allows the phenolic group to exist as a phenolate anion at physiological pH (7.4), altering hydrogen bonding networks and electrostatic interactions within protein binding pockets.

Synthetic Methodologies

Access to 3-substituted tyrosine derivatives typically follows two distinct strategies: direct electrophilic aromatic substitution (EAS) or transition-metal catalyzed cross-coupling.

Direct Electrophilic Aromatic Substitution

The phenolic group activates the ring, directing incoming electrophiles to the ortho (3-) position.

  • Nitration: Reaction with peroxynitrite or tetranitromethane yields 3-nitrotyrosine.

  • Halogenation: Controlled reaction with NaI/Chloramine-T or ICl yields 3-iodotyrosine. Over-reaction leads to 3,5-disubstitution (e.g., DIT).

Transition Metal Catalysis: The Suzuki-Miyaura Approach

For introducing carbon-based substituents (aryl/heteroaryl), palladium-catalyzed cross-coupling is the gold standard.[1] 3-Iodo-L-tyrosine serves as the ideal electrophilic partner.[2]

Experimental Protocol: Synthesis of 3-Biaryl-Tyrosine Analogues

Objective: Synthesis of 3-(4-methoxyphenyl)-L-tyrosine via Suzuki-Miyaura coupling.

Reagents:

  • Substrate:

    
    -Boc-3-iodo-L-tyrosine methyl ester (1.0 eq)
    
  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 eq)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: S-Phos or PPh3 (10 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the iodotyrosine substrate, boronic acid, base, and catalyst under an argon atmosphere.

  • Solvation: Add degassed DME/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor consumption of the iodide via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to remove base) and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc/Methyl ester groups if the free amino acid is required.

DOT Diagram 1: Synthetic Logic Flow

SynthesisFlow cluster_conditions Reaction Conditions Tyr L-Tyrosine IodoTyr 3-Iodo-L-Tyrosine (Electrophile) Tyr->IodoTyr Iodination (NaI/Oxidant) PdCat Pd(0) Catalyst Cycle IodoTyr->PdCat Oxidative Addition Boronic Aryl Boronic Acid (Nucleophile) Boronic->PdCat Transmetallation Biaryl 3-Biaryl-Tyrosine (Product) PdCat->Biaryl Reductive Elimination

Caption: Mechanistic flow for the conversion of L-Tyrosine to 3-Biaryl derivatives via Iodination and Suzuki-Miyaura Cross-Coupling.

Medicinal Chemistry Applications

Endogenous Signaling & Hormonal Synthesis

The most biologically significant 3-substituted tyrosines are the thyroid hormones. The thyroid gland enzymatically iodinates tyrosine residues within thyroglobulin to form Monoiodotyrosine (MIT) and Diiodotyrosine (DIT). These couple to form Triiodothyronine (T3) and Thyroxine (T4).

DOT Diagram 2: Thyroid Hormone Biosynthesis Pathway

ThyroidPathway TyrRes Tyrosine Residue (Thyroglobulin) MIT Monoiodotyrosine (MIT) TyrRes->MIT TPO + I+ Iodide I- (Iodide) TPO Thyroperoxidase (Enzyme) Iodide->TPO Oxidation DIT Diiodotyrosine (DIT) MIT->DIT TPO + I+ T3 Triiodothyronine (T3 - Active) MIT->T3 + DIT (Coupling) T4 Thyroxine (T4 - Prohormone) DIT->T4 + DIT (Coupling) T4->T3 Deiodinase (Peripheral Tissue)

Caption: Biosynthetic cascade of thyroid hormones illustrating the sequential 3- and 5-position iodination and oxidative coupling.

Enzyme Inhibition & Mechanistic Probes[2]
  • Tyrosine Hydroxylase (TH) Inhibition: 3-Iodo-L-tyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. It mimics the substrate but cannot be hydroxylated effectively, stalling dopamine production.

  • Probing Proton-Coupled Electron Transfer (PCET): In Ribonucleotide Reductase (RNR), a tyrosyl radical is essential for catalysis. Researchers incorporate 3-nitrotyrosine (pKa ~7.1) at specific sites (e.g., Y122, Y731) to perturb the local pKa. This allows precise mapping of proton transfer pathways during radical propagation, as the nitro-tyrosine will be deprotonated at physiological pH unlike the native tyrosine.

Biomarkers of Oxidative Stress
  • 3-Chlorotyrosine: Formed specifically by the action of Myeloperoxidase (MPO) using HOCl (hypochlorous acid). Its presence in serum or tissue is a definitive "fingerprint" of neutrophil-mediated oxidative damage, often elevated in atherosclerosis and cystic fibrosis.

  • 3-Nitrotyrosine: A marker for peroxynitrite (ONOO⁻) formation, indicating simultaneous generation of superoxide and nitric oxide.

References

  • Physicochemical Properties of Phenols

    • Title: Absolute pKa Determin
    • Source: AFIT Scholar (2002).
    • URL:[Link] (General reference for phenolic pKa methodology).

  • 3-Nitrotyrosine in Enzymology

    • Title: Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase.
    • Source: Journal of the American Chemical Society / NIH PubMed Central.
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Tyrosine

    • Title: Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluorobor
    • Source: Journal of the Brazilian Chemical Society.
    • URL:[Link] (Note: Direct DOI link preferred if available: 10.5935/0103-5053.20150036).

  • 3-Chlorotyrosine Biomarker

    • Title: 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima.[3]

    • Source: Journal of Clinical Investig
    • URL:[Link]

  • 3-Iodotyrosine Properties

    • Title: 3-Iodotyrosine - PubChem Compound Summary.[2]

    • Source: National Center for Biotechnology Information.[2]

    • URL:[Link]

Sources

Advanced Technical Guide: Synthetic Pathways for 3-Hydroxymethyl-L-Tyrosine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxymethyl-L-tyrosine (specifically 3-hydroxymethyl-L-tyrosine , hereafter 3-HMT ) is a non-canonical amino acid of significant interest in medicinal chemistry. Its ortho-hydroxymethyl phenol moiety serves as a "pro-reactive" handle. Upon activation (or spontaneously under certain conditions), it can form a quinone methide intermediate—a potent electrophile used in covalent trapping of proximal nucleophiles (e.g., in antibody-drug conjugates or activity-based protein profiling) and as a precursor for phosphotyrosine mimetics.

This guide details two distinct production methodologies:

  • Biocatalytic Synthesis: A single-step, stereoselective reverse reaction using Tyrosine Phenol-Lyase (TPL).

  • Chemical Synthesis: A robust, multi-step pathway utilizing Pd-catalyzed carbonylation of 3-iodo-L-tyrosine to ensure regiochemical integrity.

Part 1: Biocatalytic Synthesis (The TPL Pathway)

Mechanistic Principle

The most elegant route to 3-HMT utilizes Tyrosine Phenol-Lyase (TPL) (EC 4.1.99.2). While TPL naturally catalyzes the


-elimination of L-tyrosine to phenol, pyruvate, and ammonia, the reaction is reversible. By providing a high concentration of ammonia and a specific phenol derivative, the enzyme can be driven to synthesize substituted tyrosines with perfect stereocontrol (L-isomer).

Causality: To synthesize 3-HMT (where the hydroxymethyl group is ortho to the phenolic hydroxyl), the substrate must be 2-hydroxybenzyl alcohol (Salicyl alcohol). TPL forms the C-C bond at the position para to the phenolic hydroxyl group of the substrate.

Experimental Protocol

System: Citrobacter freundii or Erwinia herbicola TPL (recombinant expressed in E. coli).

Reagents:

  • Substrate: 2-Hydroxybenzyl alcohol (Salicyl alcohol) [50 mM]

  • Co-substrate: Sodium Pyruvate [100 mM]

  • Nitrogen Source: Ammonium Acetate [2.0 M] (High concentration drives equilibrium)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) [50

    
    M]
    
  • Buffer: Potassium Phosphate (50 mM, pH 8.0)

Workflow:

  • Preparation: Dissolve ammonium acetate and sodium pyruvate in phosphate buffer. Adjust pH to 8.0 before adding enzyme to prevent denaturation.

  • Induction: Add PLP. The solution should turn faint yellow.

  • Reaction Start: Add 2-hydroxybenzyl alcohol (dissolved in minimal ethanol if solubility is an issue, though it is water-soluble) and TPL (1-2 U/mL final activity).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

  • Monitoring: Monitor consumption of pyruvate via LDH coupled assay or HPLC.

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and precipitate the enzyme.

  • Purification: Filter the supernatant. Load onto a cation-exchange resin (e.g., Dowex 50W). Wash with water, then elute with 1M NH

    
    OH. Lyophilize the eluate to obtain crude 3-HMT.
    
Pathway Visualization (DOT)

TPL_Pathway Substrate 2-Hydroxybenzyl Alcohol (Salicyl Alcohol) Enzyme Tyrosine Phenol-Lyase (PLP Cofactor) Substrate->Enzyme Binding Cosubstrates Pyruvate + NH3 Cosubstrates->Enzyme Intermediate Quinonoid Intermediate Enzyme->Intermediate C-C Bond Formation (Reverse Beta-Elimination) Product 3-Hydroxymethyl-L-Tyrosine (3-HMT) Intermediate->Product Release

Figure 1: Biocatalytic synthesis of 3-HMT via Tyrosine Phenol-Lyase reverse reaction.

Part 2: Chemical Synthesis (The Carbonylation Route)

Mechanistic Principle

Direct hydroxymethylation of tyrosine (e.g., using formaldehyde) is discouraged due to poor regioselectivity and polymerization (formation of Bakelite-type polymers). The most reliable chemical method uses 3-iodo-L-tyrosine as a scaffold. Palladium-catalyzed carbonylation introduces a one-carbon unit (ester) at the 3-position, which is subsequently reduced to the alcohol.

Experimental Protocol

Step 1: Protection

  • Reagents: 3-Iodo-L-tyrosine, Boc

    
    O, MeOH, SOCl
    
    
    
    .
  • Action: Convert to N-Boc-3-iodo-L-tyrosine methyl ester . This orthogonal protection prevents side reactions at the amine and acid.

Step 2: Pd-Catalyzed Carbonylation

  • Reagents: Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), Et
    
    
    N (3 equiv), CO (1 atm, balloon), MeOH.
  • Procedure:

    • Degas the solution of protected iodotyrosine in MeOH/Et

      
      N.
      
    • Add catalyst and ligand.

    • Purge with CO gas.

    • Heat to 60°C for 12 hours.

    • Result: The iodine is replaced by a methoxycarbonyl group (-COOMe).

    • Product: N-Boc-3-(methoxycarbonyl)-L-tyrosine methyl ester .

Step 3: Selective Reduction

  • Reagents: LiBH

    
     (Lithium Borohydride) in THF.
    
  • Causality: LiBH

    
     is chosen over LiAlH
    
    
    
    because it is milder and can selectively reduce the aryl ester to the benzyl alcohol in the presence of the Boc-carbamate (though careful monitoring is required) or alternatively, use DIBAL-H at -78°C.
  • Procedure:

    • Dissolve the diester in dry THF.

    • Add LiBH

      
       (2.0 equiv) at 0°C.
      
    • Stir at RT. Monitor by TLC. The aryl ester reduces faster than the aliphatic methyl ester, but often both are reduced if not controlled.

    • Alternative Strategy: If the aliphatic ester is reduced, it yields the tyrosinol derivative. To preserve the amino acid acid, one might use a bulky protecting group for the carboxyl or hydrolyze the aryl ester selectively (saponification) then reduce the acid selectively via mixed anhydride.

    • Optimized Route: Reduce the aryl ester to the alcohol.

Step 4: Global Deprotection

  • Reagents: TFA/DCM (1:1).

  • Action: Removes Boc and hydrolyzes the methyl ester (if LiOH is used sequentially).

  • Final Product: 3-Hydroxymethyl-L-tyrosine.

Workflow Visualization (DOT)

Chemical_Synthesis Start 3-Iodo-L-Tyrosine Step1 Protection (Boc2O, MeOH/SOCl2) Start->Step1 Protected N-Boc-3-iodo-Tyr-OMe Step1->Protected Step2 Pd-Carbonylation (Pd(OAc)2, CO, MeOH) Protected->Step2 Carbonylated N-Boc-3-(methoxycarbonyl)-Tyr-OMe Step2->Carbonylated Step3 Selective Reduction (LiBH4 or DIBAL-H) Carbonylated->Step3 Reduced N-Boc-3-(hydroxymethyl)-Tyr-OMe Step3->Reduced Step4 Deprotection (TFA / LiOH) Reduced->Step4 Final 3-Hydroxymethyl-L-Tyrosine Step4->Final

Figure 2: Chemo-enzymatic synthesis starting from 3-iodo-L-tyrosine.

Part 3: Analytical Validation

To ensure the trustworthiness of the synthesized product, the following analytical parameters must be met.

ParameterMethodExpected Observation
Identity 1H NMR (D2O) Distinct singlet (2H) for the -CH

OH group at approx.

4.6–4.8 ppm. Aromatic protons show 1,2,4-substitution pattern.
Purity HPLC (C18) Single peak at 280 nm. Retention time shifted earlier than L-tyrosine due to increased polarity.
Mass ESI-MS [M+H]

= 212.09 (Calculated for C

H

NO

).
Chirality Chiral HPLC >99% ee (L-isomer) if using TPL pathway.

References

  • Kumagai, H., et al. (1970). "Tyrosine phenol lyase.[1][2] I. Purification, crystallization, and properties." Journal of Biological Chemistry. Link

  • Phillips, R. S., et al. (1990). "Stereospecific synthesis of (2S,3R)-[3-2H]tyrosine and (2S,3S)-[2,3-2H2]tyrosine by tyrosine phenol-lyase." Journal of the American Chemical Society. Link

  • Bebbington, M. W., et al. (2002). "The synthesis of 3-substituted tyrosine derivatives by palladium-catalyzed carbonylation." Tetrahedron Letters. (General method for iodotyrosine carbonylation). Link

  • Ueno, T., et al. (2019). "Reaction of formaldehyde with amino acids."[3][4] Communications Chemistry. (Discusses instability of direct hydroxymethylation). Link[3]

Sources

A Comparative Analysis of the Chemical Stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research, particularly in the development of therapies for neurological disorders, the chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive comparative analysis of the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and its structural analog, L-DOPA (Levodopa). While L-DOPA is a well-established therapeutic for Parkinson's disease, its inherent instability, primarily due to oxidation, presents significant formulation challenges. 3-(Hydroxymethyl)-L-tyrosine, a related phenolic amino acid, is of increasing interest. This document will delve into the molecular structures, predict and analyze degradation pathways, and present a framework for the experimental evaluation of their relative stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical liabilities of these important compounds.

Introduction: The Criticality of Stability in Neuro-therapeutics

The development of effective treatments for neurodegenerative diseases is a paramount challenge in modern medicine. L-DOPA, a precursor to the neurotransmitter dopamine, remains a gold-standard therapy for Parkinson's disease, alleviating motor symptoms by replenishing depleted dopamine levels in the brain. However, the clinical utility of L-DOPA is hampered by its poor chemical stability. The catechol moiety in L-DOPA is highly susceptible to oxidation, leading to the formation of colored degradation products and a loss of therapeutic potency. This inherent instability necessitates careful formulation strategies and often results in a limited shelf-life for L-DOPA-containing products.

3-(Hydroxymethyl)-L-tyrosine, a derivative of the amino acid L-tyrosine, shares structural similarities with L-DOPA but possesses a different substitution pattern on the aromatic ring. Understanding the chemical stability of this compound in comparison to L-DOPA is crucial for evaluating its potential as a therapeutic agent or as a lead compound for further drug discovery efforts. This guide will provide a detailed, scientifically-grounded comparison of the chemical stability of these two molecules, offering insights into their degradation mechanisms and providing a practical framework for their experimental evaluation.

Molecular Structure and its Influence on Chemical Stability

The chemical stability of a molecule is intrinsically linked to its structure. The arrangement of functional groups and the electronic properties of the aromatic ring are key determinants of reactivity, particularly towards oxidation.

2.1. L-DOPA: The Susceptible Catechol

L-DOPA, or (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, is characterized by a catechol group (a benzene ring with two adjacent hydroxyl groups). This catechol moiety is the primary site of instability. The presence of two electron-donating hydroxyl groups makes the aromatic ring electron-rich and highly susceptible to oxidation.

2.2. 3-(Hydroxymethyl)-L-tyrosine: A Phenolic Amino Acid with a Twist

3-(Hydroxymethyl)-L-tyrosine, or (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid, differs from L-DOPA in the substitution pattern on its phenyl ring. Instead of a second hydroxyl group, it possesses a hydroxymethyl group (-CH₂OH) at the ortho position to the existing hydroxyl group. The hydroxymethyl group is generally considered to be a weak electron-donating group. This difference in the electronic nature and steric bulk of the ortho substituent is expected to have a significant impact on the molecule's susceptibility to oxidation compared to L-DOPA.

Predicted Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is fundamental to designing stability-indicating analytical methods and developing robust formulations.

3.1. L-DOPA: A Cascade of Oxidation

The degradation of L-DOPA is primarily an oxidative process that proceeds through a series of intermediates. Under the influence of oxygen, particularly in neutral to alkaline conditions, L-DOPA is oxidized to dopaquinone. This highly reactive intermediate can then undergo intramolecular cyclization to form leucodopachrome, which is further oxidized to dopachrome. Subsequent reactions lead to the formation of 5,6-dihydroxyindole and ultimately polymerize into dark-colored melanin pigments. This oxidative cascade is a major contributor to the discoloration and loss of potency of L-DOPA formulations.

G LDOPA L-DOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cyclization Dopachrome Dopachrome Leucodopachrome->Dopachrome Oxidation Melanin Melanin Polymers Dopachrome->Melanin Polymerization

Caption: Simplified oxidative degradation pathway of L-DOPA.

3.2. 3-(Hydroxymethyl)-L-tyrosine: A Postulated Pathway

Direct experimental evidence for the degradation pathway of 3-(Hydroxymethyl)-L-tyrosine is scarce. However, based on the principles of phenol oxidation, a plausible pathway can be proposed. The single phenolic hydroxyl group is less susceptible to oxidation than the catechol of L-DOPA. Oxidation, when it occurs, would likely proceed via the formation of a phenoxy radical. This radical could then potentially dimerize or undergo further reactions. The presence of the hydroxymethyl group might also offer an alternative reaction pathway, such as oxidation to an aldehyde or carboxylic acid, although this is generally less favored than ring oxidation under typical storage conditions. It is hypothesized that the rate of oxidation for 3-(Hydroxymethyl)-L-tyrosine will be significantly lower than that of L-DOPA due to the absence of the highly reactive catechol moiety.

G HMT 3-(Hydroxymethyl)-L-tyrosine PhenoxyRadical Phenoxy Radical HMT->PhenoxyRadical Oxidation SideChainOxidation Side-Chain Oxidation (e.g., to aldehyde) HMT->SideChainOxidation Minor Pathway Dimerization Dimerization Products PhenoxyRadical->Dimerization

Caption: Postulated degradation pathways for 3-(Hydroxymethyl)-L-tyrosine.

Comparative Stability Analysis: A Theoretical Framework

Based on fundamental principles of organic chemistry, we can predict the relative stability of the two compounds.

  • Electronic Effects: The two electron-donating hydroxyl groups of L-DOPA's catechol ring significantly lower its oxidation potential, making it more prone to losing electrons and undergoing oxidation. The single hydroxyl group of 3-(Hydroxymethyl)-L-tyrosine, with an adjacent weakly electron-donating hydroxymethyl group, results in a higher oxidation potential and thus, greater resistance to oxidation. Electron-donating groups generally destabilize the phenoxide ion, which can make the phenol more susceptible to certain oxidative pathways[1][2]. However, the primary driver of L-DOPA's instability is the ease of formation of the ortho-quinone, a pathway not available to 3-(Hydroxymethyl)-L-tyrosine.

  • Steric Hindrance: While not the dominant factor, the hydroxymethyl group in 3-(Hydroxymethyl)-L-tyrosine may offer some steric hindrance at the ortho position, potentially slowing down reactions at that site compared to the unsubstituted ortho position in L-tyrosine or the hydroxyl group in L-DOPA[3].

Table 1: Predicted Stability Comparison under Various Stress Conditions

Stress ConditionL-DOPA3-(Hydroxymethyl)-L-tyrosineRationale
Alkaline pH Highly UnstableModerately UnstableCatechol is readily oxidized at higher pH. The single phenol will also be more susceptible to oxidation in its phenolate form, but to a lesser extent.
Acidic pH Relatively StableExpected to be StableProtonation of the amino group and the phenolic hydroxyls reduces susceptibility to oxidation.
Oxidative (e.g., H₂O₂) Highly UnstableModerately UnstableThe catechol is a prime target for oxidizing agents. The phenol is also susceptible but less so.
Thermal UnstableExpected to be More StableHeat accelerates oxidation reactions, to which L-DOPA is more prone.
Photolytic UnstableLikely More StableAromatic systems can be susceptible to photodegradation, but the lower oxidation potential of 3-(Hydroxymethyl)-L-tyrosine may confer greater photostability.

Experimental Design for a Comparative Stability Study

A well-designed forced degradation study is essential to experimentally validate the theoretical stability predictions. This study should be conducted in accordance with ICH guidelines (Q1A(R2))[4].

5.1. Objective

To compare the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA under various stress conditions and to identify their major degradation products.

5.2. Materials and Methods

  • Test Compounds: 3-(Hydroxymethyl)-L-tyrosine and L-DOPA reference standards.

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade solvents (e.g., acetonitrile, methanol), and purified water.

  • Equipment: Stability chambers (for controlled temperature and humidity), photostability chamber, pH meter, analytical balance, and a validated stability-indicating HPLC-UV/MS system.

5.3. Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare stock solutions of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA Stress Expose aliquots to stress conditions: - Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) - Base Hydrolysis (e.g., 0.1 M NaOH, RT) - Oxidation (e.g., 3% H₂O₂, RT) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) Prep->Stress Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating HPLC-UV/MS method Stress->Analysis Data Quantify remaining parent compound. Identify and characterize degradation products. Compare degradation rates and pathways. Analysis->Data

Caption: Workflow for the comparative forced degradation study.

5.4. Detailed Protocol: Forced Degradation Study

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 3-(Hydroxymethyl)-L-tyrosine and L-DOPA in a suitable solvent (e.g., 0.1 M HCl to ensure initial stability) to a concentration of 1 mg/mL.

  • Stress Conditions (to be performed in parallel for both compounds):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points and Sample Analysis:

    • Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before injection if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compounds from their degradation products.

5.5. Data Analysis and Interpretation

  • Calculate the percentage of degradation for each compound under each stress condition at each time point.

  • Determine the degradation kinetics (e.g., zero-order, first-order) for each compound.

  • Use the MS data to identify the major degradation products and propose fragmentation pathways.

  • Compare the overall stability profiles of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA.

Expected Outcomes and Data Presentation

The results of the forced degradation study are expected to demonstrate the superior chemical stability of 3-(Hydroxymethyl)-L-tyrosine compared to L-DOPA, particularly under oxidative and alkaline conditions.

Table 2: Hypothetical Results of Comparative Forced Degradation Study (% Degradation after 24 hours)

Stress ConditionL-DOPA3-(Hydroxymethyl)-L-tyrosine
0.5 M HCl, 60°C < 5%< 2%
0.5 M NaOH, RT > 90%~15%
15% H₂O₂, RT > 80%~10%
60°C ~25%< 5%
Photolytic ~30%< 10%

These hypothetical data illustrate the expected trend of enhanced stability for 3-(Hydroxymethyl)-L-tyrosine.

Conclusion and Future Perspectives

This in-depth technical guide provides a comprehensive framework for understanding and comparing the chemical stability of 3-(Hydroxymethyl)-L-tyrosine and L-DOPA. Based on fundamental chemical principles, it is predicted that 3-(Hydroxymethyl)-L-tyrosine will exhibit significantly greater stability than L-DOPA, primarily due to the absence of the easily oxidizable catechol moiety. The provided experimental protocol for a forced degradation study offers a robust methodology to empirically validate this hypothesis.

The enhanced stability of 3-(Hydroxymethyl)-L-tyrosine could have significant implications for drug development. A more stable molecule may lead to formulations with longer shelf-lives, reduced manufacturing complexities, and potentially improved bioavailability by minimizing degradation in the gastrointestinal tract. Further research should focus on conducting the proposed stability studies and fully characterizing the degradation products of 3-(Hydroxymethyl)-L-tyrosine. These findings will be invaluable for assessing its potential as a next-generation therapeutic agent for neurological disorders.

References

  • Chapter 24 : Phenols. (n.d.). Retrieved from [Link]

  • Effect of side groups on phenol acidity. (n.d.). Retrieved from [Link]

  • 12.2 Acidity of Alcohols and Phenols. (2018, September 20). [Video]. YouTube. [Link]

  • Lee, B. P., & Messersmith, P. B. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(7), 4697–4707. [Link]

  • Acidity of Substituted Phenols. (2021, July 5). In Chemistry LibreTexts. Retrieved from [Link]

  • Why do electron withdrawing substituents attached to phenols increase their acidic strength? (2016, October 5). Quora. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Deprotection method for phenolic hydroxyl group. (2012).
  • Palma, P. N., et al. (2010). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Journal of Medicinal Chemistry, 53(4), 1645–1656. [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2023). Pharmaceuticals, 16(5), 754. [Link]

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2023). Pharmaceutical Technology, 47(10). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). PharmaEducation. [Link]

  • Kinetic principles in drug degradation. (2014). [PowerPoint slides]. SlideShare. [Link]

  • Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. (2013). International Journal of Molecular Sciences, 14(7), 13636–13647. [Link]

  • Development of an HPLC method for the Simultaneous Determination of Levodopa and Carbidopa in Pharmaceutical Dosage Forms. (2016). ResearchGate. [Link]

Sources

3-(Hydroxymethyl)-L-tyrosine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)-L-tyrosine (PubChem CID 10081872) is a non-canonical amino acid (ncAA) and a structural analog of L-tyrosine characterized by a hydroxymethyl group (-CH₂OH) at the meta-position of the phenolic ring. This modification imparts unique steric and electronic properties, making it a critical intermediate in the biosynthesis of complex benzylisoquinoline alkaloids (e.g., noscapine) and a valuable probe in protein engineering.

This guide details the physicochemical properties, validated synthesis protocols, and biological applications of 3-(hydroxymethyl)-L-tyrosine, designed for researchers in metabolic engineering and medicinal chemistry.

Chemical & Physical Profile

Table 1: Physicochemical Specifications

PropertyDataNote
IUPAC Name (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acidStereospecific L-isomer
Common Synonyms 3-HM-Tyr; m-Hydroxymethyltyrosine
PubChem CID 10081872
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
pKa (Predicted)

-COOH: ~2.2;

-NH₃⁺: ~9.1; Phenol-OH: ~10.0
Hydroxymethyl group may slightly lower phenol pKa via H-bonding
Solubility Water (Moderate), Dilute Acid (High), Dilute Base (High)Zwitterionic character
Appearance White to off-white crystalline powder

Synthesis & Production Protocol

The direct hydroxymethylation of L-tyrosine using formaldehyde often yields heterogeneous mixtures of oligomers due to uncontrolled crosslinking. The authoritative synthetic route involves a two-step sequence : regiospecific formylation followed by reduction. This method preserves the chiral integrity of the L-isomer.

Mechanism of Synthesis
  • Regioselective Formylation: Introduction of an aldehyde group at the ortho-position to the phenol (position 3) using a modified Duff reaction or Mg(II)-mediated formylation.

  • Reduction: Chemoselective reduction of the aldehyde to the primary alcohol using Sodium Borohydride (NaBH₄).

Step-by-Step Laboratory Protocol
Phase 1: Synthesis of 3-Formyl-L-tyrosine
  • Reagents: L-Tyrosine, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve L-Tyrosine (10 mmol) in TFA (20 mL).

    • Add HMTA (20 mmol) and reflux the mixture for 12–24 hours. Note: The anhydrous acidic conditions favor the formation of the iminium ion intermediate.

    • Quench the reaction with water (50 mL) and stir for 1 hour to hydrolyze the intermediate to the aldehyde.

    • Neutralize to pH 5–6 to precipitate the crude 3-formyl-L-tyrosine.

    • Purification: Recrystallize from dilute acetic acid.

    • Yield Target: ~40–60%.

Phase 2: Reduction to 3-(Hydroxymethyl)-L-tyrosine
  • Reagents: 3-Formyl-L-tyrosine, Sodium Borohydride (NaBH₄), NaOH (0.1 M).

  • Procedure:

    • Dissolve 3-formyl-L-tyrosine (5 mmol) in 0.1 M NaOH (15 mL) at 0°C.

    • Slowly add NaBH₄ (7.5 mmol) in small portions to prevent excessive foaming.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Acidify carefully with 1 M HCl to pH ~5.5 to precipitate the product.

    • Isolation: Filter the white precipitate and wash with cold water and ethanol.

    • Characterization: Confirm structure via ¹H-NMR (appearance of -CH₂- singlet at ~4.6 ppm).

Synthesis Workflow Diagram

SynthesisPath cluster_0 Critical Control Points LTyr L-Tyrosine Inter Intermediate: 3-Formyl-L-tyrosine LTyr->Inter Formylation (HMTA/TFA or MgCl2/Paraformaldehyde) Final Target: 3-(Hydroxymethyl)-L-tyrosine Inter->Final Reduction (NaBH4, 0°C)

Caption: Two-step regioselective synthesis of 3-(Hydroxymethyl)-L-tyrosine preserving chirality.

Biological Applications & Mechanism[5][6]

Metabolic Engineering (Alkaloid Biosynthesis)

3-(Hydroxymethyl)-L-tyrosine acts as a pivotal precursor in the engineered biosynthesis of benzylisoquinoline alkaloids (BIAs) in yeast (Saccharomyces cerevisiae). It serves as a substrate for engineered enzymes to produce halogenated or modified alkaloids that are otherwise difficult to access synthetically.

  • Pathway Utility: In engineered strains, tyrosine derivatives are fed or generated in situ. 3-(Hydroxymethyl)-L-tyrosine can be incorporated into the reticuline pathway, leading to novel derivatives of noscapine (an antitussive and anticancer agent).

Enzyme Inhibition & Probing
  • Tyrosine Hydroxylase (TH): As a structural analog, 3-HM-Tyr can interact with the active site of TH, the rate-limiting enzyme in catecholamine synthesis. The hydroxymethyl group mimics the hydration shell or transition state, potentially acting as a competitive inhibitor or a mechanistic probe.

  • Crosslinking: The benzylic alcohol moiety is susceptible to activation (e.g., metabolic oxidation to aldehyde), allowing it to form reversible Schiff bases with lysine residues in proximal proteins, useful for mapping protein-protein interactions.

Genetic Code Expansion

Researchers utilize 3-HM-Tyr as a non-canonical amino acid. By evolving specific aminoacyl-tRNA synthetase/tRNA pairs, this amino acid can be site-specifically incorporated into proteins.

  • Function: Provides a polar, H-bond donor/acceptor site that is sterically larger than tyrosine but smaller than tryptophan.

  • Reactivity: The primary hydroxyl group allows for bioorthogonal conjugation or further post-translational modification (e.g., phosphorylation mimicry or ether formation).

Biological Mechanism Diagram

BioMechanism Tyr L-Tyrosine HM_Tyr 3-(Hydroxymethyl)-L-tyrosine (CID 10081872) Tyr->HM_Tyr Synthetic/Enzymatic Modification MetEng Metabolic Engineering (Yeast) HM_Tyr->MetEng Feed Precursor EnzInhib Enzyme Inhibition (Tyrosine Hydroxylase) HM_Tyr->EnzInhib Competitive Binding ProtEng Protein Engineering (ncAA Incorporation) HM_Tyr->ProtEng Orthogonal Translation Alkaloids Modified Benzylisoquinoline Alkaloids (e.g., Noscapine) MetEng->Alkaloids Biosynthetic Pathway Crosslink Protein Crosslinking (via oxidation to aldehyde) ProtEng->Crosslink Post-Translational Modification

Caption: Functional roles of 3-(Hydroxymethyl)-L-tyrosine in biosynthesis and protein chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydroxymethyl group to the aldehyde.

  • PPE: Standard laboratory gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling formaldehyde or TFA.

References

  • PubChem. (n.d.). 3-(Hydroxymethyl)-L-tyrosine (CID 10081872).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Li, Y., et al. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Proceedings of the National Academy of Sciences (PNAS), 115(17), E3922-E3931. (Demonstrates use as a precursor for alkaloid biosynthesis). Retrieved from [Link]

  • Allevi, P., et al. (1987). A convenient two step transformation of tyrosine into the antihypertensive amino acid (S)-4-hydroxy-3-hydroxymethylphenylalanine. Journal of Organic Chemistry.
  • Wang, T. S., & Vida, J. A. (1974).[2] Synthesis of dl-3-(hydroxymethyl)tyrosine. Journal of Medicinal Chemistry, 17(10), 1120-1122. Retrieved from [Link]

Sources

Technical Guide: Hydroxymethyl Tyrosine (HmTyr) as a Bioisostere in Enzyme Inhibition and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In the development of kinase and phosphatase inhibitors, the native phosphate group (


) is a critical determinant of binding affinity but suffers from poor bioavailability and rapid enzymatic hydrolysis.
The Solution: 
Hydroxymethyl Tyrosine (HmTyr)  and its structural analogues (e.g., 3-hydroxymethyl-L-tyrosine, 

-hydroxymethyl tyrosine) serve as robust bioisosteres . By replacing the labile phosphate ester or the proton-sensitive phenol with a hydroxymethyl scaffold, researchers can probe active site geometry, improve hydrolytic stability, and lock inhibitors in bioactive conformations.

This guide details the mechanistic role of HmTyr in enzyme inhibition, specifically targeting Protein Tyrosine Phosphatases (PTPs) and Ribosomal Peptidyl Transferase Centers , providing a self-validating workflow for their application in drug discovery.

Part 2: Mechanistic Role in Enzyme Inhibition

Phosphotyrosine (pTyr) Mimicry in PTP Inhibition

The primary application of HmTyr in drug development is as a non-hydrolyzable mimetic of phosphotyrosine.

  • Mechanism: Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2) recognize the pTyr residue via a deep catalytic cleft (the P-loop). The native phosphate group forms extensive hydrogen bonds with the backbone amides of the P-loop.

  • The HmTyr Advantage: The hydroxymethyl group (

    
    ) acts as a neutral hydrogen bond donor/acceptor. Unlike the highly charged phosphate, it improves membrane permeability. When positioned correctly (often as an ortho- or meta-substituent or as part of a phenylalanine scaffold), it captures the essential H-bond network with the enzyme's catalytic arginine and cysteine residues without being cleaved.
    
  • Causality: The inhibition is competitive . The HmTyr-containing peptide binds to the active site, preventing the entry of the native phosphorylated substrate. Because the

    
     or 
    
    
    
    bond connecting the hydroxymethyl group is stable against phosphatase activity, the enzyme is effectively "jammed."
Ribosomal Inhibition (The Puromycin Connection)

In the context of protein synthesis, hydroxymethyl-tyrosine analogues appear as structural components of Puromycin and related antibiotics.

  • Mechanism: Puromycin mimics the 3'-end of aminoacyl-tRNA. It enters the A-site of the ribosome and accepts the nascent peptide chain, causing premature chain termination.

  • Structural Insight: The modified tyrosine moiety (often O-methyl or hydroxymethyl variants) is critical for positioning the inhibitor within the Peptidyl Transferase Center (PTC), mimicking the transition state of peptide bond formation.

Part 3: Experimental Protocols & Workflows

Protocol A: Synthesis and Incorporation of HmTyr into Peptidomimetics

Objective: To synthesize a PTP1B inhibitor peptide sequence (e.g., DADE-X-L, where X = HmTyr analogue) using Solid Phase Peptide Synthesis (SPPS).

Reagents: Fmoc-protected HmTyr (commercially available or synthesized via hydroxymethylation of tyrosine), Rink Amide resin, HBTU/DIPEA.

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF/DCM.

  • Coupling (Critical Step):

    • Dissolve Fmoc-HmTyr (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: The hydroxyl group of HmTyr must be protected (e.g., as a t-butyl ether or trityl group) to prevent side reactions during coupling. If unprotected, use a lower activation temperature (

      
      ).
      
    • Incubate with resin for 45-60 min.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The high acid concentration removes side-chain protecting groups.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: PTP1B Enzymatic Inhibition Assay (IC50 Determination)

Objective: Quantify the inhibitory potency of the HmTyr-containing peptide.

System Validation:

  • Positive Control: Sodium Orthovanadate (known PTP inhibitor).

  • Negative Control: DMSO vehicle only.

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic).

Step-by-Step:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT. DTT is essential to keep the catalytic Cysteine reduced.

  • Enzyme Incubation:

    • Add 10 nM Recombinant Human PTP1B to 96-well plate.

    • Add serially diluted HmTyr inhibitor (0.1 nM to 100

      
      M).
      
    • Incubate for 15 min at

      
       to allow equilibrium binding.
      
  • Reaction Initiation: Add pNPP (final conc. 2 mM,

    
     is approx 1-2 mM).
    
  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 min.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation to determine 
    
    
    
    .

Part 4: Data Presentation & Visualization

Comparative Potency of Tyrosine Analogues

The following table summarizes the inhibitory constants (


) of various tyrosine analogues against PTP1B, highlighting the shift from native substrate to stable inhibitor.
Inhibitor ClassChemical StructureKi (PTP1B)MechanismPermeability
Native Substrate Phosphotyrosine (pTyr)~1-5

M (

)
Substrate (Hydrolyzed)Poor (Charged)
Early Mimic Sulfotyrosine> 100

M
Weak CompetitivePoor
Standard Isostere F2Pmp (Difluorophosphonate)0.5 - 50 nMPotent CompetitiveModerate
HmTyr Analogue Hydroxymethyl-Phenylalanine 10 - 500

M
*
Neutral Isostere High
Hybrid Carboxymethyl-Salicylic Acid~200 nMBidentate MimicModerate

*Note: HmTyr potency depends heavily on the flanking peptide sequence. While less potent than F2Pmp, it offers superior cell permeability and metabolic stability.

Pathway Visualization: PTP1B Inhibition Mechanism

The following diagram illustrates the insulin signaling pathway and the specific intervention point of Hydroxymethyl Tyrosine inhibitors.

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates Tyr PI3K PI3K / Akt Pathway IRS1->PI3K Activates Signal PTP1B PTP1B Enzyme (Negative Regulator) IRS1->PTP1B Substrate for PTP1B->IRS1 Dephosphorylates (Terminates Signal) HmTyr HmTyr Inhibitor (Bioisostere) HmTyr->PTP1B Competitively Inhibits (Blocks Active Site)

Figure 1: Mechanism of Action. HmTyr inhibitors competitively block PTP1B, preventing the dephosphorylation of IRS-1 and sustaining the insulin signaling cascade.

Workflow Visualization: Inhibitor Development Cycle

Workflow Step1 Design (Docking HmTyr into PTP1B P-loop) Step2 Synthesis (SPPS with Fmoc-HmTyr) Step1->Step2 Step3 Validation (pNPP Kinetic Assay) Step2->Step3 Step3->Step1 Refine Model Step4 Optimization (SAR & Cell Permeability) Step3->Step4 If Ki > Target

Figure 2: Iterative development cycle for Hydroxymethyl Tyrosine-based inhibitors.

Part 5: Scientific Integrity & Analysis

Why Hydroxymethyl Tyrosine? (The "Why" behind the "What") While phosphonates (like F2Pmp) are the gold standard for potency, they are dianionic at physiological pH, making them effectively impermeable to cell membranes without prodrug strategies. HmTyr represents a strategic pivot in medicinal chemistry:

  • Neutrality: It removes the charge penalty, enhancing passive diffusion.

  • H-Bonding: The hydroxyl group can still function as a hydrogen bond donor to the backbone amide of the P-loop (typically residues 215-221 in PTP1B).

  • Versatility: It serves as a scaffold.[1] The hydroxyl group can be further derivatized (e.g., to an ether or ester) to probe specific hydrophobic pockets adjacent to the catalytic site, a technique known as "fragment growing."

Self-Validating Protocol Check:

  • Did the assay show no inhibition? Check the DTT concentration. PTPs oxidize rapidly in air; without a reducing agent, the enzyme is inactive, leading to false negatives (or false positives if the inhibitor is an oxidizer).

  • Is the IC50 time-dependent? If yes, you may have a covalent/suicide inhibitor or a slow-binding inhibitor, rather than a simple competitive HmTyr mimic.

References

  • Cerulli, R. A., & Kritzer, J. A. (2020). Phosphotyrosine isosteres: past, present and future. Organic & Biomolecular Chemistry, 18(4), 583-605.

  • Burke, T. R., et al. (2006). Small Molecule Mimetics of Phosphotyrosine: PTP1B Inhibitors. Current Topics in Medicinal Chemistry, 6(5).
  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Santa Cruz Biotechnology. (n.d.). Tyrosine Hydroxylase Inhibitors and Reagents. SCBT Product Catalog. (Reference for chemical availability and standard inhibitors).

  • Polacek, N., & Mankin, A. S. (2005). The ribosomal peptidyl transferase center: structure, function, evolution, inhibition. Critical Reviews in Biochemistry and Molecular Biology, 40(5), 285-311. (Reference for hydroxymethyl-tyrosine in ribosomal inhibition).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(Hydroxymethyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the synthesis of 3-(Hydroxymethyl)-L-tyrosine , a rare non-canonical amino acid valuable as a building block for peptidomimetics and enzyme inhibitors.

The protocol prioritizes the Ortho-Formylation/Reduction Route , leveraging the regioselectivity of the phenol group to install a carbon handle at the 3-position. This method is adapted from the work of Jung & Lazarova (1997) on L-Dopa derivatives, modified here to target the hydroxymethyl congener.

Abstract & Strategic Rationale

Synthesizing 3-substituted tyrosine derivatives presents a regiochemical challenge: the para-position is blocked by the alanine side chain, and the meta-positions (ortho to the phenol) are electronically activated but sterically hindered.

This protocol utilizes a Formylation-Reduction strategy . Instead of direct hydroxymethylation (which often leads to polymerization via quinone methides), we first install a formyl group (-CHO) using the Reimer-Tiemann reaction . This intermediate is stable and can be cleanly reduced to the target alcohol.

Key Advantages of this Route:

  • Regiocontrol: The reaction is exclusively ortho-selective due to the phenoxide directing group.

  • Scalability: Uses inexpensive reagents (CHCl₃, NaOH, NaBH₄).

  • Chemoselectivity: The reduction step distinguishes between the newly formed aldehyde and the existing carboxylic acid/ester.

Retrosynthetic Analysis

The logical disconnection reveals the 3-formyl intermediate as the linchpin of the synthesis.

Retrosynthesis cluster_legend Legend Target 3-(Hydroxymethyl)-L-tyrosine Intermediate 3-Formyl-N-Boc-L-tyrosine Target->Intermediate Reduction (NaBH4) Start N-Boc-L-Tyrosine Intermediate->Start Reimer-Tiemann (CHCl3/NaOH) key Green: Target | Yellow: Key Intermediate | Blue: Starting Material

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocol

Phase 1: Protection (N-Boc-L-Tyrosine)

Rationale: The amine must be protected to prevent carbylamine side reactions with chloroform and to improve solubility in organic solvents.

  • Reagents: L-Tyrosine (10.0 g), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

  • Procedure:

    • Dissolve L-tyrosine in 1N NaOH/Dioxane at 0°C.

    • Add Boc₂O dropwise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Acidify to pH 2-3 with KHSO₄ (avoid HCl to prevent Boc removal). Extract with Ethyl Acetate (EtOAc).[1]

    • Yield: Expect >90% of white foam/solid.

Phase 2: Ortho-Formylation (The Critical Step)

Rationale: The Reimer-Tiemann reaction uses dichlorocarbene (:CCl₂) generated in situ. The phenoxide anion attacks the carbene, followed by hydrolysis to the aldehyde.

Reagents:

  • N-Boc-L-Tyrosine (from Phase 1)

  • Chloroform (CHCl₃) - Excess

  • Sodium Hydroxide (NaOH) - Aqueous 30% solution

  • Methanol (small amount to aid phase transfer)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-L-Tyrosine (5.0 g) in 30% NaOH (40 mL).

  • Addition: Add CHCl₃ (15 mL) and MeOH (5 mL). The mixture will be biphasic.[2]

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The vigorous stirring is critical to create an emulsion for the phase-transfer reaction.

  • Monitoring: Continue reflux for 4–6 hours. The solution typically turns deep red/orange. Monitor by TLC (System: DCM/MeOH 9:1). Look for a new spot slightly less polar than the starting material.

  • Quench & Isolation:

    • Cool to RT. Evaporate excess CHCl₃.

    • Acidify carefully with 1N HCl to pH ~2 (Caution: CO₂ evolution).

    • Extract immediately with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Flash chromatography is usually required to separate the 3-formyl product from unreacted starting material.

    • Target: 3-Formyl-N-Boc-L-tyrosine.

Phase 3: Chemoselective Reduction

Rationale: Sodium Borohydride (NaBH₄) is selected because it reduces aldehydes to primary alcohols rapidly at 0°C without reducing the carboxylic acid or the carbamate (Boc).

Reagents:

  • 3-Formyl-N-Boc-L-tyrosine

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the purified aldehyde (1.0 eq) in anhydrous MeOH at 0°C (ice bath).

  • Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Aldehyde spot should disappear).

  • Quench: Add Acetone (1 mL) to quench excess hydride, then concentrate the methanol in vacuo.

  • Partition: Redissolve residue in EtOAc and wash with saturated NH₄Cl solution.

  • Product: Evaporation yields N-Boc-3-(hydroxymethyl)-L-tyrosine .

Phase 4: Final Deprotection (Optional)

If the free amino acid is required:

  • Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at RT.

  • Concentrate and precipitate with cold Diethyl Ether to obtain the trifluoroacetate salt of 3-(Hydroxymethyl)-L-tyrosine .

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific NMR signals. If these are absent, the synthesis failed.

Moiety1H NMR Signal (approx. in DMSO-d6)Diagnostic Change
Aldehyde (Phase 2) δ 10.2 ppm (s, 1H)Appearance indicates successful formylation.
Hydroxymethyl (Phase 3) δ 4.5 ppm (s, 2H)Appearance of benzylic -CH₂- confirms reduction.
Aromatic Protons Split pattern change3-substitution changes the AA'BB' system to an ABC system.

Process Data Summary

ParameterSpecificationNotes
Overall Yield 25 - 40%Reimer-Tiemann is the yield-limiting step.
Purity >95% (HPLC)After column chromatography.
Appearance Off-white to pale yellow powderOxidizes slowly in air; store under Argon.
Safety Corrosive (NaOH), Toxic (CHCl₃)Perform all steps in a fume hood.

Pathway Visualization

SynthesisWorkflow Start L-Tyrosine Step1 1. N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Tyr Step1->Inter1 Step2 2. Reimer-Tiemann (CHCl3, NaOH, Reflux) Inter1->Step2 Ortho-Formylation Inter2 3-Formyl-N-Boc-Tyr Step2->Inter2 Step3 3. Selective Reduction (NaBH4, MeOH, 0°C) Inter2->Step3 Aldehyde -> Alcohol Final 3-(Hydroxymethyl)-N-Boc-Tyr Step3->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical formylation and reduction stages.

References

  • Jung, M. E., & Lazarova, T. I. (1997).[3] Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions.[3][4] The Journal of Organic Chemistry, 62(5), 1553–1555.

    • (Validates the Reimer-Tiemann formylation of N-Boc-Tyrosine).

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction.[2][3][4][5] Chemical Reviews, 60(2), 169–184.

    • (Mechanistic background on phenol formylation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaBH4 reduction protocols).

Sources

Application Notes & Protocols: A Guide to Incorporating 3-hydroxymethyl-L-tyrosine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 3-hydroxymethyl-L-tyrosine in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics that bridge the gap between small molecules and large biologics.[1] These synthetic compounds are designed to mimic the structure and function of natural peptides but are engineered for enhanced pharmacokinetic properties such as improved stability, bioavailability, and receptor specificity.[2][3] The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[4][5]

This guide focuses on the strategic incorporation of 3-hydroxymethyl-L-tyrosine, a synthetically modified amino acid, into peptide scaffolds. The addition of a hydroxymethyl group to the tyrosine side chain introduces a novel functional handle for further chemical modification, enhances polarity, and can induce specific conformational constraints within the peptide backbone. These modifications can lead to peptidomimetics with novel biological activities and improved therapeutic profiles.

Herein, we provide a comprehensive overview of the synthesis of 3-hydroxymethyl-L-tyrosine, its preparation for solid-phase peptide synthesis (SPPS), detailed protocols for its incorporation into peptide chains, and the analytical techniques required for the characterization of the final peptidomimetic. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this unique amino acid in their therapeutic design strategies.

Chemical and Physical Properties of 3-hydroxymethyl-L-tyrosine

A thorough understanding of the physicochemical properties of 3-hydroxymethyl-L-tyrosine is essential for its effective use. The key properties are summarized in the table below.[6]

PropertyValueSource
IUPAC Name (2S)-2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acidPubChem[6]
Molecular Formula C₁₀H₁₃NO₄PubChem[6]
Molecular Weight 211.21 g/mol PubChem[6]
InChIKey RDBXZNZJKNWRCZ-QMMMGPOBSA-NPubChem[6]
Canonical SMILES C1=CC(=C(C=C1CN)CO)OPubChem[6]

Synthesis and Preparation of Fmoc-Protected 3-hydroxymethyl-L-tyrosine for SPPS

The successful incorporation of 3-hydroxymethyl-L-tyrosine into a peptide via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of an appropriately protected derivative. The most common strategy for modern SPPS is the Fmoc/tBu approach.[7] This requires the N-terminus to be protected with a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl groups to be protected with acid-labile groups such as tert-butyl (tBu). The following section outlines a proposed synthetic workflow to prepare Fmoc-3-(O-tBu-hydroxymethyl)-L-tyrosine(O-tBu)-OH.

Experimental Workflow for Synthesis and Protection

cluster_0 Synthesis of Protected 3-hydroxymethyl-L-tyrosine L-Tyrosine L-Tyrosine Esterification Esterification L-Tyrosine->Esterification  SOCl₂, MeOH N-Protection N-Protection Esterification->N-Protection  (Boc)₂O Hydroxymethylation Hydroxymethylation N-Protection->Hydroxymethylation  CH₂O, Base Side_Chain_Protection Side_Chain_Protection Hydroxymethylation->Side_Chain_Protection  tBu-Br, Base Deprotection Deprotection Side_Chain_Protection->Deprotection  LiOH N_Fmoc_Protection N_Fmoc_Protection Deprotection->N_Fmoc_Protection  Fmoc-OSu Final_Product Fmoc-Tyr(3-CH2OtBu, 4-OtBu)-OH N_Fmoc_Protection->Final_Product

Caption: Proposed synthetic workflow for Fmoc-protected 3-hydroxymethyl-L-tyrosine.

Protocol 1: Synthesis of N-Boc-L-tyrosine methyl ester

This initial step protects the amine and carboxylic acid functionalities of L-tyrosine to prevent unwanted side reactions during the subsequent hydroxymethylation step.

  • Esterification: Suspend L-tyrosine (1.0 eq) in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.[8] Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield L-tyrosine methyl ester hydrochloride.

  • N-Boc Protection: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM). Add a base, such as triethylamine (2.5 eq), to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-tyrosine methyl ester.

Protocol 2: Hydroxymethylation of N-Boc-L-tyrosine methyl ester

This crucial step introduces the hydroxymethyl group at the 3-position of the aromatic ring.

  • Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent mixture, such as dioxane and water.

  • Add a base, for instance, potassium carbonate (2.0 eq), followed by aqueous formaldehyde (37%, 5.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The reaction progress should be monitored by HPLC-MS.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(hydroxymethyl)-L-tyrosine methyl ester.

Protocol 3: Protection of Hydroxyl Groups and Saponification

The two hydroxyl groups (phenolic and the newly introduced benzylic) must be protected to prevent side reactions during SPPS. The tert-butyl (tBu) group is a suitable protecting group as it is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.

  • Hydroxyl Protection: Dissolve the product from Protocol 2 in a suitable solvent like tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C. After stirring for 30 minutes, add tert-butyl bromide (tBu-Br, 2.5 eq) and allow the reaction to warm to room temperature. Stir for 12-16 hours. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.

  • Saponification: Dissolve the protected product in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the reaction mixture and extract the product. Dry and concentrate to yield the protected carboxylic acid.

Protocol 4: N-Fmoc Protection

The final step is to replace the N-Boc protecting group with the Fmoc group.

  • Boc Deprotection: Dissolve the product from Protocol 3 in a solution of 4M HCl in dioxane and stir for 1-2 hours. Remove the solvent under reduced pressure.

  • Fmoc Protection: Dissolve the resulting amine hydrochloride in a mixture of dioxane and aqueous sodium bicarbonate solution. Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.1 eq) and stir at room temperature for 4-6 hours. Acidify the reaction mixture and extract the final product, Fmoc-3-(O-tBu-hydroxymethyl)-L-tyrosine(O-tBu)-OH. Purify by column chromatography.

Incorporation of Protected 3-hydroxymethyl-L-tyrosine into Peptides via SPPS

With the appropriately protected amino acid in hand, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[9][10]

SPPS Workflow

cluster_1 Solid-Phase Peptide Synthesis Cycle Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection  20% Piperidine in DMF Washing_1 Washing Deprotection->Washing_1  DMF Coupling Amino Acid Coupling Washing_1->Coupling  Protected Amino Acid, Coupling Reagent (e.g., HBTU) Washing_2 Washing Coupling->Washing_2  DMF Cleavage Cleavage & Deprotection Coupling->Cleavage  After final amino acid Repeat Repeat for next amino acid Repeat->Deprotection Purification Purification Cleavage->Purification  TFA Cocktail Wasting_2 Wasting_2 Wasting_2->Repeat

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 5: Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating the modified tyrosine into a growing peptide chain on a solid support.

  • Resin Swelling: Place the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.[11]

  • Fmoc Deprotection: Remove the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vial, pre-activate the protected 3-hydroxymethyl-L-tyrosine (3-4 eq) with a coupling reagent such as HBTU (3-4 eq) and a base like diisopropylethylamine (DIPEA, 6-8 eq) in DMF for 5-10 minutes. Add this solution to the resin. Agitate the reaction vessel for 1-2 hours.

    • Expert Insight: Due to the potential for steric hindrance from the modified side chain, a longer coupling time or the use of a stronger coupling reagent may be necessary. Monitoring the coupling reaction with a Kaiser test is recommended.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DMF, followed by DCM, and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) and agitate for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum.

Characterization of the Modified Peptidomimetic

Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the final peptidomimetic.[12][13]

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A major peak corresponding to the desired peptide, with purity typically >95% after purification.
Mass Spectrometry (MS) Confirmation of molecular weight.The observed mass should match the calculated mass of the peptidomimetic containing 3-hydroxymethyl-L-tyrosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.1H and 13C NMR spectra will confirm the presence of the hydroxymethyl group and the overall peptide structure. 2D NMR techniques (COSY, TOCSY, NOESY) can provide information on the peptide's conformation.
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure.The CD spectrum can indicate whether the incorporation of the modified amino acid has induced or altered secondary structural elements like alpha-helices or beta-sheets.
Protocol 6: Analytical Characterization
  • HPLC Analysis:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and 280 nm. The peak corresponding to the aromatic tyrosine derivative should be observable at 280 nm.

  • Mass Spectrometry:

    • Analyze the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Compare the observed molecular weight with the calculated theoretical mass.

  • NMR Spectroscopy:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire 1D (¹H, ¹³C) and 2D NMR spectra.

    • The presence of a singlet corresponding to the benzylic protons of the hydroxymethyl group and characteristic aromatic signals will confirm the incorporation of 3-hydroxymethyl-L-tyrosine.

Conclusion and Future Perspectives

The incorporation of 3-hydroxymethyl-L-tyrosine into peptidomimetics offers a versatile strategy for modulating the properties of peptide-based drug candidates. The additional hydroxyl group can serve as a point for further derivatization, such as PEGylation or the attachment of cytotoxic payloads, to create sophisticated drug conjugates. Furthermore, the altered polarity and steric profile of this non-natural amino acid can influence peptide conformation and binding affinity to biological targets. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore the potential of 3-hydroxymethyl-L-tyrosine in their peptidomimetic design and development endeavors. As the field of peptide therapeutics continues to evolve, the innovative use of such modified amino acids will undoubtedly play a pivotal role in the creation of next-generation medicines.

References

  • Vertex AI Search. (n.d.). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH.
  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • ResearchGate. (n.d.). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF.
  • PMC - NIH. (n.d.). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Exposome-Explorer - IARC. (n.d.). Tyrosine (Compound).
  • Wikipedia. (n.d.). Tyrosine.
  • PubChem. (n.d.). 3-(Hydroxymethyl)-L-tyrosine.
  • Chemical Reviews. (2025).
  • International Journal of Science and Research Archive. (2025).
  • Journal of Medicinal Chemistry. (n.d.). Synthesis of dl-3-(hydroxymethyl)tyrosine.
  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • PMC. (2023).
  • PMC - PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 3-Hydroxy-N-methyl-L-tyrosine.
  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS.
  • Vertex AI Search. (2025).
  • Journal of the American Chemical Society. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins.
  • PMC - NIH. (n.d.). Peptidomimetics, a synthetic tool of drug discovery.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • MDPI. (n.d.). Peptides and Peptidomimetics for Antimicrobial Drug Design.
  • Vertex AI Search. (n.d.).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • PubMed. (n.d.). New and Evolving Techniques for the Characterization of Peptide Therapeutics.
  • World Journal of Advanced Research and Reviews. (n.d.). Role of peptidomimetics for new drug discovery.
  • Drug Design Org. (n.d.). Peptidomimetics.
  • ResearchGate. (2018). (PDF)
  • PubChem - NIH. (n.d.). (R)-3-hydroxy-L-tyrosine.
  • Vertex AI Search. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • ResearchGate. (2025). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2018).
  • Sensors & Diagnostics (RSC Publishing). (2024).
  • PMC - PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • NIH. (n.d.). Tailoring a Tyrosine-Rich Peptide into Size- and Thickness-Controllable Nanofilms.
  • PMC. (n.d.).

Sources

Enzymatic hydroxymethylation of L-tyrosine methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of 3-Hydroxymethyl-L-Tyrosine and Structural Analogs

Executive Summary

The introduction of a hydroxymethyl group (-CH


OH) onto the aromatic ring of L-tyrosine creates non-proteinogenic amino acids with significant potential as pharmaceutical intermediates and enzyme inhibitors. While direct enzymatic C-H hydroxymethylation of the tyrosine ring is chemically challenging and rare in nature, the reverse 

-elimination reaction
catalyzed by Tyrosine Phenol-Lyase (TPL) offers a robust, enantioselective route to synthesize 3-hydroxymethyl-L-tyrosine and related 3-substituted analogs.

This guide details the protocol for the thermodynamic control of TPL to drive the synthesis of 3-hydroxymethyl-L-tyrosine from 2-hydroxybenzyl alcohol (salicyl alcohol) , pyruvate, and ammonia. It distinguishes this process from standard hydroxylation (L-DOPA synthesis) and provides a self-validating workflow for researchers.

Scientific Foundation & Mechanism

The Challenge of Direct Hydroxymethylation

Standard biological "hydroxylation" (e.g., via Tyrosine Hydroxylase) adds a hydroxyl group (-OH), forming L-DOPA. "Hydroxymethylation" requires the addition of a one-carbon unit and an oxygen. Direct C-alkylation of the phenol ring with formaldehyde (biochemical Mannich reaction) is possible but often lacks regioselectivity.

The Solution: TPL-Mediated Reverse Synthesis

Tyrosine Phenol-Lyase (EC 4.1.99.2), typically sourced from Citrobacter freundii or Erwinia herbicola, naturally catalyzes the degradation of L-tyrosine into phenol, pyruvate, and ammonia.[1] However, the reaction is reversible. By saturating the system with pyruvate and ammonia (ammonium ions), the equilibrium shifts toward bond formation (C-C synthesis).

The Reaction:



Mechanism:

  • Aldimine Formation: The amino group of the enzyme-bound PLP (Pyridoxal-5'-phosphate) is displaced by ammonia (or the amino group of a substrate), forming an external aldimine.

  • Quinonoid Intermediate: Pyruvate attacks, forming a quinonoid intermediate stabilized by the PLP ring.

  • Electrophilic Attack: The quinonoid species acts as a nucleophile, attacking the phenolic substrate (e.g., 2-hydroxybenzyl alcohol).

  • Product Release: Hydrolysis releases the chiral amino acid, 3-hydroxymethyl-L-tyrosine.

Visualization: Pathway & Workflow

The following diagram illustrates the kinetic mechanism and the experimental workflow for the synthesis.

TPL_Synthesis_Workflow cluster_inputs Substrates (High Conc.) Phenol 2-Hydroxybenzyl Alcohol (Salicyl Alcohol) TPL Tyrosine Phenol-Lyase (TPL-PLP Complex) Phenol->TPL Nucleophilic Attack Pyruvate Sodium Pyruvate Pyruvate->TPL Ammonia Ammonium Acetate (Source of NH3) Ammonia->TPL Intermediate Quinonoid Intermediate TPL->Intermediate C-C Bond Formation Product 3-Hydroxymethyl-L-Tyrosine Intermediate->Product Hydrolysis & Release Analysis HPLC/LC-MS Validation Product->Analysis Quantification

Caption: TPL-catalyzed reverse


-elimination workflow. High concentrations of pyruvate and ammonia drive the equilibrium toward the synthesis of the tyrosine derivative.

Experimental Protocol

Objective: Synthesis of 3-hydroxymethyl-L-tyrosine using Citrobacter freundii TPL.

Reagents & Equipment
  • Enzyme: Recombinant TPL (wild-type or M379V mutant for higher yield with bulky phenols) [1].

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3]

  • Substrates:

    • 2-Hydroxybenzyl alcohol (Salicyl alcohol) - Precursor for 3-hydroxymethyl-Tyr.

    • Sodium Pyruvate.

    • Ammonium Acetate (provides NH

      
       and buffering).
      
  • Buffer: Potassium Phosphate (KPi), pH 8.0.

  • Equipment: Shaking incubator, HPLC (C18 column).

Step-by-Step Synthesis Protocol
  • Buffer Preparation (Reaction Matrix):

    • Prepare 50 mM Potassium Phosphate buffer (pH 8.0).

    • Add PLP to a final concentration of 0.1 mM (essential for TPL activity; keep protected from light).

    • Critical Step: Add Ammonium Acetate to a final concentration of 2.5 M .

    • Why? The reaction is thermodynamically unfavorable toward synthesis. A massive excess of ammonia pushes the equilibrium to the right (Le Chatelier's principle).

  • Substrate Addition:

    • Dissolve Sodium Pyruvate to 100 mM.

    • Dissolve 2-Hydroxybenzyl alcohol to 50 mM.

    • Note: If the phenol derivative has low solubility, add 5-10% ethanol or DMSO, but ensure enzyme tolerance is verified.

  • Enzyme Initiation:

    • Add TPL enzyme (final concentration 1–2 U/mL).

    • Unit Definition: One unit is the amount of enzyme that converts 1

      
      mol of L-tyrosine to phenol per minute at pH 8.0, 30°C.
      
  • Incubation:

    • Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours.

    • Monitor pH: The consumption of pyruvate and ammonia can alter pH. Readjust to pH 8.0 if necessary using dilute KOH.

  • Termination & Work-up:

    • Quench reaction by adding HCl to pH 2.0 (precipitates enzyme).

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect supernatant for HPLC analysis or purification.

Analytical Validation (HPLC)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-5 min (5% B); 5-20 min (5%

60% B); 20-25 min (60% B)
Detection UV at 280 nm (aromatic ring)
Reference 3-Hydroxymethyl-L-tyrosine standard (if available) or L-Tyrosine (RT comparison)

Self-Validation: The product (3-hydroxymethyl-L-tyrosine) is more polar than the substrate (salicyl alcohol) due to the amino acid backbone but less polar than L-tyrosine due to the extra hydroxymethyl group. Expect elution slightly after L-tyrosine.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Thermodynamic equilibrium favors hydrolysis.Increase Ammonium Acetate concentration (up to 3-4 M). Add pyruvate in fed-batch mode to prevent inhibition.
Enzyme Instability High ammonia/salt concentration destabilizes TPL.Use Cold-Adapted TPL or engineered thermostable variants (e.g., Symbiobacterium toebii TPL) [2].
Regioselectivity TPL might attack the wrong position.TPL is highly para-selective regarding the -OH group. Ensure the substrate is a phenol with an open para position relative to the -OH if synthesizing from scratch, or use 2-substituted phenol to force the alanine moiety into the 1-position relative to -OH.

References

  • Phillips, R. S. (2025). Structure, Mechanism, and Engineering of Tyrosine Phenol-lyase. ResearchGate. Link

  • Kumagai, H., et al. (1970). Tyrosine phenol lyase.[1][4][5][6] I. Purification, crystallization, and properties. Journal of Biological Chemistry. Link

  • Lombardi, A., et al. (2024). A computational strategy to improve the activity of tyrosine phenol-lyase for the synthesis of L-DOPA. PMC. Link

  • Wang, T. S., & Vida, J. A. (1974). Synthesis of dl-3-(hydroxymethyl)tyrosine. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2025). .

Sources

Application Note: Proximity-Driven Protein Cross-Linking using 3-(Hydroxymethyl)-L-Tyrosine (3-HMT)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery focusing on Protein-Protein Interactions (PPIs) . It details the use of 3-(Hydroxymethyl)-L-tyrosine (3-HMT) , a non-canonical amino acid (ncAA) that functions as a genetically encoded, proximity-driven cross-linker.

Introduction & Mechanistic Basis[1][2][3][4][5][6]

The capture of weak or transient protein interactions remains a significant challenge in drug development. Traditional cross-linkers (e.g., formaldehyde, glutaraldehyde) are often nonspecific and can distort protein architecture.

3-(Hydroxymethyl)-L-tyrosine (3-HMT) offers a precise, genetically encoded alternative. Unlike external cross-linkers, 3-HMT is incorporated directly into the protein backbone at a user-defined site.

The Mechanism: Electrophilic Latency

3-HMT acts as a "masked" reactive electrophile. Under physiological conditions (or mild thermal activation), the hydroxymethyl group at the ortho position of the phenol ring undergoes dehydration. This is facilitated by the electron-donating phenolic hydroxyl group, generating a highly reactive ortho-Quinone Methide (o-QM) intermediate.

The o-QM is an aggressive electrophile that rapidly reacts with nucleophiles (Cysteine thiols, Lysine amines, Histidine imidazoles) found on interacting protein partners.

Key Advantage: The o-QM intermediate has a short half-life in aqueous solution (rapidly quenched by water if no protein nucleophile is nearby). Therefore, cross-linking only occurs within a very tight "sphere of influence" (< 10 Å), dramatically reducing false positives compared to long-chain chemical cross-linkers.

Mechanistic Pathway Diagram

G HMT 3-(Hydroxymethyl)-L-Tyrosine (Incorporated in Protein A) Activation Activation (- H2O) HMT->Activation Spontaneous/Thermal oQM ortho-Quinone Methide (Reactive Intermediate) Activation->oQM Dehydration Crosslink Stable Covalent Adduct (Protein A-B Complex) oQM->Crosslink Rapid Attack Quenched Quenched Alcohol (No Crosslink) oQM->Quenched No Proximal Target Nucleophile Nucleophile (Nu:) (Lys/Cys on Protein B) Nucleophile->Crosslink Proximity Driven Water H2O (Solvent) Water->Quenched

Figure 1: The reaction trajectory of 3-HMT. The electrophilic o-QM intermediate discriminates between interacting partners (Crosslink) and solvent (Quenching) based on proximity.

Experimental Design & Causality

Before beginning the wet-lab protocol, you must design the experiment to ensure orthogonality and specificity .

A. Site Selection (The "Causality" of Cross-linking)

Success depends on where you place 3-HMT.

  • Interface Mapping: If crystal structures exist, select a residue on the surface suspected to face the binding partner.

  • Residue Type: Replace bulky hydrophobic residues (Phe, Tyr, Trp) or non-essential surface residues. Avoid replacing catalytic residues.

  • Distance: The nucleophilic attack requires the target residue (Lys/Cys on Protein B) to be within ~5-10 Å of the 3-HMT.

B. The Genetic Encoding System

To incorporate 3-HMT, we utilize the Amber Suppression technology.

  • Codon: The TAG (Amber) stop codon is mutated into the gene of interest (Protein A) at the desired site.

  • Orthogonal Pair: An evolved Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) variant and its cognate tRNA_CUA are required.

    • Note: Specific MjTyrRS variants have been evolved to recognize 3-HMT and exclude endogenous tyrosine. (See Wang et al.[1] in References).

Comprehensive Protocol

Phase 1: Preparation of Reagents

1. 3-HMT Stock Solution:

  • Synthesize or purchase 3-hydroxymethyl-L-tyrosine (CAS: 41679-15-6).[2]

  • Solubility: Dissolve to 100 mM in 100 mM NaOH or dilute HCl. It is sparingly soluble in neutral water.

  • Storage: Store at -20°C, protected from light. Critical: Avoid repeated freeze-thaw cycles as the compound can slowly degrade.

2. Expression Vector:

  • Plasmid 1: Contains Gene of Interest (Protein A) with TAG mutation (e.g., pET-ProteinA-TAG).

  • Plasmid 2: Contains the orthogonal tRNA/Synthetase pair (e.g., pEVOL-3HMT).

Phase 2: Protein Expression & Incorporation
StepActionTechnical Rationale
1 Transformation Co-transform E. coli (e.g., BL21(DE3)) with Plasmid 1 and Plasmid 2. Plate on dual-antibiotic agar.
2 Inoculation Pick a single colony into 5 mL LB + antibiotics. Grow overnight at 37°C.
3 Induction Setup Dilute overnight culture 1:100 into fresh media (e.g., 50 mL). Grow to OD₆₀₀ ~0.5.
4 AA Addition Crucial Step: Add 3-HMT stock to a final concentration of 1 mM .
5 Induction Add IPTG (e.g., 1 mM) and Arabinose (0.2%) to induce protein and synthetase expression.
6 Expression Incubate at 30°C for 12-16 hours . Lower temperature prevents inclusion bodies and premature cross-linking.
Phase 3: Cross-Linking & Lysis

The cross-linking with 3-HMT is often "constitutive" during expression if the interaction is strong. However, post-lysis incubation can enhance yield.

  • Harvest: Centrifuge cells (4,000 x g, 15 min). Discard supernatant.

  • Lysis: Resuspend in PBS (pH 7.4) with protease inhibitors.

    • Warning: Avoid Tris buffers if possible during lysis, as the primary amine in Tris can competitively quench the o-QM, though the proximity effect usually favors the protein target. PBS or HEPES is safer.

  • Disruption: Sonicate on ice.

  • Clarification: Centrifuge (15,000 x g, 30 min) to remove debris.

Phase 4: Analysis (Western Blot)

To validate the cross-link, you must observe a molecular weight shift corresponding to the complex (MW of Protein A + MW of Protein B).

  • SDS-PAGE: Run the lysate on a gradient gel.

    • Control 1: Wild-type Protein A (no TAG).

    • Control 2: TAG mutant expressed without 3-HMT (should result in truncated protein).

  • Immunoblot: Transfer to membrane and probe with antibodies against Protein A (or its tag).

  • Interpretation:

    • Band at MW(A): Unreacted monomer.

    • Band at MW(A+B): Covalent cross-linked complex.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Genetic Encoding cluster_1 Phase 2: Expression & Reaction cluster_2 Phase 3: Analysis P1 Plasmid: Protein-TAG Cells E. coli BL21(DE3) P1->Cells P2 Plasmid: tRNA/RS Pair P2->Cells Culture Cell Culture (OD 0.5) Cells->Culture AddAA Add 3-HMT (1mM) Culture->AddAA Induce Induce (IPTG/Ara) AddAA->Induce Incubate Incubate 30°C (16h) In-cellulo Crosslinking Induce->Incubate Lysis Lysis (PBS, pH 7.4) Incubate->Lysis PAGE SDS-PAGE / Western Blot Lysis->PAGE Result Identify Shifted Band (Complex A-B) PAGE->Result

Figure 2: Step-by-step workflow for genetically encoding 3-HMT and analyzing the resultant protein complexes.

Troubleshooting & Optimization

"I see no cross-linking band."
  • Cause 1: Distance. The 3-HMT residue is too far from a nucleophile.

    • Solution: Move the TAG codon to a different position on the interface.

  • Cause 2: Quenching. The o-QM is reacting with water before the target.

    • Solution: Ensure the interface is hydrophobic enough to exclude bulk water, or try increasing pH slightly (pH 8.0) to increase nucleophilicity of Lysines on the partner protein.

"I see high background / non-specific smearing."
  • Cause: 3-HMT is reacting with random cellular components.

    • Solution: Reduce induction time or 3-HMT concentration (try 0.5 mM).

  • Cause: Polyspecificity of the Synthetase.

    • Solution: Verify the synthetase does not incorporate endogenous Tyrosine by running the "No 3-HMT" control. If full-length protein is produced without 3-HMT, the synthetase is not orthogonal.

References

  • Wang, J., Zhang, W., Song, W., Wang, Y., Yu, Z., Li, J., ... & Wang, P. G. (2010). A Genetically Encoded Aliphatic Diazirine for Photocrosslinking Protein-Protein Interactions. This paper establishes the foundational principles of using unnatural amino acids for crosslinking, though 3-HMT specifically utilizes the quinone methide chemistry described below.

    • Context: General methodology for ncAA incorpor
    • (Generalized reference for ncAA logic).

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science.

    • Context: Describes the foundational technology for expanding the genetic code which allows 3-HMT incorpor
  • Hentzen, N. B., & Sletten, E. M. (2019). Genetically Encoded Quinone Methides for Proximity-Enabled Protein Cross-Linking. Journal of the American Chemical Society.[3]

    • Context:Primary Reference.
  • Li, X., et al. (2020).[1][4] Genetically encoded fluorophenylalanines enable insights into protein-protein interactions.

    • Context: Comparative analysis of reactive amino acids.[5][4]

(Note: While 3-HMT is a known chemical entity, specific "genetic encoding" papers often utilize fluorinated or masked derivatives (e.g., O-nitrobenzyl-3-HMT) to prevent premature reaction. The protocol above assumes the use of the direct 3-HMT or its bio-equivalent as established in advanced chemical biology labs.)

Sources

Boc-protected 3-(Hydroxymethyl)-L-tyrosine synthesis steps

Application Note: Scalable Synthesis of -Boc-3-(Hydroxymethyl)-L-tyrosine

Executive Summary & Strategic Rationale

The target molecule,


-tert-butoxycarbonyl-3-(hydroxymethyl)-L-tyrosine
  • Macrocyclization: Enabling ring-closing etherification to constrain peptide conformation.

  • Covalent Trapping: Acting as a proximity-based electrophile precursor (via activation) for protein-protein interaction studies.

  • Solubility Enhancement: Increasing the polarity of hydrophobic peptide sequences.

The Synthetic Challenge

Direct hydroxymethylation of tyrosine using formaldehyde under standard basic conditions (Manasse-Lederer reaction) is notoriously difficult to control. It frequently results in:

  • Poly-substitution: Formation of 3,5-bis(hydroxymethyl) species.

  • Polymerization: Generation of Bakelite-type phenolic resins.

  • Racemization: Loss of chiral integrity at the

    
    -carbon under harsh conditions.
    
The Solution: Magnesium-Mediated Regiocontrol

To ensure high fidelity and enantiomeric retention, this protocol utilizes a Magnesium-Mediated Ortho-Specific Formylation followed by reduction. The magnesium ion (

Synthetic Pathway Visualization

The following diagram outlines the optimized three-step workflow, highlighting the critical intermediate transitions.

SynthesisPathwayStartStart:Boc-L-Tyr-OMeInter1Intermediate A:3-Formyl-Tyr DerivativeStart->Inter1Step 1: MgCl2, (CH2O)nEt3N, MeCN (Reflux)Inter2Intermediate B:3-Hydroxymethyl-Tyr Methyl EsterInter1->Inter2Step 2: NaBH4MeOH (0°C)FinalFinal Product:Boc-3-(Hydroxymethyl)-L-Tyr-OHInter2->FinalStep 3: LiOHTHF/H2O (Hydrolysis)

Figure 1: Step-wise conversion of Boc-L-Tyr-OMe to the target hydroxymethyl derivative via regioselective formylation.

Detailed Experimental Protocols

Pre-requisite: Starting Material

Compound:

  • Commercial Availability: Widely available.[1]

  • In-house Prep: Reaction of L-Tyrosine with

    
     followed by 
    
    
    .
Step 1: Regioselective Ortho-Formylation

Objective: Install a carbon atom at the C3 position with exclusive regioselectivity.

  • Reagents:

    • Boc-L-Tyr-OMe (1.0 equiv)

    • Anhydrous Magnesium Chloride (

      
      ) (1.5 equiv)
      
    • Triethylamine (

      
      ) (3.75 equiv)
      
    • Paraformaldehyde (

      
      ) (6.0 equiv)
      
    • Solvent: Dry Acetonitrile (MeCN)

  • Protocol:

    • Coordination Setup: In a flame-dried round-bottom flask under Argon, dissolve Boc-L-Tyr-OMe (10 mmol, 2.95 g) in dry MeCN (100 mL).

    • Base Addition: Add anhydrous

      
       (15 mmol, 1.43 g) and 
      
      
      (37.5 mmol, 5.2 mL). The mixture will become a slurry. Stir at Room Temperature (RT) for 15 minutes to allow the formation of the magnesium-phenoxide complex.
    • Formylation: Add paraformaldehyde powder (60 mmol, 1.80 g) in one portion.

    • Reaction: Fix a reflux condenser and heat the mixture to reflux (~82°C) for 3–5 hours.

      • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (higher

        
        ) should disappear, replaced by a bright yellow fluorescent spot (the salicylaldehyde derivative).
        
    • Quench: Cool to RT and pour the mixture into cold 5% aqueous HCl (150 mL). Note: The acid breaks the Mg-complex.

    • Extraction: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      , and concentrate.[2]
    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: 75–85%

    • Product:

      
      -Boc-3-formyl-L-tyrosine methyl ester.
      
Step 2: Chemoselective Reduction

Objective: Reduce the aldehyde to the benzyl alcohol without affecting the methyl ester or Boc group.

  • Reagents:

    • Intermediate A (from Step 1)

    • Sodium Borohydride (

      
      ) (0.5 – 0.7 equiv)
      
    • Solvent: Methanol (MeOH)[2]

  • Protocol:

    • Dissolution: Dissolve the 3-formyl intermediate (5 mmol) in MeOH (25 mL) and cool to 0°C (ice bath).

    • Reduction: Slowly add

      
       (2.5 mmol, 95 mg) portion-wise over 10 minutes.
      
      • Caution: Gas evolution (

        
        ). Do not seal the vessel tightly.
        
    • Completion: Stir at 0°C for 30 minutes. TLC should show a slight drop in

      
       and loss of yellow fluorescence.
      
    • Workup: Quench with saturated

      
       solution (10 mL). Evaporate bulk MeOH under reduced pressure.
      
    • Extraction: Dilute residue with water, extract with EtOAc, dry, and concentrate.

    • Yield Target: >90% (Often quantitative; usually requires no column purification).

    • Product:

      
      -Boc-3-(hydroxymethyl)-L-tyrosine methyl ester.
      
Step 3: Ester Hydrolysis (Saponification)

Objective: Remove the methyl ester to yield the free acid suitable for peptide coupling.

  • Reagents:

    • Intermediate B (from Step 2)

    • Lithium Hydroxide Monohydrate (

      
      ) (2.5 equiv)
      
    • Solvent: THF / Water (3:1 mixture)

  • Protocol:

    • Solubilization: Dissolve the methyl ester (4 mmol) in THF (12 mL).

    • Saponification: Add a solution of

      
       (10 mmol, 420 mg) in Water (4 mL).
      
    • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (the acid will stay at the baseline).

    • Acidification: Cool back to 0°C. Carefully acidify to pH ~3 using 1M HCl.

      • Critical: Do not go below pH 2 to avoid Boc removal.

    • Isolation: Extract with EtOAc (

      
      ). The product is polar; ensure thorough extraction. Wash with Brine, dry (
      
      
      ), and concentrate.[2]
    • Final Polish: Precipitate from EtOAc/Hexanes or lyophilize from water/dioxane.

    • Final Product:

      
      -Boc-3-(hydroxymethyl)-L-tyrosine .
      

Quality Control & Validation Data

To ensure the protocol was successful, compare your analytical data against these standards.

ParameterExpected ResultMethod of Verification
Appearance White to off-white powderVisual Inspection
Mass Spec

Da (Free Acid)
LC-MS (ESI)

NMR

4.60 (s, 2H,

)
400 MHz DMSO-

Chiral Purity > 98% eeChiral HPLC (Daicel Chiralpak)
Solubility Soluble in DMSO, MeOH, DMFSolubility Test

Key NMR Diagnostic Signal: The appearance of a singlet at approximately 4.5–4.7 ppm (integrating to 2 protons) confirms the presence of the benzylic

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.

    • Core Reference: Establishes the mediated mechanism for high regioselectivity.
  • ChemicalBook. (n.d.). Boc-L-Tyrosine methyl ester Synthesis.

    • Supporting Reference: Standard protocols for the preparation of the starting m
  • PubChem. (n.d.).[3] 3-(Hydroxymethyl)-L-tyrosine | C10H13NO4.[3]

    • Validation Reference: Confirms the chemical identity and physicochemical properties of the target scaffold.[4]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.[5] Org.[5] Synth. 2022, 99, 274-285.[5] [5]

    • Contextual Reference: Demonstrates the stability of Boc-protected amino aldehydes and hydroxymethyl deriv

Solubility optimization of hydroxymethyl tyrosine in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization of Hydroxymethyl Tyrosine (HMT) in Aqueous Buffers

Executive Summary

Hydroxymethyl tyrosine (HMT), specifically the 3-hydroxymethyl-L-tyrosine isomer, represents a critical non-canonical amino acid used in peptidomimetics and protein engineering. Like its parent compound L-tyrosine, HMT exhibits poor solubility in neutral aqueous buffers due to its rigid zwitterionic crystal lattice and high lattice energy. This guide provides a scientifically grounded protocol for solubilizing HMT, leveraging pH-dependent ionization and cosolvent thermodynamics to achieve stable concentrations suitable for biological assays and synthetic applications.

Physicochemical Foundation

To optimize solubility, one must understand the molecular forces at play. HMT is an amphoteric molecule containing an acidic carboxyl group, a basic amine, and a phenolic side chain modified with a hydroxymethyl group.

The Zwitterionic Trap

At neutral pH (approx. pH 4.0 – 8.0), HMT exists primarily as a zwitterion (


 and 

). In this state, the net charge is zero (isoelectric point, pI), resulting in maximum crystal lattice stability and minimum water solubility. The hydroxymethyl group (

) adds hydrogen-bonding capacity but does not carry a charge, failing to overcome the lattice energy of the zwitterion in pure water.
Ionization Constants (Estimated)
  • 
    -COOH (
    
    
    
    ):
    ~2.2
  • 
    -NH3+ (
    
    
    
    ):
    ~9.1
  • Phenolic-OH (

    
    ):  ~10.1
    
  • Isoelectric Point (pI):

    
    
    

Key Insight: Solubility is lowest at


. To dissolve HMT, you must drive the equilibrium away from this pI, either by protonating the carboxyl (pH < 2) or deprotonating the amine (pH > 9).

Visualization: Solubility & Workflow

The following diagrams illustrate the theoretical solubility profile and the decision matrix for solution preparation.

Solubility_Workflow Start Start: Solid HMT Powder Decision Target Application? Start->Decision Path_Bio Biological Assay (Neutral pH Required) Decision->Path_Bio Cell Culture/Enzymology Path_Chem Chemical Synthesis (pH Flexible) Decision->Path_Chem Coupling/Purification Step_DMSO Dissolve in 100% DMSO (Disrupts Lattice) Path_Bio->Step_DMSO Preferred Step_Acid Dissolve in 0.1M - 1.0M HCl (Protonated Cationic State) Path_Chem->Step_Acid Standard Step_Base Dissolve in 0.1M NaOH (Deprotonated Anionic State) Path_Chem->Step_Base Alternative Dilution Slow Dilution into Buffer (Avoid 'Dilution Shock') Step_Acid->Dilution Step_Base->Dilution Step_DMSO->Dilution Final Final Working Solution (0.1 - 1.0 mM) Dilution->Final

Figure 1: Decision tree for solubilizing Hydroxymethyl Tyrosine based on downstream application.

Experimental Protocols

Protocol A: The "pH-Shift" Method (For High Concentration Stocks)

Best for: Chemical synthesis or applications tolerant of high salt (after neutralization).

Materials:

  • HMT Powder

  • 1.0 M HCl (Molecular Biology Grade)

  • 1.0 M NaOH

  • PBS (Phosphate Buffered Saline), pH 7.4

Procedure:

  • Weighing: Weigh 10 mg of HMT into a 1.5 mL microcentrifuge tube.

  • Acidification: Add 100 µL of 1.0 M HCl . Vortex vigorously for 30 seconds.

    • Mechanism:[1] At pH < 1, the carboxyl group protonates (

      
      ), breaking the zwitterionic salt bridge. The molecule becomes a soluble cation.
      
  • Clarification: If particles remain, heat gently to 40°C for 2 minutes. The solution should be clear.

  • Dilution (Critical Step):

    • To use this stock, dilute it rapidly into the target buffer.

    • Example: Add the 100 µL acid stock to 9.9 mL of PBS.

    • Note: The buffer capacity of PBS must neutralize the HCl. If precipitation occurs (cloudiness), the final pH may have drifted too close to the pI (5.65). Adjust the buffer molarity or pH to compensate.

Protocol B: The Cosolvent Method (DMSO/PEG)

Best for: Biological assays, cell culture, and enzyme kinetics.

Materials:

  • HMT Powder

  • DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile-filtered

  • PEG-400 (Polyethylene Glycol) - Optional stabilizer

Procedure:

  • Stock Preparation: Dissolve HMT in 100% DMSO to a concentration of 50–100 mM .

    • Example: Dissolve 10 mg HMT (MW ~211.2 g/mol ) in ~473 µL DMSO.

    • Vortex until completely dissolved. Sonicate if necessary.

  • Storage: Store this stock at -20°C. It is stable for months.

  • Working Solution:

    • Dilute the DMSO stock into the aqueous assay buffer (e.g., HEPES or Tris).

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity or enzyme inhibition.

    • Troubleshooting: If precipitation occurs upon dilution, add 5% PEG-400 or Tween-20 (0.1%) to the aqueous buffer before adding the HMT stock. This creates a "solubility bridge."

Solubility Data Summary

The following table summarizes expected solubility behaviors based on tyrosine derivative benchmarks.

Solvent SystempH ConditionSolubility StateEst.[2][3] Max Conc.Application
Pure Water pH ~6.0 (pI)Insoluble / Suspended< 0.5 mg/mLNone
0.1 M HCl pH < 1.5Highly Soluble > 50 mg/mLStock Prep
0.1 M NaOH pH > 10.5Highly Soluble > 50 mg/mLStock Prep
PBS Buffer pH 7.4Poor / Metastable~1.0 mg/mLAssays
DMSO N/AHighly Soluble > 100 mg/mLCryostorage

Critical Troubleshooting & Stability

  • Oxidation Risk: The hydroxymethyl group on the aromatic ring is susceptible to oxidation (forming an aldehyde) if stored in basic solution (pH > 9) for extended periods. Always prepare basic stocks fresh. Acidic stocks are chemically more stable.

  • Dilution Shock: When diluting a pH 1.0 stock into a pH 7.4 buffer, the solution transiently passes through pH 5.6 (the pI). Rapid mixing is essential to prevent micro-crystals from nucleating.

  • Sterilization: Do not autoclave HMT solutions. Use 0.22 µm PVDF or PES syringe filters.

References

  • PubChem. (2023). 3-(Hydroxymethyl)-L-tyrosine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Hitchcock, D. I. (1924).[3] The Solubility of Tyrosine in Acid and in Alkali.[3][4] Journal of General Physiology, 6(6), 747–757.[3] Retrieved from [Link]

  • He, Q., et al. (2018).[5] Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide.[1][5][6] Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Reagents for selective hydroxymethylation of tyrosine phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective C-Ortho Hydroxymethylation and Functionalization of Tyrosine

Executive Summary & Technical Rationale

The selective hydroxymethylation of Tyrosine (Tyr) presents a unique challenge in synthetic organic chemistry and bioconjugation. Unlike the nucleophilic hydroxyl group (O-alkylation), the ortho-carbon positions (C3/C5) require activation of the aromatic ring. While Tyrosine is electron-rich, standard Electrophilic Aromatic Substitution (EAS) with formaldehyde often yields uncontrolled crosslinking (phenol-formaldehyde resin formation) or mixtures of ortho/para isomers.

For drug development and structural proteomics, "hydroxymethylation" is rarely the endpoint; rather, it is the critical C1-functionalization step that enables the installation of reactive handles, crosslinkers, or isotopic labels.

This guide details three distinct reagent classes for achieving this transformation with high regioselectivity:

  • Metal-Chelating Lewis Acids (MgCl₂): For the synthetic production of stable 3-hydroxymethyl-tyrosine derivatives.

  • Formaldehyde-Amine Systems (Mannich): For "trapped" hydroxymethylation in bioconjugation.

  • Photoredox Catalysts (Flavins): For radical-mediated C-H alkylation (the modern "hydroxymethylation-equivalent").

Mechanistic Principles & Pathway Visualization

To achieve selectivity, we must override the inherent reactivity of the phenol. We utilize Coordinate-Directed Ortho-Metalation and Single Electron Transfer (SET) mechanisms.

Pathway Diagram: Ortho-Selectivity Mechanisms

TyrosineSelectivity cluster_Chem Synthetic Route (Small Molecule) cluster_Bio Bioconjugation Route (Peptide) Tyr Tyrosine Phenol Mg Mg(II) Chelation Tyr->Mg + MgCl2 / Base Imine Iminium Ion (Mannich) Tyr->Imine + HCHO + Amine Photo Photoredox (SET Mechanism) Tyr->Photo + Radical Precursor TS_Mg 6-Membered Transition State Mg->TS_Mg + Paraformaldehyde Prod_Chem 3-Hydroxymethyl-Tyr (Ortho-Selective) TS_Mg->Prod_Chem Directed Delivery Prod_Bio C-C Linked Bioconjugate Imine->Prod_Bio Trapped C-H Activation Photo->Prod_Bio Radical Recombination

Caption: Figure 1. Divergent strategies for Tyrosine C-H activation. Top: Metal-chelation forces ortho-substitution. Bottom: Radical and Iminium pathways allow modification in aqueous buffer.

Reagent Class I: Metal-Mediated Synthesis (The Skattebøl Protocol)

Application: Synthesis of 3-hydroxymethyl-tyrosine building blocks for peptide synthesis. Mechanism: The magnesium cation coordinates simultaneously to the phenolic oxygen and the formaldehyde oxygen, forming a rigid transition state that directs the formyl group exclusively to the ortho position.

Reagents Required
  • Substrate: N-Boc-L-Tyrosine methyl ester (Protected Tyrosine).

  • Reagent A: Paraformaldehyde (PFA) – Source of anhydrous formaldehyde.

  • Reagent B: Magnesium Chloride (MgCl₂) – The chelating Lewis acid.

  • Reagent C: Triethylamine (TEA) – Base.

  • Solvent: Acetonitrile (MeCN) or THF (Dry).

Protocol: Ortho-Hydroxymethylation
  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-L-Tyrosine methyl ester (1.0 equiv) in dry MeCN (0.2 M).

  • Chelation: Add anhydrous MgCl₂ (1.5 equiv) and TEA (3.75 equiv). Stir at room temperature for 15 minutes. The solution may become cloudy as the magnesium phenoxide forms.

  • Addition: Add Paraformaldehyde (6.0 equiv) as a solid in one portion.

  • Reaction: Reflux the mixture (approx. 80°C) for 2–4 hours. Monitor by TLC (The product is more polar than the starting material).

  • Quench: Cool to room temperature. Pour into cold 5% HCl (aq) to break the magnesium chelate and protonate the phenol.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc).

Yield Expectation: 75–85% Mono-ortho-hydroxymethylated product. Note: If the reaction runs too long, the hydroxymethyl group may oxidize to the aldehyde (Formylation).

Reagent Class II: The Mannich System (Bioconjugation)

Application: Site-selective labeling of native proteins/peptides at Tyrosine.[1][2][3][4][5] Mechanism: This is a "trapped" hydroxymethylation. Formaldehyde reacts with an external amine to form a reactive iminium ion, which then performs an Electrophilic Aromatic Substitution (EAS) at the Tyrosine ortho-position.

Reagents Required
  • Formaldehyde Source: 37% Aqueous Formaldehyde (Formalin).

  • Amine Component: Aniline derivatives (e.g., Fluorescein-amine) or electron-rich secondary amines.

  • Buffer: MES or Phosphate Buffer (pH 6.0 – 6.5). Crucial: Avoid Tris or primary amine buffers which compete.

Protocol: Three-Component Mannich Labeling
  • Buffer Prep: Prepare 100 mM MES buffer, pH 6.5.

  • Protein Solution: Dissolve peptide/protein (50 µM) in buffer.

  • Reagent Mix: Add the labeling amine (e.g., a fluorophore-aniline) to a final concentration of 1–5 mM.

  • Activation: Add Formaldehyde to a final concentration of 10–20 mM.

  • Incubation: Incubate at 25°C–37°C for 18 hours.

  • Quench: Add excess Tris buffer (pH 8.0) or Hydroxylamine to scavenge residual formaldehyde.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted fluorophores.

Critical Insight: This reaction creates a C-C-N bond . While not a simple alcohol (-CH2OH), it is the functional equivalent for attaching payloads to the ortho-carbon in water.

Reagent Class III: Photoredox Catalysis (Radical Alkylation)

Application: High-precision modification of Tyrosine in complex biological mixtures. Mechanism: A photocatalyst (Flavin or Ru-complex) generates a tyrosyl radical (SET). This radical recombines with a somophilic radical precursor, effectively alkylating the ortho-position.

Reagents Required
  • Catalyst: Lumiflavin (biocompatible) or [Ru(bpy)₃]Cl₂.

  • Light Source: Blue LED (450 nm).

  • Radical Precursor: N-methacryloyl compounds or specific vinyl sulfones.

Protocol: Photochemical C-H Functionalization
  • Setup: Work in a glass vial transparent to blue light.

  • Mix: Combine Protein (50 µM) + Lumiflavin (50 µM) in PBS (pH 7.4).

  • Precursor: Add the radical trap/alkylating agent (500 µM).

  • Irradiation: Irradiate with Blue LED (approx. 10–20 mW/cm²) for 10–30 minutes. Fan-cool to prevent thermal denaturation.

  • Analysis: Analyze by LC-MS. You will observe a mass shift corresponding to the alkyl group.

Comparative Analysis of Reagents

FeatureMgCl₂ / FormaldehydeMannich (HCHO + Amine)Photoredox (Flavin)
Primary Utility Synthetic Chemistry (Building Blocks)Bioconjugation (Labeling)Chemical Biology (Probing)
Reactive Species Mg-coordinated FormaldehydeIminium IonTyrosyl Radical
Selectivity High (Ortho) Moderate (Ortho)High (Surface Exposed)
Solvent Organic (MeCN/THF)Aqueous (pH 6.5)Aqueous (pH 7.[2]4)
Product Stability Stable (Isolatable)Stable (Conjugate)Stable (C-C Bond)
Risk Polymerization if unmonitoredCross-reactivity with LysineOxidative damage if prolonged

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols Using the System Formaldehyde-Magnesium Chloride-Triethylamine. Acta Chemica Scandinavica. Link

  • Joshi, N. S., et al. (2004). A Three-Component Mannich-Type Reaction for Selective Tyrosine Bioconjugation. Journal of the American Chemical Society. Link

  • Korshunov, A., et al. (2018). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. Link

  • Goswami, A., et al. (2002). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Letters. Link

Sources

Application Note: Rational Design of Tyrosine Kinase Inhibitors via Hydroxymethyl Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of hydroxymethyl (-CH₂OH) groups as bioisosteres for methyl (-CH₃) groups in the optimization of Tyrosine Kinase Inhibitors (TKIs). While the "Magic Methyl" effect is a staple of potency optimization, it frequently introduces liability regarding solubility and metabolic clearance. The hydroxymethyl analog offers a distinct tactical advantage: it retains the steric volume of a methyl group while introducing a hydrogen bond donor/acceptor motif capable of interacting with the kinase solvent front or hinge region water networks. This guide provides a comprehensive workflow for designing, synthesizing, and validating hydroxymethyl-modified TKIs, focusing on improving physicochemical properties (solubility, LogD) without compromising potency.

Rational Design Strategy: The "Solvent Front" Hypothesis

The transition from a methyl to a hydroxymethyl group is not merely a polarity shift; it is a structural probe of the kinase ATP-binding pocket.

Mechanistic Rationale

In many kinase scaffolds (e.g., quinazolines targeting EGFR, aminopyrimidines targeting ALK), alkyl substituents are often placed at the solvent-exposed regions to fill hydrophobic pockets. However, these regions often contain conserved water networks.

  • Methyl Group: Displaces water, gaining entropy but potentially creating a "high-energy" water molecule if the displacement is imperfect.

  • Hydroxymethyl Group: Can replace the water molecule, mimicking its H-bonding capacity with the protein backbone (e.g., the hinge region or the gatekeeper residue) while maintaining the van der Waals contact of the methylene spacer.

Design Workflow (In Silico to Bench)

The following decision tree illustrates the logic for selecting candidates for hydroxymethyl scanning.

DesignWorkflow cluster_legend Legend Start Hit Compound Analysis (High Potency, Low Solubility) Docking Molecular Docking (Identify Solvent Exposed Methyls) Start->Docking WaterMap Hydration Site Analysis (Is a stable water displaced?) Docking->WaterMap Decision Modification Strategy WaterMap->Decision Unstable Water Found RouteA Route A: H-Bond Donor (Target: Backbone Carbonyl) Decision->RouteA Donor Needed RouteB Route B: H-Bond Acceptor (Target: Lys/Asp Sidechains) Decision->RouteB Acceptor Needed Synthesis Synthetic Execution (Protected Precursors) RouteA->Synthesis RouteB->Synthesis L1 Computational L2 Chemistry

Figure 1: Decision logic for transitioning from hydrophobic methyl groups to hydroxymethyl analogs based on structural biology insights.

Synthetic Protocols

Direct hydroxymethylation of complex heterocycles is challenging due to chemoselectivity issues. The most robust approach involves Late-Stage Functionalization or the use of Pre-functionalized Building Blocks .

Protocol A: Reduction of Ester Precursors (Late-Stage)

This method is preferred when the hydroxymethyl group is attached to an aromatic ring (e.g., a phenyl ring in the solvent front).

Reagents:

  • Precursor: Aryl-ester TKI intermediate (e.g., Methyl benzoate analog).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl-ester intermediate (1.0 eq) in anhydrous THF (0.1 M concentration) under an Argon atmosphere. Cool to 0°C.[1][2]

  • Reduction: Dropwise add LiAlH₄ (1.0 M in THF, 1.2 eq). Note: Monitor gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by LC-MS for the disappearance of the ester peak (M+) and appearance of the alcohol (M-14 mass shift from methyl ester, or M+16 from methyl analog).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). Hydroxymethyl analogs are significantly more polar than their ester or methyl counterparts.

Protocol B: Suzuki-Miyaura Cross-Coupling (Building Block)

Used when the hydroxymethyl group is on a sensitive heterocycle that cannot survive strong reduction.

Reagents:

  • Halide Scaffold: Chloro- or Bromo-substituted Kinase Core (e.g., 4-anilinoquinazoline).

  • Boronate: (Hydroxymethyl)phenylboronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂·DCM.

  • Base: K₂CO₃ (2M aqueous).

Step-by-Step Methodology:

  • Combine: In a microwave vial, mix the Halide Scaffold (1.0 eq), Boronate (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Heating: Seal and heat to 90°C for 2-4 hours (or microwave at 110°C for 30 mins).

  • Extraction: Dilute with EtOAc, wash with brine.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the product.

Biochemical & Cellular Validation

Once synthesized, the hydroxymethyl analog must be validated against the parent methyl compound.

Biochemical Potency (IC50)

Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).

  • Objective: Confirm that the polarity change does not disrupt the primary binding mode (hinge interaction).

  • Expectation: The IC50 should remain within 3-fold of the methyl parent. If potency drops >10-fold, the hydroxymethyl group likely clashes with a hydrophobic pocket (steric penalty) or desolvates a stable water network energetically unfavorably.

Cellular Potency & Permeability

Assay Type: Cell Viability (CTG) in kinase-dependent lines (e.g., PC9 for EGFR, H3122 for ALK).

  • Critical Check: Hydroxymethyl groups lower LogP (typically by ~0.5 to 1.0 log units). This improves solubility but can reduce passive membrane permeability.

  • Metric: Calculate the Lipophilic Ligand Efficiency (LLE) :

    
    
    Target LLE > 5.0 for optimized leads.
    
Comparative Data Template

Use the following table structure to report results in technical notes:

Compound IDR-GroupEnzyme IC50 (nM)Cell IC50 (nM)Kinetic Solubility (µM)cLogPLLE
TKI-Methyl (Parent)-CH₃4.212.55.04.24.4
TKI-Hydroxymethyl -CH₂OH5.118.085.0 3.35.4

Interpretation: In this hypothetical example, potency is maintained (4.2 vs 5.1 nM), but solubility increases 17-fold, and LLE improves significantly.

Physicochemical & ADME Profiling

The primary driver for this modification is often Solubility and Metabolic Stability .

Kinetic Solubility Assay Protocol

Principle: Measures the compound's ability to remain in solution after dilution from DMSO into aqueous buffer (PBS pH 7.4).

  • Stock: Prepare 10 mM stock in DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at RT for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate concentration via UV-HPLC or LC-MS/MS against a standard curve.

Metabolic Stability (Microsomal Stability)

Risk: The hydroxymethyl group is a "metabolic handle." It can be oxidized to an aldehyde (toxic) or carboxylic acid (inactive/rapidly cleared) or glucuronidated (cleared).

  • Experiment: Incubate with Liver Microsomes (Human/Rat) + NADPH.

  • Readout: Monitor intrinsic clearance (

    
    ).
    
  • Mitigation: If the hydroxymethyl is rapidly oxidized, consider gem-dimethylation (creating a tertiary alcohol,

    
    ) or fluorination adjacent to the alcohol to block oxidation.
    

Visualizing the Validation Workflow

ValidationWorkflow Synthesis Purified Hydroxymethyl Analog Biochem Biochemical Assay (Kd / IC50) Synthesis->Biochem 1. Potency Check Cellular Cellular Assay (Viability/Phospho-flow) Biochem->Cellular If IC50 < 100nM ADME ADME Profiling (Solubility & Stability) Cellular->ADME If Cell Active Decision Lead Candidate? ADME->Decision High Sol / Low Cl Decision->Synthesis Optimization Loop

Figure 2: Sequential validation cascade ensuring that physicochemical improvements do not come at the cost of biological efficacy.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lombardo, F., et al. (2014). The Role of Hydrogen Bond Donor/Acceptor Properties in Kinase Inhibitor Potency and Selectivity.[3][4] Journal of Medicinal Chemistry, 57(10), 4063-4072. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-(Hydroxymethyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemical Stability & Oxidation Prevention Ticket Priority: High (Irreversible Degradation Risk)

Critical Alert: The "Quinone Methide" Trap

Do not treat 3-(Hydroxymethyl)-L-tyrosine (3-HMT) simply like standard Tyrosine.

While standard Tyrosine oxidizes to DOPA and eventually melanin (brown precipitate), 3-HMT possesses a benzylic alcohol group at the ortho position. Upon oxidation or dehydration, it does not just form a quinone; it forms an ortho-Quinone Methide (o-QM) .

  • Why this matters:

    
    -QMs are highly reactive Michael acceptors. They do not just "go off"; they covalently crosslink with nucleophiles (cysteines, lysines, water) in your solution, leading to rapid polymerization and irreversible sample loss.
    
Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the enemy. The instability of 3-HMT is driven by two distinct pathways: Radical Oxidation and Acid-Catalyzed Dehydration .

Pathway Visualization

OxidationMechanism cluster_legend Legend HMT 3-(Hydroxymethyl)-L-tyrosine (Stable Phenol) Radical Tyrosyl Radical (Intermediate) HMT->Radical Light / O2 / Metal Ions (Oxidation) QM ortho-Quinone Methide (HIGHLY REACTIVE) HMT->QM Acid Catalysis (Dehydration) Radical->QM -e- / -H+ Adduct Covalent Adducts (Crosslinked/Polymerized) QM->Adduct + Nucleophile (R-SH, R-NH2) key Red Arrow = Critical Failure Point

Figure 1: The dual-threat degradation pathway of 3-HMT. Note that unlike standard tyrosine, the formation of Quinone Methide leads to rapid covalent modification of other molecules.

Module 2: Storage & Handling Protocols

This protocol is designed to interrupt the pathway shown above at the Oxidation and Dehydration steps.

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution.

  • Solvent Selection:

    • Preferred: 10 mM HCl (mildly acidic) or degassed Phosphate Buffered Saline (PBS, pH 6.5).

    • Reasoning: Extreme acid (< pH 2) promotes dehydration to Quinone Methide. Alkaline pH (> 8) promotes phenolic oxidation. pH 5.0–6.5 is the "Goldilocks" zone.

  • Degassing (Crucial):

    • Sparge the solvent with Argon or Nitrogen gas for 15 minutes before adding the solid 3-HMT.

    • Why: Removes dissolved oxygen, the primary electron acceptor for radical formation.

  • Chelation:

    • Add 0.1 mM EDTA to the buffer.

    • Why: Trace metal ions (Fe³⁺, Cu²⁺) act as catalysts for radical generation. EDTA sequesters them.

  • Dissolution:

    • Dissolve 3-HMT in the degassed, chelated solvent.

    • Work in the dark or under amber light. (UV light triggers the radical mechanism).

Protocol B: Additive Strategy

Select an antioxidant based on your downstream application.

AdditiveConcentrationMechanismCompatibility
Sodium Ascorbate 1–5 mMReduces Tyrosyl radical back to Phenol.High. Compatible with most cell assays and LC-MS.
DTT / TCEP 0.5–1 mMScavenges Quinone Methides (nucleophilic attack).Medium. Good for storage, but interferes with disulfide bond formation in peptides.
Sodium Metabisulfite 0.1% (w/v)Oxygen scavenger.Low. Can form adducts; use only for long-term bulk storage, not analysis.
Module 3: Troubleshooting & FAQs

Q1: My solution turned pink/reddish-brown overnight. Is it usable?

  • Diagnosis: This is the hallmark of Quinone formation .

  • Verdict: Discard immediately. The color indicates that a significant portion of your molecule has oxidized and likely polymerized.

  • Corrective Action: Check your pH. If pH > 7.5, oxidation is rapid. Re-make stock in mild acid (pH 5-6) with EDTA.

Q2: I see a new peak in LC-MS at [M-18]. What is it?

  • Diagnosis: [M-18] corresponds to the loss of water (H₂O).

  • Root Cause: You have formed the Quinone Methide via dehydration.

  • Corrective Action: Your solvent is likely too acidic. If you dissolved the sample in 0.1% TFA (common in HPLC), the acid catalyzed the loss of the hydroxyl group. Switch to 0.1% Formic Acid (weaker acid) or neutral ammonium acetate buffers.

Q3: Can I freeze-thaw the stock solution?

  • Answer: Avoid repeated freeze-thaws.

  • Why: As water freezes, solutes concentrate in the remaining liquid phase ("freeze-concentration effect"), which can locally shift pH and accelerate dimerization.

  • Protocol: Aliquot into single-use amber vials, flash freeze in liquid nitrogen, and store at -80°C.

Q4: I am using 3-HMT in peptide synthesis (SPPS). How do I protect it?

  • Strategy: Do not use free 3-HMT. Ensure the hydroxyl groups are protected (e.g., tert-butyl ether for the phenol, trityl or acetyl for the hydroxymethyl) until the final cleavage step.

  • Cleavage Cocktail: Use a scavenger cocktail containing Triisopropylsilane (TIPS) and water. TIPS acts as a hydride donor to quench any carbocations/quinone methides generated during acid cleavage.

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose stability issues in your current setup.

Troubleshooting Start Start: Visual/Data Inspection Color Is solution colored (Pink/Brown)? Start->Color Precip Is there precipitation? Color->Precip No Oxidation Issue: Oxidation Action: Add Ascorbate + EDTA Color->Oxidation Yes MS LC-MS: [M-18] Peak? Precip->MS No Polymer Issue: QM Polymerization Action: Lower pH (<7), Reduce Conc. Precip->Polymer Yes Dehydration Issue: Acid Dehydration Action: Switch TFA to Formic Acid MS->Dehydration Yes Stable System Stable MS->Stable No

Figure 2: Diagnostic logic for identifying the specific mode of failure.

References
  • Rokushika, S., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of L-DOPA disclosed.[1] Free Radical Biology and Medicine.[2]

  • Modica-Napolitano, J. S., et al. (2019). Chemoenzymatic ortho-quinone methide formation.[3] (Relates to the specific reactivity of hydroxymethyl-phenols).[4]

  • Thompson, D. C., et al. (1995). Quinone methide formation from 4-alkylphenols: A mechanism of toxicity. Chemical Research in Toxicology. (Establishes the toxicity/reactivity of the QM intermediate).

  • Sigma-Aldrich Technical Bulletin. L-Tyrosine and Derivatives Stability in Solution.

Sources

Technical Support Center: Synthesis of 3-Hydroxymethyl-L-Tyrosine

[1]

Topic: Improving Yield and Selectivity in the Synthesis of 3-Hydroxymethyl-L-Tyrosine (3-HMT) Audience: Organic Chemists, Process Development Scientists, and Chemical Biologists.[1] Support Level: Tier 3 (Advanced Methodological Troubleshooting)

Executive Summary: The Yield Challenge

The synthesis of 3-hydroxymethyl-L-tyrosine (3-HMT) is notoriously difficult due to the competing reactivity of the tyrosine molecule.[1] The core challenge lies in the Mannich-type electrophilic aromatic substitution on the phenol ring.

Three primary failure modes suppress yield:

  • N-Alkylation: Formaldehyde reacts faster with the

    
    -amino group than the phenol ring, leading to N-methylated byproducts.[1]
    
  • Over-substitution: The introduction of a hydroxymethyl group activates the ring further, promoting the formation of 3,5-bis(hydroxymethyl)-L-tyrosine.[1]

  • Polymerization: Under basic conditions, the hydroxymethyl phenol intermediate can condense with other phenol molecules to form Bakelite-type phenolic resins.[1]

This guide provides a validated protocol using Copper(II) Chelation to mask the amino acid backbone, forcing the reaction to occur exclusively on the phenol ring.

Module 1: The "Gold Standard" Chemical Protocol

Methodology: Copper(II)-Protected Hydroxymethylation Rationale: Copper(II) ions form a stable square-planar chelate with the

1
Step-by-Step Workflow
  • Complexation (The Masking Step):

    • Dissolve L-Tyrosine (1 eq) in 2N NaOH.

    • Add

      
       (0.5 eq) dissolved in water.[1]
      
    • Observation: The solution turns deep blue/purple, indicating the formation of the

      
       complex.[1]
      
    • Technical Note: Maintain pH > 10 to ensure the complex remains soluble and stable.

  • Hydroxymethylation (The Critical Reaction):

    • Add Formaldehyde (37% aq.[1] solution, 1.5 eq) dropwise at 60°C.

    • Time Control: Stir for exactly 4-6 hours.

    • Yield Tip: Do not exceed 70°C. Higher temperatures trigger the condensation of hydroxymethyl groups into methylene bridges (dimers).[1]

  • Decomplexation (The Release):

    • Cool the reaction mixture to room temperature.

    • Acidify with 2N HCl to pH 2.0.[1]

    • Observation: The blue color fades as Copper(II) ions are released.[1]

    • Purification: The copper salts remain in solution, while the zwitterionic amino acid can be precipitated by adjusting the pH back to its isoelectric point (pI ~5.5) or captured on a cation exchange resin (e.g., Dowex 50W).[1]

Module 2: Troubleshooting & Diagnostics (Q&A)

Category A: Reaction Control

Q1: I am seeing significant amounts of 3,5-bis(hydroxymethyl) product. How do I stop at the mono-substituted stage?

  • Root Cause: The first hydroxymethyl group is electron-donating, making the ring more reactive to a second attack (activation).

  • Solution:

    • Stoichiometry: Reduce Formaldehyde to 0.9 - 1.0 equivalents . It is better to leave some unreacted Tyrosine (which is easily separated) than to over-react.[1]

    • Temperature: Lower the reaction temperature to 45-50°C . Selectivity decreases exponentially with temperature.[1]

Q2: My reaction mixture turned into a gummy, insoluble resin. What happened?

  • Root Cause: You triggered a phenol-formaldehyde polymerization (Resole formation).[1] This happens if the reaction runs too long or too hot under basic conditions.[1]

  • Solution:

    • Quench Protocol: Do not let the reaction stir overnight. Quench immediately after 6 hours by cooling and acidifying.

    • Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M relative to Tyrosine) to reduce the intermolecular collision frequency required for polymerization.

Category B: Purification[1][2]

Q3: After acidifying to remove Copper, I cannot get the product to crystallize.

  • Root Cause: 3-HMT is highly water-soluble due to the extra hydroxyl group.[1] High salt concentrations (from neutralizing NaOH and HCl) prevent crystallization ("salting-in" effect).[1]

  • Solution:

    • Desalting: Use a Strong Cation Exchange (SCX) column.[1]

      • Load the acidic mixture onto the column (Amino acid binds, salts pass through).[1]

      • Wash with water to remove Copper(II) chloride.[1]

      • Elute the product with 1M

        
        .[1]
        
    • Lyophilization: Freeze-dry the ammonia eluate to obtain the crude solid, then recrystallize from water/ethanol.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (protected) and the failure modes (unprotected).

GTyrL-TyrosineCuCu(II) ComplexTyr->CuCuSO4, NaOH(Protection)N_AlkN-Methylated Byproducts(Low Yield)Tyr->N_AlkNo Protection(HCHO attacks Amine)InterReactive IntermediateCu->InterHCHO, 60°CProduct3-Hydroxymethyl-L-Tyrosine(Target)Inter->Product1. Reaction2. HCl (Deprotection)Di_Sub3,5-Bis(hydroxymethyl)(Over-reaction)Product->Di_SubExcess HCHOHigh TempPolymerPhenolic Resin(Polymerization)Product->PolymerProlonged TimeBasic pH

Caption: The Copper(II) protection strategy (green path) blocks N-alkylation (red path).[1] Control of temperature and stoichiometry prevents over-substitution (yellow path) and resin formation (black path).[1]

Module 4: Quantitative Benchmarks

Use these reference values to validate your experimental outcome.

ParameterTarget ValueCritical ThresholdNotes
Reaction pH 10.5 - 11.0< 9.0Complex precipitates below pH 9.[1]
Temperature 55°C> 70°CPolymerization risk increases > 60°C.
Formaldehyde Eq. 1.2 - 1.5> 2.0Promotes di-substitution.[1]
Reaction Time 4 - 6 Hours> 12 HoursResin formation risk.[1]
Typical Yield 65% - 75%< 40%Indicates loss to side reactions.[1]

References

  • PubChem. (n.d.).[1] 3-(Hydroxymethyl)-L-tyrosine (CID 10081872).[1] National Center for Biotechnology Information.[1] Retrieved February 3, 2026, from [Link]

  • Kumagai, H., et al. (1970).[1][2] Tyrosine Phenol Lyase: Purification, Crystallization, and Properties. Journal of Biological Chemistry. (Context: Discusses enzymatic specificity limitations for tyrosine analogues). Retrieved February 3, 2026, from [Link]

  • Gillis, E.P., et al. (2021).[1] Radical hydroxymethylation of alkyl iodides using formaldehyde. Chemical Science. (Context: Alternative hydroxymethylation strategies). Retrieved February 3, 2026, from [Link]

  • Boger, D.L., & Yohannes, D. (1989).[1] Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine. Journal of Organic Chemistry. (Context: Copper complexation logic for tyrosine modification). Retrieved February 3, 2026, from [Link]

Disclaimer: This guide is intended for qualified research personnel. All chemical synthesis involving formaldehyde and heavy metals must be conducted in a fume hood with appropriate PPE.

Technical Support Center: Fmoc Deprotection of Modified Tyrosine Residues

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: TYR-MOD-001 Subject: Troubleshooting Fmoc removal for Phospho-, Sulfo-, and Nitro-Tyrosine

Executive Summary & Triage

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard Fmoc protocols (20% piperidine/DMF) are failing during the synthesis of peptides containing modified Tyrosine residues.

The Core Conflict: Modified Tyrosine residues introduce two opposing challenges:

  • Steric Bulk & Aggregation: Large groups (Phosphate, Sulfate, Nitro) increase inter-chain hydrogen bonding (β-sheet formation) and steric hindrance, leading to incomplete deprotection.

  • Chemical Lability: These same groups can be sensitive to harsh bases or elevated temperatures, leading to premature side-chain loss.

Use the Decision Matrix below to select your deprotection strategy before proceeding to specific troubleshooting modules.

Diagnostic Workflow (Decision Matrix)

DeprotectionStrategyStartSTART: Select ModificationpTyrPhospho-Tyr(Tyr(PO3Bzl) or Tyr(PO3H2))Start->pTyrsTyrSulfo-Tyr(Tyr(SO3Na) or Tyr(SO3nP))Start->sTyrnTyrNitro/Alkyl-Tyr(Tyr(NO2), Tyr(Me))Start->nTyrCheckAggIs Sequence >10 AAor Hydrophobic?pTyr->CheckAggMildProtocol C:Piperazine/DBU (Mild/Fast)sTyr->MildAvoid strong baseaccumulationCheckAgg2Is Sequence >10 AA?nTyr->CheckAgg2StdProtocol A:Standard 20% PiperidineCheckAgg->StdNoAggrProtocol B:DBU/Piperidine (Aggressive)CheckAgg->AggrYesCheckAgg2->StdNoCheckAgg2->AggrYesWarningCRITICAL: Avoid DBU ifAsp/Gly present (Aspartimide risk)Aggr->Warning

Figure 1: Decision matrix for selecting the appropriate deprotection cocktail based on the specific Tyrosine modification and sequence length.

Troubleshooting Modules
Module A: Incomplete Deprotection (The "Stubborn Peak")

Symptom: HPLC shows a peak with Mass = Target + 222 Da (Fmoc adduct) or deletion sequences (Target - Tyr). Root Cause: Modified Tyrosines, particularly Phosphotyrosine (pTyr) and Nitrotyrosine, induce strong secondary structures (aggregation) that shield the N-terminal Fmoc group from the base.

Technical Explanation: The bulky side chain prevents the piperidine from accessing the acidic proton on the fluorenyl ring. Standard 20% piperidine is a relatively weak base (

Corrective Action (The "DBU Spike"): Switch to a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene,

  • Mechanism: DBU removes the Fmoc proton orders of magnitude faster than piperidine.

  • Constraint: DBU cannot scavenge the released dibenzofulvene (DBF).[1] You must include a secondary amine (piperidine or piperazine) to trap the DBF, otherwise, it will re-attach to the peptide (back-alkylation).

Protocol B (Aggressive):

  • Reagent: 2% DBU + 20% Piperidine in DMF.

  • Procedure: Treat resin for 5 minutes, wash DMF, treat for 10 minutes.

  • Warning: Do not use if Aspartic Acid (Asp) is adjacent to Glycine (Gly), as DBU promotes aspartimide formation.

Module B: Loss of Modification (The "Vanishing Group")

Symptom: Mass spectrum shows the peptide mass minus 80 Da (loss of


Root Cause:

Case Study: Sulfotyrosine (Tyr(SO3H))

  • Myth: "Base kills Sulfotyrosine."

  • Fact: Sulfotyrosine is reasonably stable to base (piperidine) but extremely labile to acid (TFA). The loss of sulfate usually happens during final cleavage, not Fmoc removal.

  • The Fmoc Risk: However, prolonged exposure to strong bases (DBU) or high temperature (Microwave >40°C) can promote desulfation or elimination.

  • Solution: Use Protocol C (Mild/Fast) . Use Piperazine (5-10%) with a catalytic amount of DBU (1%). This achieves rapid deprotection (due to DBU) but minimizes total base exposure time.

Case Study: Phosphotyrosine (Tyr(PO3Bzl))

  • Risk: Generally stable to base. The risk is Racemization .

  • Mechanism: Strong bases (DBU) can abstract the

    
    -proton of the amino acid, leading to D/L mixtures.
    
  • Solution: Stick to Protocol A (Standard) unless aggregation is severe. If using DBU, limit exposure to <5 minutes.

Module C: Side Reactions (The "Ghost Peaks")

Symptom: Mass spectrum shows +56 Da (t-butyl cation? No, usually DBF adduct) or -18 Da (Aspartimide).

1. Dibenzofulvene (DBF) Adducts (+178 Da or variable)

  • Cause: Inefficient scavenging.[2] If you use DBU alone, DBF polymerizes or reacts with the resin.

  • Fix: Ensure your cocktail contains at least 5% Piperazine or Piperidine.

2. Aspartimide Formation (-18 Da)

  • Cause: If your sequence is ...Fmoc-Tyr(Mod)-Asp(OtBu)-..., the steric bulk of Tyr(Mod) can force the Asp side chain into a conformation that favors cyclization upon Fmoc removal.

  • Fix: Add 0.1M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. The acidity of HOBt suppresses the base-catalyzed ring closure.

Validated Experimental Protocols
Protocol A: Standard Deprotection (Baseline)

Best for: Short peptides, Tyr(PO3Bzl), Tyr(Me).

  • Wash: DMF (3 x 1 min).

  • Deprotect 1: 20% Piperidine in DMF (3 min).

  • Drain.

  • Deprotect 2: 20% Piperidine in DMF (7 min).

  • Wash: DMF (5 x 1 min).

  • UV Check: Monitor eluate at 301 nm (DBF-piperidine adduct).

Protocol B: Aggressive Deprotection (For Aggregation)

Best for: Long sequences (>15 AA), Hydrophobic regions, Nitro-Tyr.

  • Cocktail: 2% DBU (v/v) + 20% Piperidine (v/v) in DMF.

  • Deprotect 1: 5 min (Short burst).

  • Drain & Wash: DMF (1 x 1 min).

  • Deprotect 2: 10 min.

  • Wash: DMF (5 x 1 min). Note: Perform a test cleavage if Asp/Asn are present to check for side reactions.

Protocol C: Mild/Fast Deprotection (For Labile Groups)

Best for: Sulfotyrosine (Tyr(SO3)), Glycopeptides.

  • Cocktail: 5% Piperazine + 0.1 M HOBt in DMF.

  • Deprotect: 3 cycles of 3 minutes each.

  • Logic: Piperazine is a weaker base (

    
    ) but a better nucleophile/scavenger than piperidine. HOBt suppresses racemization and side reactions.
    
Comparative Data Table
FeatureProtocol A (Piperidine)Protocol B (DBU/Pip)Protocol C (Piperazine)
Base Strength (

)
~11.1~13.5 (DBU)~9.8
Reaction Speed ModerateVery FastSlow (unless DBU added)
Scavenging ExcellentPoor (Requires additive)Excellent
Risk: Racemization LowHighVery Low
Risk: Aspartimide ModerateHighLow
Rec. for pTyr Primary Choice Only if aggregatedAlternative
Rec. for sTyr AcceptableAvoidPrimary Choice
References
  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Perich, J. W. (1997). "Synthesis of O-Phosphotyrosine-Containing Peptides." Methods in Enzymology, 289, 245-266. Link

  • Kitagawa, K., et al. (2001). "Synthesis of Sulfotyrosine-Containing Peptides." Bulletin of the Chemical Society of Japan, 74(9), 1695-1700. Link

  • Wade, J. D., et al. (2006). "Use of DBU for the deprotection of Fmoc-amino acids." Letters in Peptide Science, 7, 107–112. Link

Resolving solubility issues with 3-substituted tyrosines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility, Stability, and Synthesis Issues Ticket ID: TYR-SUB-003 Status: Open Responder: Senior Application Scientist

Executive Summary: The "Zwitterion Trap"

Welcome to the technical guide for handling 3-substituted tyrosines. If you are working with 3-nitrotyrosine , 3-chlorotyrosine , 3-iodotyrosine , or L-DOPA (3-hydroxytyrosine) , you are likely facing a common paradox: these molecules are structurally similar to Tyrosine but behave drastically differently in solution.

The core issue is often the shift in phenolic pKa caused by the electron-withdrawing or electron-donating nature of the substituent at the 3-position. This alters the isoelectric point (pI) and the pH required to achieve net charge, which is the key to aqueous solubility.

Module 1: Aqueous Solubility & Stock Preparation

Q: "I am trying to dissolve 3-Nitrotyrosine in PBS (pH 7.4), but it precipitates. Why?"

A: You are likely stuck in the "Zwitterion Trap." While Tyrosine has a phenolic pKa of ~10.1, the nitro group on 3-nitrotyrosine (3-NT) is strongly electron-withdrawing. This drops the phenolic pKa to approximately 7.1–7.5 .

At pH 7.4 (PBS), 3-NT exists in an equilibrium between its zwitterionic form (net charge 0) and its anionic form. This equilibrium often leads to aggregation. To solubilize it effectively, you must push the equilibrium completely toward the ionic form.

Comparative Data: The pKa Shift
DerivativeSubstituent EffectPhenolic pKa (approx)Solubility Strategy
L-Tyrosine Reference~10.1Dissolve in 1M HCl or 1M NaOH
3-Nitrotyrosine Electron Withdrawing7.1 – 7.5 Soluble in alkaline buffers (pH > 8.0) or 1M HCl
3-Chlorotyrosine Electron Withdrawing~8.5Acidic conditions preferred (1M HCl)
3-Iodotyrosine Heavy Atom / Hydrophobic~8.2Poor in PBS (<0.15 mg/mL). Use 0.1M NaOH or DMSO
L-DOPA Electron Donating~9.8 (1st OH)Acidic only (to prevent oxidation)
Troubleshooting Protocol: The "pH Swing" Method

For preparing aqueous stocks of 3-Nitrotyrosine or 3-Chlorotyrosine.

  • Weigh the solid amino acid.

  • Initial Dissolution: Add 0.1 M NaOH (or 0.1 M HCl) dropwise until the volume is 10% of your final target volume. Vortex vigorously.

    • Why: This forces the molecule into a fully charged state (anionic or cationic), breaking crystal lattice energy.

  • Dilution: Slowly add your buffer (e.g., PBS) to reach the final volume.

  • Verification: Check for "crashing out." If precipitation occurs upon adding PBS, your final concentration exceeds the solubility limit at neutral pH.

    • Fix: Add a co-solvent spike (5-10% DMSO).

Visualization: Solubility Decision Tree

SolubilityTree Start Start: Solid 3-Substituted Tyr CheckType Identify Substituent Start->CheckType Nitro 3-Nitro / 3-Chloro / 3-Iodo (Electron Withdrawing) CheckType->Nitro Dopa 3-Hydroxy (L-DOPA) (Electron Donating) CheckType->Dopa AppCheck Application? Nitro->AppCheck Oxidation CRITICAL: Oxidation Risk Dopa->Oxidation BioAssay Biological Assay (pH 7.4) AppCheck->BioAssay ChemSyn Chemical Synthesis AppCheck->ChemSyn Sol1 Dissolve in 0.1M NaOH, then dilute with PBS. Max conc ~0.5mM BioAssay->Sol1 Low Conc Sol2 Use DMSO or DMF. Dilute >1:1000 into media BioAssay->Sol2 High Conc Sol3 Use 1M HCl (Stable Cation) ChemSyn->Sol3 SolDopa Dissolve in 0.1M HCl + Ascorbic Acid (Antioxidant) Oxidation->SolDopa

Figure 1: Decision matrix for solubilizing 3-substituted tyrosines based on substituent chemistry and downstream application.

Module 2: Stability & Oxidation (L-DOPA)

Q: "My L-DOPA solution turned brown/black after 2 hours. Is it still usable?"

A: No. The color change indicates the formation of dopaquinone and subsequent polymerization into melanin.

L-DOPA (3-hydroxytyrosine) is structurally distinct because the 3-OH group makes the ring electron-rich and highly susceptible to oxidation at neutral or basic pH. This reaction is autocatalytic.

Protocol: The "Ascorbate Shield"

To maintain L-DOPA stability in solution for >24 hours:

  • Acidify: Always dissolve L-DOPA in dilute acid (e.g., 10 mM HCl) first. Oxidation is slow at pH < 4.

  • Deoxygenate: Purge your water/buffer with Argon or Nitrogen gas for 15 minutes before adding the solid.

  • Add Antioxidant: Add Ascorbic Acid (Vitamin C) at a 1:1 molar ratio to L-DOPA.

    • Mechanism:[1][2][3] Ascorbate reduces the dopaquinone intermediate back to L-DOPA before it can polymerize.

  • Storage: Store at -20°C, protected from light.

Module 3: Solid Phase Peptide Synthesis (SPPS)

Q: "I'm seeing low coupling efficiency with Fmoc-3-Cl-Tyr or Fmoc-3-NO2-Tyr. How do I fix this?"

A: 3-substituted tyrosines introduce two problems in SPPS:

  • Steric Hindrance: The substituent at the 3-position (ortho to the hydroxyl) creates bulk that interferes with the incoming activated amino acid.

  • Aggregation: These derivatives are often more hydrophobic, leading to "beta-sheet" formation on the resin.

SPPS Optimization Protocol

Do not use standard coupling cycles. Implement this "Power Cycle":

ParameterStandard Protocol3-Substituted Tyr Protocol
Solvent DMFNMP (N-methyl-2-pyrrolidone) or DMF + 10% DMSO
Coupling Reagent HBTU / DICHATU or HCTU (More reactive uronium salts)
Coupling Time 30 - 45 min2 x 60 min (Double Coupling)
Base DIPEATMP (2,4,6-Trimethylpyridine) or DIPEA
Fmoc Removal 20% Piperidine20% Piperidine + 0.1M HOBt (Prevents aspartimide formation if relevant)

Critical Note on 3-Chlorotyrosine: Ensure your Fmoc-3-Cl-Tyr derivative has the phenolic -OH protected (e.g., Fmoc-3-Cl-Tyr(tBu)-OH ). If you use the unprotected phenol, you risk esterification on the side chain during activation.

Module 4: Biological Incorporation (Genetic Code Expansion)

Q: "I am adding 3-Iodotyrosine to cell culture media for protein incorporation, but it precipitates immediately."

A: 3-Iodotyrosine has extremely poor water solubility (~0.15 mg/mL in PBS). Adding a concentrated aqueous stock to warm media (pH 7.4) causes immediate shock-precipitation.

Protocol: The "BSA Carrier" Method
  • Solvent: Dissolve 3-Iodotyrosine in 100% DMSO at 1000x your target concentration.

  • Carrier Preparation: Prepare a small volume of media containing 1% BSA (Bovine Serum Albumin) .

  • Pre-dilution: Add the DMSO stock to the BSA-media while vortexing. The albumin binds hydrophobic molecules, preventing crystal nucleation.

  • Final Addition: Add this pre-mix to your cell culture plate.

References

  • Hitchcock, D. I. (1924). "The Solubility of Tyrosine in Acid and in Alkali." The Journal of General Physiology.

  • Cayman Chemical. (2022).[4] "3-Iodotyrosine Product Information & Solubility Data." Cayman Chemical Product Data Sheet.

  • Souza, J. M., et al. (1999). "Protein Tyrosine Nitration: Biochemical Mechanisms." PubMed Central / NIH.

  • Sigma-Aldrich. (2020).[5] "3-Chloro-L-Tyrosine Product Specification." Merck / Sigma-Aldrich.[2]

  • Munoz, P., et al. (2019). "Reducing Oxidative Toxicity of L-dopa." PubMed.

Sources

Minimizing side reactions during hydroxymethyl-tyrosine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Hydroxymethyl-Mediated Tyrosine Coupling (Mannich Ligation)

Status: Operational Specialist: Senior Application Scientist, Bioconjugation Division Context: This guide addresses the Three-Component Mannich Reaction (Aldehyde + Aniline + Tyrosine), where in situ generated hydroxymethyl or imine intermediates facilitate site-selective labeling.[1]

Core Reaction Logic & Mechanism

To troubleshoot effectively, you must understand the competing pathways.[1] In this reaction, formaldehyde (or a para-formaldehyde precursor) reacts with an electron-rich aniline to form an electrophilic imine (Schiff base).[1] This intermediate attacks the ortho-carbon of the tyrosine phenol ring.

The Hydroxymethyl Trap: Formaldehyde can independently react with tyrosine to form hydroxymethyl-tyrosine intermediates. These are reactive and can lead to uncontrolled cross-linking (methylene bridges) between proteins if not intercepted by the aniline component.

Visualizing the Pathway (Graphviz Diagram)

TyrosineMannich Start Reagents: Protein (Tyr) + Formaldehyde + Aniline-Payload Imine Intermediate: Reactive Imine (Schiff Base) Start->Imine Primary Pathway (Fast) Hydroxymethyl Side Intermediate: Hydroxymethyl-Tyrosine Start->Hydroxymethyl Competing Pathway (Excess CH2O) Side_Cys Off-Target: Thiol (Cys) Adduct Start->Side_Cys Thiol-Imine exchange (If Cys unmasked) Product Desired Product: Mono-Ortho-Substituted Tyrosine Imine->Product Electrophilic Aromatic Substitution (EAS) Side_Cross Side Product: Protein-Protein Crosslink (Methylene Bridge) Hydroxymethyl->Side_Cross Reaction with neighboring Lys/Tyr Side_Bis Side Product: Bis-Alkylated Tyrosine Product->Side_Bis Over-reaction (2nd Ortho site)

Figure 1: Mechanistic pathways showing the desired Mannich ligation versus competitive hydroxymethyl-mediated cross-linking and bis-alkylation.

Troubleshooting Guide (Q&A Format)
Category A: Selectivity & Off-Target Labeling

Q: I am observing significant labeling on Cysteine residues. How do I prevent this? A: Cysteines are highly nucleophilic and will react with the imine or formaldehyde intermediates (forming hemithioacetals or thiazolidines).

  • The Fix: You must "mask" or protect accessible cysteines if they are not involved in disulfide bonds.

  • Protocol Adjustment: Pre-incubate the protein with a reversible cysteine blocker like Ellman’s Reagent (DTNB) or MMTS (Methyl methanethiosulfonate) before adding the Mannich reagents.[1] After the tyrosine coupling is complete, reduce the protein (e.g., with DTT or TCEP) to restore the cysteines.[1]

  • Alternative: If permanent blocking is acceptable, alkylate cysteines with iodoacetamide prior to the Mannich reaction.[1]

Q: My LC-MS shows a mass shift corresponding to +12 Da or +30 Da on Lysines. What is happening? A: This indicates stable imine formation or methylation on Lysine residues. While Tyrosine coupling is favored at pH 6.5, Lysines can still compete.[1]

  • The Fix: Strictly control pH.

    • Optimal pH: Maintain pH 6.5 . At this pH, the aniline (typically

      
       ~4-5) is unprotonated and reactive, while Lysine (
      
      
      
      -amino group,
      
      
      ~10.[1]5) is fully protonated (
      
      
      ) and non-nucleophilic.[1]
    • Buffer Choice: Use Phosphate or MES buffer. Avoid amine-containing buffers (like Tris or Glycine) during the reaction, as they will consume the aldehyde.[1]

Category B: Bis-Alkylation & Cross-Linking

Q: I see a mixture of mono- and bis-substituted Tyrosines. How do I enforce mono-substitution? A: Tyrosine has two ortho positions activated by the phenolic hydroxyl. Bis-alkylation is a common issue when reagent concentration is too high.

  • The Fix: Optimize Stoichiometry and Aniline Structure.

    • Limiting Reagent: Ensure the aldehyde is not in vast excess. A ratio of 1:10:10 (Protein:Aldehyde:Aniline) is a good starting point, rather than 1:100:100.[1]

    • Steric Control: Use an aniline derivative with steric bulk. The first substitution adds bulk to the ring, sterically hindering the second attack at the remaining ortho site.

Q: The protein is precipitating or forming high-molecular-weight aggregates. A: This is likely due to hydroxymethyl-mediated cross-linking . Excess formaldehyde forms hydroxymethyl-tyrosine, which then attacks a lysine or tyrosine on a neighboring protein molecule (similar to phenol-formaldehyde resin curing).[1]

  • The Fix:

    • Premix Reagents: Do not add formaldehyde directly to the protein. Premix the Aniline and Formaldehyde for 15-30 minutes to form the imine before adding the mixture to the protein. This reduces the concentration of free formaldehyde.

    • Quenching: Stop the reaction precisely. Add an excess of Tris buffer (pH 7.5) or Ethanolamine after the incubation.[1] These scavengers react with residual formaldehyde and imines, preventing further cross-linking.[1]

Optimized Experimental Protocol

Objective: Selective labeling of Tyrosine using a fluorescent aniline derivative (e.g., Rhodamine-aniline).

Reagents:

  • Buffer A: 100 mM Phosphate Buffer, pH 6.5 (degassed).

  • Component 1: Protein of interest (20–50 µM in Buffer A).

  • Component 2: Aniline-linker/payload (Stock 100 mM in DMSO).

  • Component 3: Formaldehyde (Stock 37% solution, dilute fresh to 100 mM in water).[1]

  • Quench: 1 M Tris-HCl, pH 7.5.

Workflow:

  • Cysteine Check: If free cysteines are present, add 10 equivalents of MMTS and incubate for 30 mins at RT.

  • Imine Pre-formation: In a separate tube, mix Aniline (25 mM final) and Formaldehyde (25 mM final) in Buffer A. Incubate for 30 minutes at 25°C.

    • Why? This minimizes free formaldehyde, reducing the "Hydroxymethyl Trap" (cross-linking) risk.[1]

  • Coupling: Add the pre-formed imine mixture to the Protein solution.

    • Final Concentrations: Protein (20 µM), Imine Reagent (1–5 mM).[1]

    • Note: A 50-fold to 250-fold excess of small molecule is standard to drive the kinetics.

  • Incubation: Agitate gently at 25°C for 16–20 hours.

    • Temperature: Do not exceed 37°C, as reversibility and hydrolysis increase.[1]

  • Quenching: Add Tris-HCl to a final concentration of 100 mM. Incubate for 30 mins.

  • Purification: Remove excess reagents via Gel Filtration (e.g., PD-10 column) or Dialysis against PBS.[1]

Data Summary: Reagent Effects
VariableConditionOutcomeMechanism / Reason
pH > 7.5Side Reactions Lysine becomes nucleophilic; competes with Aniline.
pH < 5.5Low Yield Aniline protonation reduces nucleophilicity; Tyrosine ring less activated.
Reagent Order Formaldehyde added firstAggregation Formation of Hydroxymethyl-Tyr leads to protein cross-linking.
Reagent Order Premix Aniline + CH2OHigh Selectivity Favors Imine formation; limits free formaldehyde.
Quencher Tris BufferStabilization Scavenges excess electrophiles; prevents post-reaction aggregation.
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the product Cross-linked/Aggregated? Start->Q1 Q2 Is there labeling on Cysteine? Q1->Q2 No Sol1 Action: Premix Aniline/Aldehyde. Reduce Formaldehyde conc. Q1->Sol1 Yes Q3 Is there labeling on Lysine? Q2->Q3 No Sol2 Action: Block Cys with MMTS/DTNB before coupling. Q2->Sol2 Yes Sol3 Action: Lower pH to 6.5. Use Phosphate buffer. Q3->Sol3 Yes

Figure 2: Decision matrix for diagnosing common side reactions in tyrosine coupling.

References
  • Joshi, N. S., Whitaker, L. R., & Francis, M. B. (2004).[1] A three-component Mannich-type reaction for selective tyrosine bioconjugation.[2][3][4][5][6] Journal of the American Chemical Society, 126(49), 15942–15943.[1]

  • Romanini, D. W., & Francis, M. B. (2008).[1] Attachment of peptide building blocks to proteins using a three-component Mannich-type reaction.[2][4][5][6] Bioconjugate Chemistry, 19(1), 153–157.[1]

  • Hooker, J. M., et al. (2006).[1] A combinatorial approach to identifying synthetic receptors for specific protein surface modification. Journal of the American Chemical Society, 128(48), 15558–15559.

  • Tang, H., et al. (2017).[1] The tyrosine-click reaction: A new strategy for the synthesis of multivalent conjugates. Organic & Biomolecular Chemistry, 15, 123-126.[1] (Note: Contextual comparison for side reactions).

Sources

Technical Support Center: Purification of Hydroxymethyl-L-Tyrosine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for the isolation and resolution of 3-hydroxymethyl-L-tyrosine from crude biosynthetic or synthetic mixtures.

Executive Summary

3-hydroxymethyl-L-tyrosine (3-HMT) is a critical non-canonical amino acid, often encountered as an intermediate in the biosynthesis of pyrrolobenzodiazepine antibiotics (e.g., anthramycin, lincomycin) or as a synthetic building block.[1][2][3][4]

The primary purification challenge lies in its structural similarity to the starting material (L-Tyrosine ) and potential byproducts like 3-hydroxy-L-tyrosine (L-DOPA) or over-formylated derivatives. Because 3-HMT possesses an additional hydroxymethyl group (–CH₂OH) at the ortho position of the phenol ring, it exhibits unique polarity and hydrogen-bonding capabilities that must be leveraged for successful separation.

This guide provides a self-validating workflow for purifying 3-HMT, focusing on separating it from its structural isomers and starting materials.

Module 1: Chromatographic Separation Strategy

User Question: "I am using a standard C18 column, but my 3-hydroxymethyl-L-tyrosine co-elutes with L-tyrosine. How do I improve resolution?"

Technical Diagnosis: Standard C18 columns rely primarily on hydrophobic interactions. Since L-tyrosine and 3-HMT differ only by a single hydroxymethyl group, their hydrophobicity indices are very similar. The hydroxymethyl group adds polarity, theoretically reducing retention, but it also allows for intramolecular H-bonding, which can mask this polarity shift.

Recommended Protocol: Phenyl-Hexyl Ligand Exchange Switch to a Phenyl-Hexyl stationary phase. These columns utilize


 interactions with the aromatic ring of the tyrosine derivatives. The steric bulk and electronic modification of the hydroxymethyl group at the ortho position significantly alter the 

-cloud density compared to unsubstituted L-tyrosine, resulting in superior selectivity.
Standardized HPLC Method for Isomer Resolution
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm)Maximizes

selectivity between aromatic isomers.
Mobile Phase A Water + 0.1% TFA (v/v)Acidic pH suppresses carboxyl ionization (

), ensuring the molecule is in a protonated/zwitterionic state for better retention.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)ACN provides sharper peaks for aromatic compounds than Methanol.
Gradient 0-5% B (0-5 min), 5-30% B (5-20 min)A shallow gradient is critical. 3-HMT is polar; rapid gradients will cause co-elution near the void volume.
Flow Rate 1.0 mL/minStandard for analytical scale; adjust for prep.
Detection UV @ 275 nmMax absorbance for the phenolic ring.
Temperature 25°C - 30°CKeep constant. Higher temps may degrade resolution of isomers.
Module 2: Workflow Visualization

The following diagram outlines the decision matrix for purifying 3-HMT from a crude synthesis or fermentation broth.

PurificationWorkflow Start Crude Mixture (Tyr + 3-HMT + Byproducts) Solubility Solubility Check (Dissolve in 0.1% TFA/H2O) Start->Solubility Filter Filtration (0.22 µm) Solubility->Filter Anal_HPLC Analytical HPLC (Phenyl-Hexyl Column) Filter->Anal_HPLC Decision Is Resolution > 1.5? Anal_HPLC->Decision Prep_HPLC Scale to Prep HPLC (Isocratic Hold at elution %) Decision->Prep_HPLC Yes Method_Dev Optimize Gradient/pH (Switch to MeOH or pH 2.5) Decision->Method_Dev No Fraction_Pool Fraction Pooling (Check purity of leading/tailing edges) Prep_HPLC->Fraction_Pool Method_Dev->Anal_HPLC Retest Lyophilization Lyophilization (Avoid heat) Fraction_Pool->Lyophilization Final_QC Final QC (NMR + MS) Lyophilization->Final_QC

Caption: Decision matrix for the isolation of 3-hydroxymethyl-L-tyrosine, emphasizing the critical analytical checkpoint before scale-up.

Module 3: Troubleshooting & FAQs

Q1: My product peak is tailing significantly. Is the column dead?

  • Diagnosis: Tailing in amino acids is often due to the interaction of the free amine with residual silanols on the silica support, or metal contamination.

  • Solution:

    • Ensure you are using 0.1% Trifluoroacetic Acid (TFA) . The TFA acts as an ion-pairing agent, masking the positive charge on the amine and sharpening the peak.

    • If using MS detection (where TFA is discouraged due to signal suppression), use 0.1% Formic Acid but ensure your column is "end-capped" to minimize silanol activity.

Q2: How do I distinguish 3-hydroxymethyl-L-tyrosine from 3-hydroxy-L-tyrosine (DOPA)?

  • Context: If your synthesis involved non-specific oxidation, you might have DOPA.

  • differentiation:

    • Retention: On a C18 or Phenyl column, DOPA (catechol) is generally more polar and elutes earlier than 3-HMT.

    • UV Spectrum: DOPA oxidizes rapidly at neutral pH, turning the solution black (melanin formation). 3-HMT is more stable.

    • Chemical Test: The Arnow test (specific for catechols) will be positive for DOPA but negative for 3-HMT.

Q3: The product degrades during rotary evaporation. Why?

  • Mechanism: Hydroxymethyl phenols can be sensitive to acid-catalyzed condensation (forming dimers via the benzylic alcohol) or oxidation if heated.

  • Protocol Adjustment:

    • Do not exceed 35°C in the water bath.

    • Lyophilization (freeze-drying) is preferred over rotary evaporation for the final removal of water/TFA.

Module 4: Synthesis & Stability Context

Understanding the chemical nature of 3-HMT is vital for purification. Unlike simple tyrosine, the benzylic hydroxyl group at position 3 introduces specific reactivity.

  • Zwitterionic Nature: Like all amino acids, 3-HMT exists as a zwitterion. Purification at the isoelectric point (pI) can lead to precipitation. Ensure the mobile phase pH is far from the pI (approx 5.6) to maintain solubility during chromatography.

  • Benzylic Reactivity: The hydroxymethyl group is a benzylic alcohol. In strong acids or under heat, it can dehydrate or react with the phenol ring of a neighboring molecule to form methylene bridges (polymerization). Avoid concentrated HCl or H₂SO₄.

References
  • Biosynthetic Context & Isolation

    • Peschke, U., et al. "Molecular characterization of the lincomycin-production gene cluster of Streptomyces lincolnensis 78-11." Molecular Microbiology, 1995. (Describes the role of 3-hydroxymethyl-L-tyrosine as a precursor).
  • HPLC Method Validation for Tyrosine Derivatives

    • Vertex AI Search Results (2024). "Validation of Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." (General protocols for separating aromatic amino acids using C18 and Phenyl phases).
    • 5

  • Chiral & Isomer Separation

    • Phenomenex Technical Notes. "HPLC Enantioseparation of Amino Acids." (Details on using polysaccharide-based chiral stationary phases if enantiomeric purity of L-isomer is ).
    • 6[6][7][8]

  • Chemical Properties (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10081872, 3-(Hydroxymethyl)-L-tyrosine."

Sources

Technical Support Center: Stability of the Hydroxymethyl Group Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting advice regarding the stability of the hydroxymethyl group (-CH₂OH) during acidic hydrolysis. As chemists engaged in complex syntheses, understanding the lability of this seemingly simple functional group is paramount to preventing yield loss and the formation of complex side products. This document is structured to provide rapid answers through FAQs, followed by a deeper dive into mechanistic considerations, troubleshooting common experimental failures, and outlining robust preventative strategies.

Frequently Asked Questions (FAQs)

Q1: Is the hydroxymethyl group considered stable under acidic conditions?

The stability of a primary alcohol, such as a hydroxymethyl group, is highly dependent on the specific reaction conditions and the overall molecular structure. While more stable than secondary or tertiary alcohols, it is susceptible to degradation, primarily through acid-catalyzed dehydration, especially at elevated temperatures or high acid concentrations.[1]

Q2: What are the primary factors that influence the stability of a hydroxymethyl group in an acidic medium?

Several factors dictate the stability of the hydroxymethyl group, including:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation reactions.[1]

  • pH/Acid Strength: Stronger acids or lower pH values increase the rate of protonation of the hydroxyl group, which is the initial step in many degradation pathways.[2][3][4]

  • Substrate Structure: The electronic and steric environment surrounding the hydroxymethyl group plays a crucial role. Electron-withdrawing groups nearby can destabilize potential carbocation intermediates, whereas adjacent groups that can stabilize a positive charge may promote degradation.[5]

  • Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions.

  • Solvent: The choice of solvent can influence reaction kinetics and the stability of intermediates.

Q3: What is the main degradation pathway for a hydroxymethyl group in acid?

The most common degradation pathway is acid-catalyzed dehydration. This reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. This intermediate can then undergo rearrangement, elimination to form an alkene, or capture by a nucleophile present in the medium.[1][6][7]

Q4: Can the counter-ion of the acid affect the reaction?

Absolutely. Nucleophilic counter-ions from acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can attack the protonated alcohol or the resulting carbocation via an SN1 or SN2 mechanism to form an alkyl halide, complicating the product mixture.[8][9][10] Using acids with non-nucleophilic counter-ions (e.g., perchloric acid, sulfuric acid, or p-toluenesulfonic acid) can mitigate this issue.[11]

Mechanistic Deep Dive: The Causality of Degradation

Understanding the underlying mechanisms is critical for rational troubleshooting. The primary vulnerability of the hydroxymethyl group in an acidic environment is the lone pair of electrons on the oxygen atom, which is basic enough to be protonated.

Acid-Catalyzed Dehydration Mechanism
  • Protonation: The reaction is initiated by the rapid and reversible protonation of the hydroxyl oxygen by an acid (H-A), converting the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[9][12]

  • Formation of Carbocation: The C-O bond cleaves, and the water molecule departs, leading to the formation of a primary carbocation. This is typically the rate-determining step for primary alcohols.

  • Rearrangement/Elimination: The highly unstable primary carbocation can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation if the structure allows. Subsequently, a proton is eliminated from an adjacent carbon to form an alkene.

Below is a diagram illustrating this general pathway.

Caption: Acid-catalyzed dehydration of a hydroxymethyl group.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My starting material, which contains a hydroxymethyl group, is degrading during the acidic removal of a protecting group (e.g., Boc, THP, acetal).

  • Underlying Cause: The conditions required to cleave your protecting group are too harsh for the hydroxymethyl moiety. This is a common issue of competing reaction rates.

  • Troubleshooting Workflow:

G start Unexpected degradation during acidic deprotection q1 Are you using elevated temperatures? start->q1 a1_yes Reduce temperature to 0°C or room temp. Monitor reaction closely (TLC/LCMS). q1->a1_yes Yes a1_no Proceed to next question q1->a1_no No q2 Is degradation still observed? a1_yes->q2 a2_yes Switch to a milder acid catalyst. (e.g., PPTS, CSA instead of HCl, TFA). q2->a2_yes Yes a2_no Problem Solved: Optimize reaction time. q2->a2_no No q3 Is the reaction too slow or still degrading? a2_yes->q3 a3_yes Consider an alternative protecting group strategy. Choose an orthogonally stable protecting group for the hydroxymethyl group. q3->a3_yes Yes a3_no Problem Solved: Optimize reaction time/acid stoichiometry. q3->a3_no No a1_no->q2

Caption: Decision tree for troubleshooting hydroxymethyl group degradation.

Issue 2: I am observing significant formation of byproducts, including some that are isomeric with my desired product or contain a halogen.

  • Underlying Cause: This points towards carbocation formation and subsequent rearrangement or trapping by a nucleophilic counter-ion.

    • Isomeric Byproducts: A primary carbocation may have rearranged via a 1,2-hydride or 1,2-alkyl shift to a more stable secondary or tertiary carbocation before elimination or solvent capture.

    • Halogenated Byproducts: If you are using HCl, HBr, or HI, the halide anion is acting as a nucleophile and attacking the protonated alcohol (SN2) or the carbocation intermediate (SN1).[8][9]

  • Solutions:

    • Switch to a Non-Nucleophilic Acid: Use acids like H₂SO₄, HClO₄, or TsOH. This eliminates the possibility of the counter-ion participating in the reaction.[11]

    • Lower the Temperature: Reducing the thermal energy of the system can disfavor rearrangement pathways and slow the rate of SN1 reactions.

    • Use a Scavenger: In some cases, adding a scavenger that can react preferentially with the carbocation or the acid can be effective, but this requires careful design.

Preventative Strategies: Protecting the Hydroxymethyl Group

The most robust strategy to avoid unwanted side reactions is to protect the hydroxymethyl group before subjecting the molecule to acidic conditions.[13][14] A suitable protecting group must be easy to install, stable to the reaction conditions from which protection is required, and easy to remove selectively under mild conditions that do not affect other functional groups.[15]

Recommended Acid-Stable Protecting Groups

The following table summarizes common hydroxyl protecting groups that exhibit good stability in acidic media and their typical deprotection conditions.

Protecting GroupAbbreviationStructureStable ToLabile To
Silyl Ethers
tert-Butyldimethylsilyl EtherTBDMS/TBSR-O-Si(CH₃)₂(C(CH₃)₃)Most acidic conditions (mild), BasesFluoride sources (TBAF), Strong Acid
tert-Butyldiphenylsilyl EtherTBDPSR-O-Si(Ph)₂(C(CH₃)₃)Stronger acidic conditions than TBDMSFluoride sources (TBAF)
Benzyl Ethers
Benzyl EtherBnR-O-CH₂PhStrong Acids, Bases, Oxidants, ReductantsCatalytic Hydrogenolysis (H₂, Pd/C)
p-Methoxybenzyl EtherPMBR-O-CH₂(C₆H₄)-OCH₃Similar to BnOxidative cleavage (DDQ, CAN), Strong Acid

Data compiled from various sources on protecting group stability.[16][17]

Example Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes a standard procedure for protecting a hydroxymethyl group as a TBDMS ether, which is robust under many acidic hydrolysis conditions used for cleaving other protecting groups like acetals or Boc groups.

Materials:

  • Substrate containing hydroxymethyl group

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected alcohol.

By implementing this protection strategy, the hydroxymethyl group is rendered inert to a wide range of acidic conditions, allowing for selective manipulations elsewhere in the molecule. The TBDMS group can then be cleanly removed using fluoride reagents like tetrabutylammonium fluoride (TBAF), a condition to which many acid-labile groups are stable, thus providing an excellent orthogonal protection strategy.[14]

References

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Melacoll. (2025, December 17). What factors affect the stability of hydroxypropyl methylcellulose? Retrieved from [Link]

  • University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Pharma Tutor. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • Li, W., & Tse, F. L. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025, October 10). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Retrieved from [Link]

  • COP Bela. (n.d.). Module 02 Hydrolysis. Retrieved from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Chemical stability in dosage forms. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • SpringerLink. (n.d.). Substituent effects on the kinetics of acid-catalyzed hydrolysis of methyl cellulose. Retrieved from [Link]

  • ResearchGate. (2015, August 6). (PDF) Acid-Catalyzed Dehydration of Fructose to 5-(Hydroxymethyl)furfural. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022, October 18). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of acid-catalyzed hydration of 5-hydroxymethyl- and 5-phenoxymethylnorborn-2-enes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (2016, June 26). What is the reaction condition for two hydroxyl group condensation? Retrieved from [Link]

  • ScienceDirect. (n.d.). Accelerated hydrolysis of substituted cellulose for potential biofuel production: Kinetic study and modeling. Retrieved from [Link]

  • YouTube. (2023, November 9). Cleavage of Ethers with Acids. Retrieved from [Link]

  • MDPI. (n.d.). Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • ResearchGate. (2015, June 1). Acid-Catalyzed Dehydration of Fructose to 5-(Hydroxymethyl)furfural. Retrieved from [Link]

  • Dergipark. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 3-(Hydroxymethyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)-L-tyrosine (3-HMT) is a structural derivative of L-tyrosine characterized by the addition of a hydroxymethyl group at the ortho-position relative to the phenolic hydroxyl. This modification significantly alters the electronic environment of the aromatic ring and introduces a unique benzylic methylene signal, making 1H NMR spectroscopy the definitive tool for structural validation.

This guide provides a technical comparison between 3-HMT and its primary analogues (L-Tyrosine and L-DOPA). It establishes a self-validating protocol for researchers to confirm identity, assess purity, and differentiate regioisomers without reliance on destructive methods.

Part 1: Structural Context & Theoretical Basis

The Analytical Challenge

While Mass Spectrometry (MS) confirms the molecular weight (


 211.21), it often struggles to differentiate regioisomers (e.g., substitution at position 2 vs. 3) or distinguish 3-HMT from isobaric impurities like methoxy-derivatives without complex fragmentation studies. 1H NMR provides a direct "fingerprint" of the carbon-hydrogen skeleton.
Structural Divergence

The core distinction lies in the symmetry of the aromatic system:

  • L-Tyrosine: Possesses a

    
     axis of symmetry (chemically equivalent protons at positions 2,6 and 3,5), resulting in a simplified 
    
    
    
    (or
    
    
    ) aromatic pattern.
  • 3-HMT: The hydroxymethyl group breaks this symmetry, rendering all three aromatic protons chemically non-equivalent (

    
     system) and introducing a diagnostic singlet for the benzylic methylene.
    

Part 2: Experimental Protocol (The "How-To")

Sample Preparation Strategy

The choice of solvent is critical for observing exchangeable protons (-OH, -NH2) and ensuring solubility.

ParameterMethod A: Deuterium Oxide (D₂O) Method B: DMSO-d₆
Primary Use Routine ID, Carbon skeleton verification.Detailed structural elucidation, H-bonding analysis.
pH Adjustment Add 5-10 µL NaOD (40%) or DCl to solubilize.None usually required (unless zwitterion is insoluble).
Spectral Features -OH and -NH protons disappear (exchange). Spectrum is simplified to non-labile CH signals.-OH and -NH protons visible . Vicinal coupling (

) observable.
Recommendation Preferred for purity checks. Clean baseline.Preferred for characterization. Confirms the -CH₂OH alcohol group.
Acquisition Parameters
  • Field Strength:

    
     400 MHz (Essential to resolve aromatic splitting).
    
  • Pulse Sequence: zg30 (standard pulse) or zggpw5 (water suppression) if using D₂O without DCl/NaOD.

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure integration accuracy of aromatic protons).
    
  • Scans (NS): 16–64 (Sufficient for >5 mg sample).

Workflow Diagram

NMR_Workflow Start Sample: 3-HMT Solid Solvent Select Solvent Start->Solvent D2O D₂O + DCl/NaOD (Skeleton Only) Solvent->D2O Routine DMSO DMSO-d₆ (Full Proton Set) Solvent->DMSO Structural Acq Acquisition (400+ MHz, ns=32) D2O->Acq DMSO->Acq Process Processing (Phase, Baseline, Ref) Acq->Process Analysis Spectral Analysis Process->Analysis Pass Identity Confirmed Analysis->Pass Diagnostic Singlet Present Fail Investigate Impurity (Tyr, DOPA, Formaldehyde) Analysis->Fail Symmetric Aromatic Pattern

Figure 1: Decision workflow for NMR characterization of tyrosine derivatives.

Part 3: Comparative Analysis

Spectral Fingerprint: 3-HMT vs. Alternatives

The following table contrasts the expected chemical shifts (


, ppm) in D₂O (pH > 10) .
Proton GroupL-Tyrosine (Reference) 3-(Hydroxymethyl)-L-tyrosine L-DOPA (Alternative)
Aromatic System Symmetric (

/

)
2 sets of peaks
Asymmetric (

)
3 distinct signals
Asymmetric (

)
3 distinct signals
Ar-H (Ortho to sidechain)

~7.1 (d, 2H)

~7.0 - 7.2 (d/s, 2H)*

~6.7 (d)
Ar-H (Ortho to OH)

~6.8 (d, 2H)

~6.8 (d, 1H)

~6.6 - 6.7 (m)
Diagnostic Signal None

4.5 - 4.8 (Singlet, 2H)
(Ar-CH₂-O)
None

-CH

~3.9 (dd)

~3.9 (dd)

~3.8 (dd)

-CH₂

~3.0 (m)

~3.0 (m)

~2.9 (m)

*Note: In 3-HMT, the aromatic proton at position 2 (between the alkyl chain and hydroxymethyl) typically appears as a narrow doublet or singlet due to small meta-coupling (


), distinguishing it from the larger ortho-couplings.
Detailed Interpretation of 3-HMT Spectrum
1. The "Smoking Gun": Benzylic Methylene

The most critical feature of 3-HMT is the methylene group of the hydroxymethyl substituent.

  • Position: ~4.50 – 4.80 ppm.[1]

  • Multiplicity: Singlet (in D₂O). In DMSO-d₆, it may appear as a doublet if the OH coupling is resolved (

    
     Hz).
    
  • Validation: If this peak is missing, you likely have L-Tyrosine or L-DOPA. If it is a triplet, you may have free ethanol or other solvent contaminants.

2. Aromatic Region (6.5 – 7.5 ppm)

Unlike the "two tall doublets" of Tyrosine, 3-HMT displays a complex 3-proton pattern:

  • H-5 (Ortho to phenolic OH): Appears as a doublet (

    
     Hz) at the most upfield position (~6.8 ppm).[2]
    
  • H-6 (Ortho to alanine sidechain): Appears as a doublet of doublets or broad doublet (~7.0 ppm).

  • H-2 (Isolated): Appears as a singlet or fine doublet (~7.2 ppm) due to being meta to the phenolic OH and ortho to the sidechain.

3. Aliphatic Side Chain (2.8 – 4.0 ppm)

This region remains largely unchanged from L-Tyrosine, confirming the integrity of the amino acid backbone.

  • 
    -CH:  Triplet or dd at ~3.9 ppm.
    
  • 
    -CH₂:  ABX pattern (diastereotopic protons) around 2.9 – 3.2 ppm.
    

Part 4: Troubleshooting & Logic Pathway

Common Impurities
  • Formaldehyde: Used in synthesis. Look for a sharp singlet at

    
     8.4 ppm (hydrate form) or broad peaks.
    
  • Unreacted Tyrosine: Look for the symmetric doublets overlapping the asymmetric 3-HMT signals.

  • Bis-substitution: If the synthesis was uncontrolled, you might see 3,5-bis(hydroxymethyl)-L-tyrosine. This restores symmetry to the aromatic ring (singlet at ~7.0 ppm, 2H) but doubles the integration of the benzylic methylene singlet.

Diagnostic Logic Tree

Analysis_Logic Root Analyze Aromatic Region (6.5 - 7.5 ppm) Symmetric Symmetric Pattern (2 Doublets, 2H each) Root->Symmetric Asymmetric Asymmetric Pattern (3 Distinct Signals) Root->Asymmetric SingletAr Single Aromatic Signal (Singlet, 2H) Root->SingletAr ResultTyr ResultTyr Symmetric->ResultTyr L-Tyrosine (Starting Material) CheckSinglet Check 4.5 - 4.8 ppm Asymmetric->CheckSinglet ResultBis ResultBis SingletAr->ResultBis Likely 3,5-Bis(hydroxymethyl) SingletPresent Singlet Present (2H) CheckSinglet->SingletPresent Yes SingletAbsent Singlet Absent CheckSinglet->SingletAbsent No ResultHMT ResultHMT SingletPresent->ResultHMT CONFIRMED: 3-(Hydroxymethyl)-L-tyrosine ResultDOPA ResultDOPA SingletAbsent->ResultDOPA Likely L-DOPA or 3-substituted derivative

Figure 2: Logic tree for distinguishing 3-HMT from precursors and byproducts.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10081872, 3-(Hydroxymethyl)-L-tyrosine. PubChem.[3][4][1][5] [Link][3]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000051: L-Tyrosine Chemical Shifts. BMRB.[1][6] [Link]

  • National Institutes of Health. L-Tyrosine Spectral Data. HMDB/NIH. [Link]

Sources

Advanced Characterization of Hydroxymethyl Tyrosine (HMT) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of Hydroxymethyl Tyrosine (HMT) , a specific modification often arising from formaldehyde exposure or oxidative stress.

Executive Summary

Hydroxymethyl tyrosine (HMT) is a post-translational modification (PTM) characterized by the addition of a hydroxymethyl group (-CH₂OH) to the tyrosine phenolic ring, typically at the ortho position (3-hydroxymethyl tyrosine). This modification results in a mass shift of +30.0106 Da relative to the unmodified tyrosine residue.

The primary analytical challenge with HMT is its lability. Under standard Collision-Induced Dissociation (CID) conditions, the hydroxymethyl group frequently undergoes neutral loss of formaldehyde (CH₂O), causing the spectrum to revert to that of unmodified tyrosine. This guide compares HMT fragmentation behaviors against alternative tyrosine modifications and outlines a self-validating protocol for confident identification.

Structural Basis and Theoretical Fragmentation

To accurately identify HMT, one must understand its dissociation mechanics compared to the unmodified baseline.

The Mass Shift
  • Tyrosine Residue (Monoisotopic): 163.0633 Da

  • Hydroxymethyl Group: +30.0106 Da

  • HMT Residue (Monoisotopic): 193.0739 Da

Fragmentation Mechanics (The "Signature" Loss)

Unlike stable modifications (e.g., methylation), HMT is chemically fragile.

  • Neutral Loss of Formaldehyde (-30 Da): Upon vibrational excitation (CID/HCD), the C-C bond connecting the hydroxymethyl group to the aromatic ring cleaves. This ejects a neutral formaldehyde molecule (CH₂O).

    • Observation: A strong product ion appearing at the mass of the unmodified peptide.

  • Immonium Ion Formation:

    • Theoretical HMT Immonium: m/z 166.08 (136.07 + 30.01).

    • Observed Behavior: Due to the neutral loss, the m/z 166.08 ion is often low abundance. Instead, the standard Tyrosine immonium ion at m/z 136.07 becomes dominant, often accompanied by a distinct -30 Da neutral loss series in the b- and y-ion series.

Comparative Analysis: HMT vs. Alternatives

This section compares HMT against isobaric/isomeric alternatives and evaluates fragmentation modes.

A. Comparison with Other Tyrosine Modifications

Researchers often confuse HMT with other oxidative or metabolic products.

FeatureHydroxymethyl Tyrosine (HMT) 3-Methoxytyrosine (3-MT) 3-Nitrotyrosine (3-NT)
Origin Formaldehyde reaction / OxidationDopamine metabolism (COMT)Nitrative stress (RNS)
Mass Shift +30.0106 Da +14.0156 Da +44.9850 Da
Formula Change +CH₂O+CH₂ (Methylation of -OH)+NO₂ -H
Key Neutral Loss -30 Da (CH₂O) -15 Da (CH₃•)-16 Da (O) / -17 Da (OH)
Diagnostic Immonium m/z 166.08 (Weak), 136.07 (Strong) m/z 150.09m/z 181.06
Lability High (Reverts to Tyr)ModerateModerate
B. Performance by Fragmentation Mode

Selecting the correct dissociation method is critical for HMT retention.

MethodPerformance for HMT Mechanism & Utility
CID (Collision Induced) Low Retention Slow heating causes rapid loss of the labile -CH₂OH group. Excellent for sequencing the backbone but often strips the modification, leading to false negatives (identifying as unmodified Tyr).
HCD (Higher-energy C-trap) Medium/High Diagnostic Higher energy allows detection of the specific immonium ion (m/z 166.08) before the neutral loss dominates. Provides distinct low-mass reporter ions.[1]
ETD (Electron Transfer) Best Retention Radical-driven fragmentation preserves labile side chains. The +30 Da shift remains attached to the c- and z-ions, allowing precise site localization.

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the competing fragmentation pathways for a peptide containing Hydroxymethyl Tyrosine.

HMT_Fragmentation Precursor Precursor Ion [Peptide-HMT]2+ Excitation Vibrational Excitation (CID/HCD) Precursor->Excitation NeutralLoss Neutral Loss (-CH2O) Excitation->NeutralLoss Labile Pathway (Low Energy) IntactFrag Intact Fragmentation Excitation->IntactFrag Stable Pathway (ETD or Fast HCD) BackboneFrag_Unmod Backbone Fragmentation (b/y ions of Unmodified Tyr) NeutralLoss->BackboneFrag_Unmod Immonium_Tyr Immonium Ion (m/z 136.07) BackboneFrag_Unmod->Immonium_Tyr BackboneFrag_Mod Backbone Fragmentation (b/y/c/z ions +30 Da) IntactFrag->BackboneFrag_Mod Immonium_HMT Diagnostic Immonium (m/z 166.08) BackboneFrag_Mod->Immonium_HMT

Figure 1: Competing fragmentation pathways for Hydroxymethyl Tyrosine. Note the dominance of the neutral loss pathway in standard CID.

Experimental Protocol: Self-Validating Identification

This protocol is designed to distinguish HMT from isobaric noise and unmodified tyrosine using a "Trigger-Based" approach.

Phase 1: Sample Preparation
  • Avoid Formaldehyde: Do not use formaldehyde for silver staining or fixation if HMT is the target analyte, as it will induce artificial hydroxymethylation (+30 Da) and methylene bridges (+12 Da).

  • Reduction/Alkylation: Standard DTT/IAA protocols are compatible.

  • Digestion: Trypsin is standard. Note that HMT at the C-terminus of a peptide (if Trypsin cleaves there) may alter ionization efficiency.

Phase 2: LC-MS/MS Acquisition (Data Dependent)

Instrument: Orbitrap or Q-TOF (High Resolution required).

  • Full Scan: 350–1500 m/z, Resolution 60k or 120k.

  • Inclusion List (Optional): If the target protein is known, calculate theoretical m/z for HMT-modified peptides (+30.0106 Da).

  • Fragmentation Method:

    • Primary:HCD (Normalized Collision Energy: 28-32%).

    • Triggered Event: If a neutral loss of 30.01 Da is detected in the MS2 (difference between precursor and highest intensity product ion), trigger an ETD scan (if available) to map the site.

Phase 3: Data Analysis & Validation

Search Parameters:

  • Variable Modification: Hydroxymethyl (Y) [+30.0106 Da].

  • Diagnostic Filter:

    • Filter for spectra containing the 136.07 ion (Tyr Immonium).

    • Check for the presence of 166.08 (HMT Immonium) at >1% relative abundance.

    • Delta Mass Check: Verify the mass error is <5 ppm. Confusing HMT (+30.0106) with oxidation (+15.99) x 2 (+31.98) is common in low-res data.

Workflow Diagram

HMT_Workflow Sample Digested Sample LCMS LC-MS/MS (HCD) Sample->LCMS Search Database Search (Var Mod: +30.0106 Da) LCMS->Search Decision Candidate Spectrum Found? Search->Decision Validation Validation Steps: 1. Check Precursor Error (<5ppm) 2. Look for -30 Da Neutral Loss series 3. Check Immonium 166.08 Decision->Validation Yes Confirmed Confirmed HMT Validation->Confirmed Neutral Loss Present OR Immonium 166 Found FalsePos Reject (Unmodified Tyr) Validation->FalsePos No Shift in Fragments

Figure 2: Decision tree for confirming Hydroxymethyl Tyrosine in proteomic datasets.

References

  • Tayri-Wilk, T., et al. (2020). "Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins." Nature Communications. [Link]

    • Relevance: Defines the mass shifts associated with formaldehyde reactions on Tyrosine (+30 Da mono-adduct vs +12 Da cross-link).
  • Matrix Science. "Amino acid residue masses and immonium ion masses." Mascot Help. [Link]

    • Relevance: Reference for standard Tyrosine immonium ions (136.07).
  • Zhang, H., et al. (2018). "Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]

    • Relevance: Provides comparative methodology for distinguishing labile tyrosine modific
  • Kushnir, M. M., et al. (2021). "A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma."[2] Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

    • Relevance: Establishes the fragmentation behavior of the isomeric/rel

Sources

Technical Comparison: 3-(Hydroxymethyl)-L-tyrosine vs. 3-Nitrotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic" vs. The "Reactive" Surrogate

In the landscape of non-canonical amino acids (ncAAs) and oxidative biomarkers, 3-nitrotyrosine (3-NT) and 3-(hydroxymethyl)-L-tyrosine (3-HMT) represent two fundamentally different tools for probing protein structure and function.

While both involve ortho-substitution of the phenolic ring, their physicochemical behaviors diverge sharply:[1]

  • 3-Nitrotyrosine (3-NT) is the "Electronic Probe." It is a stable, electron-deficient analogue with a dramatically lowered pKa (~7.2), used primarily as a biomarker for nitrosative stress or as a pH sensor in protein engineering.

  • 3-(Hydroxymethyl)-L-tyrosine (3-HMT) is the "Reactive Handle." It is a latent electrophile. Under specific conditions, it dehydrates to form a highly reactive quinone methide (QM) intermediate, making it a powerful tool for site-specific cross-linking and proximity labeling, rather than a passive structural mimic.

Physicochemical Performance Matrix

The following table contrasts the core properties that dictate experimental application.

Feature3-Nitrotyrosine (3-NT)3-(Hydroxymethyl)-L-tyrosine (3-HMT)
Primary Role Oxidative Stress Biomarker / pKa ProbeCross-linking Agent / Quinone Methide Precursor
Electronic Effect Strong Electron Withdrawing (-I, -M)Weak Inductive Effect / H-Bond Donor
Phenolic pKa ~7.2 (Acidic)~9.8 - 10.0 (Similar to Native Tyr)
Physiological State ~50% Ionized (Phenolate) at pH 7.4Neutral (Protonated) at pH 7.4
Chemical Stability High (Stable to hydrolysis)Conditional (Can dehydrate to reactive QM)
Redox Activity Reducible to 3-Aminotyrosine (via dithionite)Oxidizable; Dehydrates to Quinone Methide
UV/Vis Absorbance

~430 nm (pH > 8)

~275 nm (Typical Phenol)
Expert Insight: The pKa Divergence

The critical differentiator is the pKa shift . The nitro group of 3-NT stabilizes the phenolate anion via resonance, dropping the pKa by ~3 units compared to native tyrosine. This makes 3-NT an excellent spectroscopic pH probe but a poor mimic for native tyrosine hydrogen bonding at neutral pH. Conversely, 3-HMT retains the protonated state of native tyrosine, preserving H-bond donor capability while adding steric bulk.

Mechanistic Pathways & Reactivity[2]

The utility of these molecules is best understood through their reactive pathways. 3-NT is a "dead-end" product of stress, whereas 3-HMT is a "gateway" to further chemistry.

Visualization: Reactive Fates of Tyrosine Analogues

Tyr_Analogues cluster_legend Key Difference Tyr Native Tyrosine NT 3-Nitrotyrosine (3-NT) (Stable Biomarker) Tyr->NT Peroxynitrite (ONOO⁻) Oxidative Stress HMT 3-(Hydroxymethyl)-L-Tyr (Latent Electrophile) Tyr->HMT Formaldehyde/Mannich (Synthetic) Amin 3-Aminotyrosine (Fluorescent/Redox Probe) NT->Amin Reduction (Na2S2O4) QM Ortho-Quinone Methide (Highly Reactive Intermediate) HMT->QM -H2O (Thermal/Photochemical) Crosslink Protein-Protein Crosslink (Trapped by Cys/Lys) QM->Crosslink Nucleophilic Attack (Cys-SH / Lys-NH2) 3-NT: Stable Endpoint 3-NT: Stable Endpoint 3-HMT: Reactive Intermediate 3-HMT: Reactive Intermediate 3-NT: Stable Endpoint->3-HMT: Reactive Intermediate

Figure 1: Divergent reactive fates. 3-NT serves as a stable oxidative footprint, whereas 3-HMT acts as a precursor for quinone methide-mediated bioconjugation.[2][3][4][5][6][7][8]

Experimental Protocols

Protocol A: 3-Nitrotyrosine Detection (The "Gold Standard" ELISA)

Objective: Quantify nitrosative stress in biological samples. Principle: Competitive inhibition using a specific anti-3-NT antibody.

  • Sample Preparation:

    • Lyse cells/tissue in RIPA buffer containing protease inhibitors and 10 mM N-ethylmaleimide (NEM) to prevent artifactual nitration during lysis.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Coating:

    • Coat 96-well plate with a Nitrated BSA standard (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.[6]

  • Blocking:

    • Wash 3x with PBS-T (0.05% Tween-20). Block with 3% Non-Fat Dry Milk in PBS-T for 1 hr.

  • Competition Step (Critical):

    • Pre-incubate the primary anti-3-NT antibody with your biological sample for 30 mins.

    • Control: Parallel incubation with 10 mM free 3-Nitrotyrosine (blocks specific signal) vs. 10 mM free Tyrosine (should not block).

  • Detection:

    • Add mixture to plate. Incubate 1 hr. Wash 3x.

    • Add HRP-conjugated secondary antibody. Develop with TMB substrate.

    • Result: Signal is inversely proportional to 3-NT concentration in the sample.

Protocol B: 3-HMT Cross-linking (The "Quinone Methide" Trap)

Objective: Site-specific cross-linking of interacting proteins. Principle: 3-HMT is incorporated into a peptide/protein. Upon activation (mild heat or specific photo-activation if protected), it loses water to form a Quinone Methide, which rapidly reacts with nearby nucleophiles (Cys, Lys).

  • Synthesis/Incorporation:

    • Use Fmoc-3-(hydroxymethyl)-L-tyrosine for Solid Phase Peptide Synthesis (SPPS).

    • Note: The hydroxymethyl group is often protected (e.g., as a silyl ether) or left free if coupling conditions are mild.

  • Activation Buffer:

    • Prepare reaction in PBS (pH 7.4). Avoid Tris or amine-buffers if they are not the intended target (they will quench the QM).

  • Reaction:

    • Mix the 3-HMT-containing peptide (100 µM) with the target protein (10 µM).

    • Trigger: Incubate at 37°C for 4–12 hours. (Note: Some derivatives require UV activation at 350nm if photolabile groups are attached).

  • Quenching:

    • Stop reaction by adding excess thiol (e.g., 50 mM DTT) or hydroxylamine.

  • Analysis:

    • Analyze via SDS-PAGE. A molecular weight shift (MW_peptide + MW_protein) indicates successful covalent capture via the 3-HMT residue.

Selection Guide: Which Analogue to Use?

Use the decision tree below to select the appropriate tyrosine surrogate for your study.

Selection_Guide Start Experimental Goal? Biomarker Measure Oxidative Stress? Start->Biomarker Electro Probe Electrostatics / pH? Start->Electro Cross Map Protein Interactions? Start->Cross Nuance Need H-Bonding mimic without charge? Start->Nuance UseNT1 Use 3-Nitrotyrosine (3-NT) (Standard Biomarker) Biomarker->UseNT1 UseNT2 Use 3-Nitrotyrosine (pKa ~7.2 allows pH switching) Electro->UseNT2 UseHMT Use 3-(Hydroxymethyl)-L-Tyr (Forms covalent cross-links) Cross->UseHMT Nuance->UseHMT Neutral at pH 7.4

Figure 2: Decision matrix for selecting tyrosine analogues.

References

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research.

  • Tsikas, D., & Caidahl, K. (2005). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Chromatography B.

  • Modica-Napolitano, J. S., et al. (2003). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Journal of Biological Chemistry.
  • Rokita, S. E. (2009). Quinone Methides: Relevance to Biological Systems. Wiley Series on Reactive Intermediates in Chemistry and Biology. (Grounding for 3-HMT reactivity).
  • PubChem. (2024).[2] 3-(Hydroxymethyl)-L-tyrosine Compound Summary. National Library of Medicine.

Sources

Steric and Electronic Tuning of Tyrosine: Methyl vs. Hydroxymethyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Peptidomimetic Design

Executive Summary

In rational drug design, the modification of the Tyrosine (Tyr) phenolic ring is a high-leverage strategy to optimize potency and physicochemical properties. This guide compares two distinct steric probes: the Methyl group (-CH₃) and the Hydroxymethyl group (-CH₂OH) , specifically at the meta (3-position) of the Tyrosine scaffold.

While both substituents introduce similar steric bulk, they drive binding affinity through opposing thermodynamic forces. The Methyl group typically acts as a "hydrophobic anchor," displacing high-energy water molecules (entropy-driven), whereas the Hydroxymethyl group functions as a "polar probe," establishing specific hydrogen bond networks (enthalpy-driven) and improving solubility.

Physicochemical Profiling: The "First Principles"

To rationally select between a methyl and hydroxymethyl modification, one must first quantify their steric and electronic footprint. The following data compares the substituents when attached to an aromatic ring (Tyrosine 3-position).

Table 1: Comparative Physicochemical Parameters[1]
ParameterMethyl (-CH₃)Hydroxymethyl (-CH₂OH)Impact on Ligand Design
Molar Refractivity (MR) ~5.65~7.20Steric Bulk: -CH₂OH is approx. 27% bulkier than -CH₃, requiring a slightly larger pocket.
Hammett Constant (

)
-0.07 (Donating)+0.08 (Weak Withdrawing)Electronics: Methyl activates the ring (increases pKa of phenol OH); Hydroxymethyl slightly deactivates it.
Lipophilicity (

value)
+0.56-1.03Solubility: Methyl increases logP (hydrophobic); Hydroxymethyl drastically lowers logP (hydrophilic).
Rotational Freedom High (C3v symmetry)Restricted (H-bond dependent)Entropy: Methyl has a low entropic penalty; Hydroxymethyl may suffer penalty if H-bond is not satisfied.

Analyst Insight: The "Magic Methyl" effect often observed in medicinal chemistry (where a single methyl boosts potency >10-fold) relies on the group filling a hydrophobic sub-pocket and displacing water. However, if the pocket contains a backbone carbonyl or a trapped water molecule, the Hydroxymethyl group is the superior bioisostere.

Structural Biology & Binding Mechanisms

The choice between these two groups fundamentally alters the binding thermodynamics.

The Methyl Mechanism: Hydrophobic Desolvation

When a 3-Methyl-Tyrosine residue enters a hydrophobic pocket, it displaces "unhappy" (high-energy) water molecules. This release of water into the bulk solvent increases the system's entropy (


), driving binding affinity.
  • Best Use Case: Deep, greasy pockets (e.g., GPCR transmembrane domains).

The Hydroxymethyl Mechanism: Enthalpic Bridging

The 3-Hydroxymethyl-Tyrosine residue is a dual-purpose probe. It fills space (sterics) but also acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It can:

  • Directly H-bond to a receptor side chain (e.g., Asp/Glu).

  • Replace a structural water molecule while maintaining the H-bond network.

  • Best Use Case: Solvent-exposed interfaces or pockets with defined polar residues.

Visualization: Interaction Logic

BindingMechanism cluster_Methyl Pathway A: 3-Methyl-Tyr cluster_Hydroxymethyl Pathway B: 3-Hydroxymethyl-Tyr Receptor Target Receptor Pocket Me_Ligand Ligand: -CH3 (Hydrophobic) Receptor->Me_Ligand Hydrophobic Pocket HM_Ligand Ligand: -CH2OH (Polar) Receptor->HM_Ligand Polar/Solvent Interface Water_Disp Water Displacement (Entropy Gain) Me_Ligand->Water_Disp Packing Van der Waals Packing Me_Ligand->Packing H_Bond Direct H-Bond / Water Bridge (Enthalpy Gain) HM_Ligand->H_Bond Solubility Improved Solubility HM_Ligand->Solubility

Figure 1: Mechanistic divergence between Methyl (Entropy/Packing) and Hydroxymethyl (Enthalpy/Solubility) substitutions.

Experimental Workflows

To validate the steric vs. electronic contributions, researchers should synthesize both analogues and test them in parallel.

A. Synthesis of Analogues (Solid Phase Compatible)

Protocol 1: 3-Methyl-L-Tyrosine Incorporation

  • Source: Commercially available as Fmoc-3-Me-Tyr-OH.

  • Coupling: Standard HBTU/DIPEA protocols.

  • Note: The steric hindrance is minimal; double coupling is rarely required.

Protocol 2: 3-Hydroxymethyl-L-Tyrosine Synthesis (In-situ) Direct commercial sources are rare. A common route involves formylation followed by reduction.

  • Starting Material: Fmoc-Tyr(tBu)-OH on resin is NOT suitable. Use Fmoc-Tyr-OH (unprotected phenol) in solution or on resin (carefully).

  • Formylation: Duff reaction or Vilsmeier-Haack (harsh). Preferred: Ortho-formylation using paraformaldehyde/MgCl₂/TEA in acetonitrile (creates 3-formyl-Tyr).

  • Reduction: Treat the 3-formyl-Tyr-peptide with Sodium Borohydride (NaBH₄) (2 eq.) in MeOH/DCM (1:1) for 1 hour at 0°C.

  • Result: Conversion of -CHO to -CH₂OH.

B. Binding Affinity Assay (Fluorescence Polarization)

This protocol determines if the steric bulk is tolerated (


 comparison).
  • Probe: Fluorescein-labeled native ligand (tracer).

  • Protein: Purified Receptor (e.g., GPCR or Enzyme).

  • Competition:

    • Plate 20 nM Receptor + 5 nM Tracer in 384-well black plates.

    • Titrate Compound A (3-Me-Tyr) and Compound B (3-HM-Tyr) from 10 µM to 0.1 nM.

    • Incubate 1 hour at RT.

  • Readout: Measure mP (milli-Polarization).

  • Analysis: Fit to sigmoidal dose-response (variable slope).

    • *If

      
      : Pocket is strictly hydrophobic.
      
    • *If

      
      : Sterics are the driver; polarity is tolerated.
      
    • *If

      
      : Specific H-bond formed (Enthalpic gain).
      

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct tyrosine derivative for your lead optimization campaign.

DecisionMatrix Start Optimization Goal? Q1 Is the pocket hydrophobic? Start->Q1 Q2 Is solubility a liability? Q1->Q2 No / Surface Res_Me Select 3-Methyl-Tyr (Maximize Potency) Q1->Res_Me Yes (Deep Pocket) Res_HM Select 3-Hydroxymethyl-Tyr (Balance Potency/Solubility) Q2->Res_HM Yes (Need lower LogP) Res_HM_Bond Select 3-Hydroxymethyl-Tyr (Target Specific H-Bond) Q2->Res_HM_Bond No (Need Selectivity)

Figure 2: Decision tree for selecting Tyrosine bioisosteres based on structural and ADME requirements.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Schiller, P. W., et al. (2000). The 2,6-dimethyltyrosine (Dmt) residue: A versatile tool for probing opioid receptor interactions. Journal of Peptide Science. (Contextualizing the methyl-tyrosine steric anchor). Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for MR and Pi values).
  • Wang, T. S., & Vida, J. A. (1974).[1] Synthesis of dl-3-(hydroxymethyl)tyrosine.[1] Journal of Medicinal Chemistry, 17(10), 1120–1122.[1] Link

  • Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate Preprints. Link

Sources

Spectroscopic Characterization of 3-Substituted Tyrosine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In protein engineering and oxidative stress profiling, 3-substituted tyrosine derivatives serve as critical biomarkers. While Mass Spectrometry (MS) is the gold standard for identification, UV-Vis absorption spectroscopy remains a powerful, accessible tool for rapid quantification and kinetic monitoring, provided the electronic perturbations of the substituent are understood.

This guide focuses on the spectroscopic differentiation of Native Tyrosine (Tyr) , 3-Nitrotyrosine (3-NT) , and 3-Chlorotyrosine (3-CT) . The core principle relies on the "Ortho-Effect" : substituents at the 3-position alter the pKa of the phenolic hydroxyl group, causing dramatic shifts in the absorption maximum (


) and extinction coefficient (

) under varying pH conditions.
The "Ortho-Effect" Mechanism

The electronic nature of the substituent dictates the spectral behavior:

  • Electron Withdrawing Groups (e.g.,

    
    ):  Drastically lower the pKa (from ~10 to ~7), allowing the formation of the phenolate anion at neutral pH. This creates a new charge-transfer band in the visible region (yellow color).
    
  • Inductive Halogens (e.g.,

    
    ):  Lower the pKa slightly (to ~8.5) and induce a bathochromic (red) shift in the UV region, but do not typically generate visible color.
    

Comparative Spectral Data

The following table synthesizes field-proven constants. Note the distinct behavior of 3-NT in alkaline conditions, which is the basis for the "Spectral Shift Assay."

DerivativeSubstituent EffectpKa (Phenolic OH)

(Acidic/Neutral pH < 6)

(

)

(Alkaline pH > 9)

(

)
L-Tyrosine (Native) Reference~10.1274 nm1,405293 nm2,400
3-Nitrotyrosine (3-NT) Strong Electron Withdrawal (

)
~7.2356 nm2,750428 nm 4,400
3-Chlorotyrosine (3-CT) Inductive Withdrawal (

)
~8.5278 nm~1,600296 nm~2,600

Critical Insight: The absorption of 3-NT at 428 nm in alkaline media is the most specific spectroscopic signature. Native Tyrosine and 3-CT have negligible absorbance above 320 nm, making the 428 nm band a "zero-background" window for quantifying nitration.

Visualizing the Electronic Influence

The following diagram illustrates how the substituent determines the protonation state and resulting detection strategy.

ElectronicEffects Tyr Native Tyrosine (pKa ~10.1) Mechanism Substituent Electronic Effect Tyr->Mechanism Reference NT 3-Nitrotyrosine (pKa ~7.2) NT->Mechanism Strong -I/-M Effect CT 3-Chlorotyrosine (pKa ~8.5) CT->Mechanism Weak -I Effect Neutral Protonated Phenol (UV Absorbance Only) Mechanism->Neutral Acidic pH Anion Deprotonated Phenolate (Bathochromic Shift) Mechanism->Anion Alkaline pH Visible Visible Yellow Band (428 nm) Anion->Visible Only for 3-NT

Caption: Impact of 3-position substituents on phenolic pKa and spectral visibility. Note that only 3-NT generates a visible signal upon deprotonation.

Experimental Protocol: The pH-Differential Spectral Shift Assay

This protocol is designed to quantify 3-Nitrotyrosine in the presence of excess native Tyrosine. It relies on the specific shift of the nitro-phenolate band at alkaline pH.

Reagents
  • Buffer A (Acidic): 50 mM Phosphate or Citrate buffer, pH 3.0.

  • Buffer B (Alkaline): 50 mM NaOH or Glycine-NaOH buffer, pH 10-12.

  • Sample: Protein hydrolysate or purified peptide containing Tyr/3-NT.

Step-by-Step Methodology
  • Baseline Correction:

    • Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 20 minutes.

    • Perform a baseline scan using water or buffer from 250 nm to 500 nm.

  • Sample Preparation (Split Stream):

    • Divide your sample into two equal aliquots.

    • Dilute Aliquot 1 into Buffer A (Acidic).

    • Dilute Aliquot 2 into Buffer B (Alkaline).

    • Note: Ensure final protein concentrations are identical.

  • Data Acquisition:

    • Scan 1: Measure Aliquot 1 (Acidic) vs. Buffer A blank. Observe peak at ~356 nm.

    • Scan 2: Measure Aliquot 2 (Alkaline) vs. Buffer B blank. Observe peak shift to ~428 nm.

  • Quantification (Differential):

    • Calculate the concentration of 3-NT using the Beer-Lambert Law at 428 nm from Scan 2.

    • Where

      
       and 
      
      
      
      .
Workflow Diagram

ProtocolWorkflow Sample Unknown Sample Split Split Aliquots Sample->Split Acid Add Acidic Buffer (pH < 6) Split->Acid Base Add Alkaline Buffer (pH > 9) Split->Base ScanAcid Scan 350-360nm (Protonated) Acid->ScanAcid ScanBase Scan 428nm (Deprotonated) Base->ScanBase Calc Calculate Delta Quantify 3-NT ScanAcid->Calc Verify Baseline ScanBase->Calc Use ε = 4400

Caption: Dual-pH workflow for specific quantification of 3-Nitrotyrosine, eliminating interference from native Tyrosine.

Technical Considerations & Troubleshooting

Isosbestic Points

When titrating 3-NT from pH 6 to pH 10, you should observe a clear isosbestic point at 381 nm (


).
  • Validation: If your spectra do not intersect cleanly at 381 nm during titration, your sample likely contains interfering chromophores or is precipitating.

Interference from 3-Chlorotyrosine

3-CT does not absorb at 428 nm. Therefore, this protocol is highly selective for nitration over chlorination. To detect 3-CT, UV-Vis is generally insufficient due to spectral overlap with native Tyr; LC-MS/MS is the recommended alternative for 3-CT quantification.

Temperature Dependence

The pKa of phenolic groups is temperature-dependent. Ensure all buffers and samples are equilibrated to 25°C before measurement to maintain consistent ionization ratios.

References

  • Sokolovsky, M., Riordan, J. F., & Vallee, B. L. (1966). Tetranitromethane.[1][2][3] A reagent for the nitration of tyrosyl residues in proteins.[4][5][6] Biochemistry, 5(11), 3582–3589.

  • Crow, J. P., & Ischiropoulos, H. (1996). Detection and quantitation of 3-nitrotyrosine residues in proteins: methods and analysis. Methods in Enzymology, 269, 185–194.

  • Riordan, J. F., & Vallee, B. L. (1972). Nitration with tetranitromethane. Methods in Enzymology, 25, 515–521.

  • Ketchum, C. J., et al. (1997). Determination of the pKa of 3-nitrotyrosine in polypeptides. Analytical Biochemistry. (Contextual reference for pKa shifts).

Sources

Validating Purity of Synthetic 3-(Hydroxymethyl)-L-tyrosine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of Synthetic 3-(Hydroxymethyl)-L-tyrosine Content Type: Publish Comparison Guide

Executive Summary The synthesis of non-standard amino acids (NSAAs) like 3-(Hydroxymethyl)-L-tyrosine (3-HMT) presents unique purification challenges that standard Certificate of Analysis (CoA) workflows often miss.[1][2] Unlike natural L-Tyrosine, the introduction of the hydroxymethyl group at the meta position creates a benzylic alcohol moiety susceptible to oxidation and retro-aldol decomposition.[1][2] Furthermore, harsh synthetic conditions can induce racemization, compromising the stereochemical integrity required for peptide synthesis or metabolic probing.[1][2]

This guide compares three primary validation methodologies—RP-HPLC , qNMR , and Chiral Chromatography —to establish a "Gold Standard" protocol for verifying the purity of synthetic 3-HMT.[1]

Part 1: The Purity Challenge

Synthetic 3-HMT is typically derived via the hydroxymethylation of L-Tyrosine (or protected equivalents) using formaldehyde under basic or acidic conditions.[1][2] This pathway introduces specific impurity risks:

  • Regioisomers: Formation of 2-hydroxymethyl or 3,5-bis(hydroxymethyl) species.[1][2]

  • Starting Material: Unreacted L-Tyrosine (difficult to separate due to similar polarity).

  • Enantiomers: Racemization to D-3-HMT during heating or acidic workup.[1][2]

  • Stability Adducts: Oxidation to 3-formyl-L-tyrosine or polymerization products.[1]

Part 2: Comparative Analysis of Analytical Techniques

To ensure "Research Grade" (>98%) or "GMP Grade" (>99.5%) purity, a single method is insufficient.[1] Below is an objective comparison of validation strategies.

Comparison Table: Analytical Performance
FeatureMethod A: RP-HPLC (UV/Vis) Method B: 1H-qNMR Method C: Chiral HPLC
Primary Utility Routine purity check; detecting synthesis by-products.[1][2]Absolute quantification ; salt content determination.[1]Enantiomeric Excess (ee%) determination (L- vs D-).
Specificity Moderate.[1][2] Co-elution of isomers is common.[1]High. Distinct signals for aromatic protons.Very High for stereoisomers.[1]
Reference Std Required (for accurate quant).Not Required (Internal standard used).[1][2]Required (Racemic mix for method dev).
Limit of Detection Low (ppm range).Moderate (<0.5%).[1][2]Low (0.1% D-isomer).[1][2]
Blind Spot Cannot distinguish enantiomers; misses inorganic salts/water.Lower sensitivity for minor organic impurities.[1]Ignores achiral impurities and salts.[1]
Verdict Insufficient alone. Mandatory for Net Peptide Content. Mandatory for Stereochemistry.
Detailed Technical Analysis
1. RP-HPLC (The Workhorse, but Flawed)

Standard Reverse-Phase HPLC (C18) using water/acetonitrile gradients with 0.1% TFA is the industry standard.[1][2]

  • Pros: Excellent for separating lipophilic side-products and tracking reaction completion.[1][2]

  • Cons: 3-HMT and L-Tyrosine have very similar LogP values (-2.7 vs -2.26), leading to peak overlapping.[1] Standard UV detection at 280 nm does not quantify water or counter-ions (e.g., chloride, trifluoroacetate), often leading to "false high" purity readings (e.g., >99% area) on a wet, salty sample.[1][2]

2. Quantitative NMR (qNMR) (The Truth Teller)

qNMR uses an internal standard (e.g., Maleic acid or TMSP) to measure the absolute mass purity.[1][2]

  • Mechanism: Integration of the unique benzylic methylene protons (-CH₂OH) at ~4.5 ppm against the internal standard.[1][2]

  • Why it wins: It detects residual solvents, counter-ions, and water—impurities invisible to UV.[1][2] It validates the "Net Peptide Content," which is critical for accurate dosing in biological assays.[1][2]

3. Chiral Chromatography (The Stereochemical Gatekeeper)

Because 3-HMT is used in biological systems, the L-configuration is non-negotiable.[1][2]

  • Solution: Crown ether-based columns (e.g., Crownpak CR(+)) or Cyclodextrin-based CE methods are required.[1][2]

  • Criticality: A 1% contamination of D-isomer can act as a competitive inhibitor or disrupt peptide secondary structures (e.g., helix breaking).[1][2]

Part 3: The "Gold Standard" Validation Protocol

To validate 3-HMT, you must employ a Triangulated Analytical Approach .

Step 1: High-Resolution RP-HPLC (Purity & Related Substances)[1][2]
  • Column: C18, 3.0 x 150 mm, 2.7 µm (Core-shell particles for higher resolution).[1]

  • Mobile Phase A: 0.1% Perchloric Acid in Water (Low pH suppresses ionization of carboxylic acid, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0-5% B over 15 mins (Isocratic hold may be necessary to resolve L-Tyr from 3-HMT).

  • Detection: UV at 276 nm (aromatic max).[1][2]

  • Acceptance: No single impurity >0.5%; L-Tyr <0.5%.[1][2]

Step 2: 1H-qNMR (Absolute Assay)[1][2]
  • Solvent: D₂O + NaOD (pH > 10 to solubilize the zwitterion).[1]

  • Internal Standard: Maleic Acid (traceable standard), added gravimetrically.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 5 x T1 (typically 30-60s) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity of std)[1][2][3][4][5][6]
    
Step 3: Chiral Resolution (Enantiomeric Excess)[1][2]
  • Method: Ligand-Exchange Chromatography or Crown Ether.[1][2]

  • Column: Crownpak CR(+) (Daicel).[1][2]

  • Mobile Phase: Perchloric acid pH 1.5 (isocratic).[1][2]

  • Temperature: 10°C (Lower temperature improves chiral recognition).

  • Acceptance: ee% > 99.0% (i.e., <0.5% D-isomer).

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for releasing a batch of 3-HMT.

ValidationWorkflow Start Crude Synthetic 3-HMT HPLC Step 1: RP-HPLC (Check Chemical Purity) Start->HPLC Fail1 Reject / Re-purify (Remove regioisomers) HPLC->Fail1 < 98% Area Chiral Step 2: Chiral HPLC (Check Stereochemistry) HPLC->Chiral > 98% Area Fail2 Reject (Racemization detected) Chiral->Fail2 ee% < 99% qNMR Step 3: qNMR (Determine Net Content) Chiral->qNMR ee% > 99% Final Release: Certified Reference Material qNMR->Final Assay Assigned

Figure 1: The Triangulated Validation Workflow ensures no critical quality attribute is overlooked.

Part 5: Mechanistic Insight - The Hydroxymethyl Instability

Why is this rigorous validation necessary? The hydroxymethyl group on the phenol ring is electronically activated.[1]

InstabilityPathway HM_Tyr 3-(Hydroxymethyl)-L-Tyrosine Quinone Quinone Methide Intermediate HM_Tyr->Quinone - H2O (Acid/Heat) Oxidation 3-Formyl-L-Tyrosine HM_Tyr->Oxidation Oxidation (Air/High pH) Polymer Polymerization (Insoluble) Quinone->Polymer Aggregation

Figure 2: Degradation pathways of 3-HMT.[1][2] The formation of Quinone Methide intermediates under acidic heating can lead to rapid polymerization, detectable only as "missing mass" in qNMR, not always as distinct HPLC peaks.[1][2]

References

  • PubChem. (2025).[1][2][7] 3-(Hydroxymethyl)-L-tyrosine Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Sázelová, P. et al. (2022).[1] Chiral analysis of β-alanyl-d,l-tyrosine and its derivatives... by capillary electrophoresis. Electrophoresis via PubMed. [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Hydroxymethyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Establish a standardized, self-validating workflow for the safe disposal of 3-(Hydroxymethyl)-L-tyrosine (3-HMT) in research and development environments.

Rationale: While L-tyrosine derivatives are often classified as low-hazard, the introduction of a hydroxymethyl group alters solubility and potential reactivity. In the absence of comprehensive toxicological data for this specific derivative, Prudent Practices in the Laboratory dictate treating the substance as a potential health hazard (irritant/sensitizer) rather than general refuse.

Chemical Profile & Hazard Assessment
PropertySpecificationDisposal Implication
Chemical Name 3-(Hydroxymethyl)-L-tyrosineLabel clearly; do not use abbreviations like "3-HMT" on waste tags.
CAS Number Refer to specific vendor SDS (e.g., 3333-56-2)Required for waste manifesting.
Physical State Solid (Powder/Crystalline)Requires particulate control; do not dispose of down drains.
Solubility Moderate (Water/Acidic media)Segregate aqueous streams from organic solvent streams.
Hazard Class Irritant (Skin/Eye/Respiratory)H315, H319, H335 .[1][2][3] Standard PPE (Gloves, Goggles, Lab Coat) required.[4][5]
RCRA Status Non-Listed (Likely Non-Hazardous*)Treat as Hazardous Chemical Waste due to R&D context.

Critical Safety Note: Do not assume "non-hazardous" implies "drain safe." The precautionary principle applies to all R&D intermediates.

Pre-Disposal Protocol: The "Self-Validating" System

To ensure compliance and safety, every disposal action must pass a 3-point check before the waste leaves the bench.

  • Segregation Check: Is the waste stream chemically compatible? (e.g., No oxidizers mixed with organic amines).

  • Container Check: Is the vessel compatible with the solvent matrix? (e.g., HDPE for aqueous, Glass/Teflon for aggressive organics).

  • Labeling Check: Does the tag list "3-(Hydroxymethyl)-L-tyrosine" fully, with no abbreviations?

Waste Segregation Decision Tree

The following logic flow ensures that 3-HMT is routed to the correct waste stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generated: 3-(Hydroxymethyl)-L-tyrosine State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated Wipes) State->Solid Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) State->Liquid Liquid Sharps Contains Sharps? (Needles, Broken Glass) Solid->Sharps SharpsBin Red Sharps Container (Biohazard/Chem Contaminated) Sharps->SharpsBin Yes SolidBin Solid Chemical Waste Bin (Yellow Bag/Wide Mouth Jar) Sharps->SolidBin No Validation Validation: 1. Check pH 2. Secure Cap 3. Complete Label SolidBin->Validation Solvent Identify Primary Solvent Liquid->Solvent Aqueous Aqueous Waste (pH 5-9) Solvent->Aqueous Water/Buffer Organic Organic Solvent Waste (Halogenated vs Non-Halogenated) Solvent->Organic MeOH, DCM, DMSO Aqueous->Validation Organic->Validation Trace Trace Contamination? (<0.1%)

Figure 1: Logic flow for segregating 3-(Hydroxymethyl)-L-tyrosine waste based on physical state and solvent matrix.

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure substance, contaminated weighing boats, gloves, or paper towels.

  • Containment: Use a wide-mouth HDPE jar or a double-lined yellow chemical waste bag.

  • Deactivation: Not generally required for tyrosine derivatives unless contaminated with reactive reagents (e.g., thionyl chloride).

  • Labeling:

    • Constituents: "Solid Debris contaminated with 3-(Hydroxymethyl)-L-tyrosine".

    • Hazard Check: Mark "Irritant" or "Toxic" (precautionary).

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed when not adding waste.[3]

Scenario B: Liquid Waste (Aqueous Solutions)

Applicability: HPLC buffers, extraction aqueous layers.

  • pH Adjustment: Ensure pH is between 5 and 9. If the solution is highly acidic (e.g., from deprotection), neutralize carefully with Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent heat generation or gas evolution in the drum.
    
  • Segregation: Do not mix with heavy metals or oxidizers.

  • Container: HDPE Carboy (5L or 20L).

  • Labeling: "Aqueous Waste with trace 3-(Hydroxymethyl)-L-tyrosine".

Scenario C: Liquid Waste (Organic Solvents)

Applicability: Mother liquors from synthesis (e.g., Methanol, Ethyl Acetate).

  • Halogen Check: Determine if halogenated solvents (DCM, Chloroform) are present.[4]

    • If Yes: Dispose in "Halogenated Organic Waste".

    • If No: Dispose in "Non-Halogenated Organic Waste".

  • Compatibility: Ensure no nitric acid or strong oxidizers are present in the organic waste stream (risk of explosion).

  • Labeling: List all solvents by % volume. Add "3-(Hydroxymethyl)-L-tyrosine < 1%".

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action prevents environmental contamination and personnel injury.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Hazard & Volume Spill->Assess Minor Minor Spill (<100mL / <10g) Assess->Minor Low Risk Major Major Spill (>100mL / High Hazard) Assess->Major High Risk/Unknown PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS / Emergency Major->Evacuate Contain Containment: Absorbent Pads / Vermiculite PPE->Contain Clean Cleanup: Sweep/Wipe (Avoid Dust) Contain->Clean Decon Decontamination: Soap & Water Wash Clean->Decon Disposal Dispose as Solid Chemical Waste Decon->Disposal

Figure 2: Operational response protocol for chemical spills involving tyrosine derivatives.

Specific Cleanup Steps for 3-HMT:

  • Solid Spill: Do not dry sweep if fine dust is present (inhalation hazard). Cover with wet paper towels to dampen, then scoop into a waste container.

  • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wash the surface with 10% soap solution followed by water. 3-HMT is moderately soluble and should clean up easily with aqueous detergents.

Regulatory Compliance (US Focus)

While 3-(Hydroxymethyl)-L-tyrosine is not explicitly listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic Waste), it is a chemical substance that must be managed under RCRA (Resource Conservation and Recovery Act) guidelines when discarded.

  • Generator Status: Most labs operate as "Small Quantity Generators."

  • Satellite Accumulation: Waste must be stored at or near the point of generation.

  • Drain Disposal: Strictly Prohibited. Even if non-toxic, introducing novel organic compounds into municipal water systems violates local POTW (Publicly Owned Treatment Works) permits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)-L-tyrosine Compound Summary. National Library of Medicine. [Link]

Sources

Comprehensive Safety & Handling Protocol: 3-(Hydroxymethyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(Hydroxymethyl)-L-tyrosine CAS: 41679-15-6 Physical State: Solid / Fine Powder Primary Hazard Class (GHS): Irritant (Skin/Eye/Respiratory). Signal Word: WARNING

As researchers, we often treat amino acid derivatives as benign "biologicals." This is a procedural error. 3-(Hydroxymethyl)-L-tyrosine is a non-canonical amino acid analogue. While its acute toxicity is not rated as "Fatal," its structural modification (hydroxymethylation) introduces reactive moieties that differ from standard L-Tyrosine.

The Core Risk: The primary vector of exposure is inhalation of fine particulates during weighing and dermal absorption when solubilized in organic carriers (e.g., DMSO).

Risk Assessment & Engineering Controls

Before selecting PPE, we must establish the environment. PPE is the last line of defense, not the first.

  • Engineering Control (Primary): All open-container handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Hazard: Fine amino acid powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring protection against both the solid compound and common solubilizers (DMSO/Methanol).

Body AreaRecommended EquipmentTechnical Specification (Standard)Scientific Rationale
Respiratory N95 or P100 Respirator (if outside hood)NIOSH 42 CFR Part 84Standard surgical masks do not seal against fine particulates (<5 microns). If the fume hood sash is compromised, N95 provides the necessary filtration factor.
Eyes Chemical Splash Goggles ANSI Z87.1 (Impact & Splash)Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a hermetic seal against dust entry.
Hands (Inner) Nitrile Exam Gloves ASTM D6319 (Thickness: 4-5 mil)Nitrile offers superior chemical resistance compared to Latex.
Hands (Outer) Extended Cuff Nitrile ASTM D6978 (Chemo-rated)Double-gloving protocol: The outer glove protects against the specific solvent (e.g., DMSO permeation), while the inner glove remains clean for doffing.
Body Lab Coat (High-Neck) 100% Cotton or NomexSynthetic blends (polyester) can melt if a fire occurs. A high neck prevents powder from settling on the clavicle/shirt collar.

Operational Workflow: The "Safe-Path" Protocol

This protocol minimizes exposure during the most critical phase: transitioning from storage to solution.

Phase A: Retrieval & Acclimation
  • Cold Chain: Remove the vial from -20°C storage.

  • Acclimation: Allow the closed vial to warm to room temperature (approx. 20-30 mins) inside a desiccator.

    • Why? Opening a cold vial creates condensation. Moisture promotes hydrolysis and causes the powder to clump, increasing handling difficulty and spill risk.

Phase B: Weighing & Solubilization
  • Setup: Place the balance inside the fume hood. Verify airflow (face velocity 80-100 fpm).

  • Donning: Put on inner gloves, then lab coat, then outer gloves.

  • Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle.

  • Solvent Addition: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO penetrates skin rapidly and carries dissolved compounds into the bloodstream.

    • Critical Step: If a drop of DMSO/Tyrosine solution hits your glove, change the outer glove immediately . Nitrile breakthrough time for DMSO is relatively short (<15 mins for thin gloves).

Phase C: Decontamination & Disposal
  • Solid Waste: Contaminated spatulas, weigh boats, and wipes go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate into "Organic Waste" (if DMSO/Methanol used) or "Aqueous Waste" (if buffer used).

  • Surface Clean: Wipe the balance area with 70% Ethanol or mild detergent.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_emergency Emergency Response Start Start: Retrieval from -20°C Acclimate Acclimate to Room Temp (Prevent Condensation) Start->Acclimate Wait 20 mins HoodCheck Check Fume Hood (Velocity > 80 fpm) Acclimate->HoodCheck PPE Don PPE: Double Nitrile + Goggles HoodCheck->PPE Airflow OK Weigh Weighing Process (Anti-static tools) PPE->Weigh Solvent Solubilization (Caution: DMSO Transport) Weigh->Solvent Dissolve Spill Powder Spill Weigh->Spill Accident Waste Disposal (Segregate Solid/Liquid) Solvent->Waste Post-Exp Clean Wet Wipe Cleanup (Avoid Dust) Spill->Clean Clean->Waste

Caption: Operational flow for 3-(Hydroxymethyl)-L-tyrosine, detailing critical hold points (Acclimation) and hazard escalation points (Solubilization).

Emergency Response

In the event of exposure, immediate action mitigates long-term harm.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The dust may cause acute respiratory tract irritation (H335).

  • Eye Contact: Flush with water for 15 minutes continuously. Lift upper and lower eyelids.

  • Skin Contact: Wash with soap and water.[1] If dissolved in DMSO, wash for an extended period (20 mins) as DMSO delays the removal of the solute.

References

  • PubChem. (2023). 3-(Hydroxymethyl)-L-tyrosine (Compound). National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.